Product packaging for Lithium laurate(Cat. No.:CAS No. 14622-13-0)

Lithium laurate

Cat. No.: B076421
CAS No.: 14622-13-0
M. Wt: 207.3 g/mol
InChI Key: YWPNWBZBQJHEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lithium laurate is a metal-organic compound formed from lithium and lauric acid, a saturated fatty acid. This white, crystalline powder is of significant interest in materials science, particularly in the development of lithium-ion battery technologies. Its primary research value lies in its function as a potential precursor or additive for solid polymer electrolytes and as a surface modifier for electrode materials. The mechanism of action is attributed to the laurate anion's ability to interact with polymer matrices, such as polyethylene oxide (PEO), which can enhance ionic conductivity and improve the mechanical stability of the electrolyte. Furthermore, its application extends to the field of lubrication and soap formation, where it acts as a lithium-based thickener in high-performance greases, offering excellent thermal and oxidative stability. Researchers also utilize this compound in the synthesis of advanced nanomaterials and as a model compound for studying the behavior of alkali metal soaps in various solvents and colloidal systems. This reagent is provided as a high-purity material to ensure consistent and reliable experimental results for your investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24LiO2 B076421 Lithium laurate CAS No. 14622-13-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14622-13-0

Molecular Formula

C12H24LiO2

Molecular Weight

207.3 g/mol

IUPAC Name

lithium;dodecanoate

InChI

InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);

InChI Key

YWPNWBZBQJHEGO-UHFFFAOYSA-N

SMILES

[Li+].CCCCCCCCCCCC(=O)[O-]

Isomeric SMILES

[Li+].CCCCCCCCCCCC(=O)[O-]

Canonical SMILES

[Li].CCCCCCCCCCCC(=O)O

Other CAS No.

14622-13-0

Related CAS

143-07-7 (Parent)

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Lithium Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium laurate (lithium dodecanoate), a lithium soap with diverse applications in industrial processes and research. This document details experimental methodologies for its preparation and outlines the key analytical techniques used to verify its structure, purity, thermal properties, and morphology. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are visualized using diagrams.

Synthesis of this compound

This compound can be synthesized through several methods, with the fusion (or melt) and precipitation methods being the most common. The choice of method depends on the desired purity, particle size, and scalability of the production.

Fusion Method

The fusion method is a direct, solvent-free approach involving the reaction of lauric acid with a lithium base at elevated temperatures.

  • Reactant Preparation: Accurately weigh equimolar amounts of lauric acid (C₁₂H₂₄O₂) and lithium hydroxide monohydrate (LiOH·H₂O).

  • Mixing: Thoroughly mix the reactants in a mortar and pestle to ensure intimate contact.

  • Reaction: Transfer the mixture to a high-temperature resistant reaction vessel (e.g., a ceramic crucible). Heat the vessel in a furnace or on a hot plate with magnetic stirring. The temperature should be gradually increased to just above the melting point of lauric acid (~44 °C) and then slowly raised to 120-150 °C.

  • Reaction Monitoring: The reaction is typically complete when the evolution of water vapor ceases. The total reaction time is generally 2-4 hours.

  • Cooling and Grinding: Allow the reaction mixture to cool to room temperature. The resulting solid this compound is then ground into a fine powder.

  • Purification (Optional): For higher purity, the product can be washed with a non-polar solvent like hexane to remove any unreacted lauric acid, followed by drying in a vacuum oven.

Fusion_Method_Workflow

Precipitation Method

The precipitation method involves the reaction of a soluble laurate salt with a soluble lithium salt in a solvent, leading to the precipitation of the less soluble this compound.

  • Solution Preparation:

    • Prepare a solution of sodium laurate by dissolving lauric acid in a stoichiometric amount of sodium hydroxide solution (e.g., 0.5 M NaOH in ethanol/water).

    • Prepare an aqueous solution of a soluble lithium salt, such as lithium chloride (LiCl) or lithium nitrate (LiNO₃) (e.g., 0.5 M).

  • Precipitation: Slowly add the lithium salt solution to the sodium laurate solution with constant stirring. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow for complete precipitation and particle growth. This "digestion" step can be performed at room temperature or slightly elevated temperatures to improve crystallinity.

  • Isolation: Isolate the precipitate by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the precipitate several times with deionized water to remove any soluble byproducts (e.g., NaCl) and then with a volatile organic solvent (e.g., ethanol or acetone) to facilitate drying.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Precipitation_Method_Workflow

Characterization of this compound

A suite of analytical techniques is employed to characterize the synthesized this compound, confirming its identity, purity, and physical properties.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized this compound.

  • Sample Preparation: A fine powder of the synthesized this compound is packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Data Collection: The sample is scanned over a 2θ range of 2° to 50° using Cu Kα radiation (λ = 1.5406 Å).

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. Unit cell parameters can be determined from the positions of the diffraction peaks.

Parameter Value Reference
Crystal SystemTetragonal[1][2][3]
Unit Cell Parameter (a)2.83 nm[1][2][3]
Unit Cell Parameter (c)1.17 nm[1][2][3]
Formula Units per Cell (Z)24[1][2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the lithium salt.

  • Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Collection: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for the characteristic absorption bands of the carboxylate group and the disappearance of the carboxylic acid C=O and O-H bands.

Vibrational Mode Wavenumber (cm⁻¹) Significance
Asymmetric COO⁻ stretch~1580 - 1620Confirms the formation of the carboxylate salt.
Symmetric COO⁻ stretch~1420 - 1450Confirms the formation of the carboxylate salt.
C-H stretches (alkyl chain)~2850 - 2960Characteristic of the laurate hydrocarbon chain.
C=O stretch (lauric acid)~1700Absence indicates complete reaction.
O-H stretch (lauric acid)~2500 - 3300 (broad)Absence indicates complete reaction.
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Data Collection: The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition events. The DSC curve shows heat flow, indicating phase transitions such as melting and crystallization.

Thermal Event Temperature Range (°C) Observation Reference
Dehydration50 - 130Initial weight loss corresponding to the removal of water.[4]
Melting Point229.8Endothermic peak in DSC.[3]
Decomposition212 - 404Major weight loss in TGA due to the breakdown of the organic chain.[4]
Final Residue> 550Formation of lithium carbonate (Li₂CO₃).[4]
Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology, particle size, and surface features of the synthesized this compound.

  • Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using double-sided carbon tape. To prevent charging of the non-conductive sample, it is coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.

  • Instrumentation: A scanning electron microscope.

  • Imaging: The sample is introduced into the high-vacuum chamber of the SEM. An electron beam is scanned across the sample surface, and the resulting secondary electron or backscattered electron signals are used to generate an image.

  • Data Analysis: The SEM images are analyzed to determine the particle shape, size distribution, and surface texture. Studies have shown that lithium soaps often form fibrous networks.[1]

Characterization_Workflow

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via fusion and precipitation methods, along with comprehensive protocols for its characterization using XRD, FT-IR, TGA/DSC, and SEM. The tabulated data and workflow diagrams offer a clear and concise reference for researchers and professionals working with this important lithium soap. The successful synthesis and thorough characterization of this compound are crucial for ensuring its quality and performance in various applications.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Lithium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of lithium laurate (lithium dodecanoate), a metallic soap with growing interest in various scientific and industrial applications. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and explores its thermal behavior and potential polymorphism.

Crystal Structure of this compound

This compound crystallizes in a tetragonal system , forming colorless crystals.[1] The established unit cell parameters are detailed in the table below.

Crystallographic Data
ParameterValueReference
Crystal SystemTetragonal[1]
Space GroupNot specified in available literature
a2.83 nm[1]
c1.17 nm[1]
α, β, γ90°(by definition of tetragonal system)
Unit Cell Volume (V)9.36 nm³Calculated
Formula Units per Cell (Z)24[1]

Crystal Morphology of this compound

The morphology of this compound crystals is significantly influenced by the synthesis method.

  • Fusion Method: This method typically yields microcrystalline structures.

  • Crystallization from Aqueous Solution: The use of additives like urea during crystallization from an aqueous solution can promote the growth of distinct crystal habits. This method has been reported to produce long, fibrous crystals .

Further investigation using techniques such as Scanning Electron Microscopy (SEM) is required to fully elucidate the detailed morphology, including crystal size and shape distributions.

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound crystals.

Synthesis of this compound Crystals

Two primary methods for the synthesis of this compound are the fusion method and crystallization from an aqueous solution.

3.1.1. Fusion Method

This direct approach involves the reaction of lauric acid with a lithium base at elevated temperatures.

  • Reactants: Equimolar amounts of lauric acid (dodecanoic acid) and lithium hydroxide monohydrate.

  • Procedure:

    • The reactants are combined in a suitable reaction vessel.

    • The mixture is heated to a temperature above the melting point of lauric acid (approximately 44-46 °C) to facilitate a molten-phase reaction.

    • The reaction is allowed to proceed with stirring until the formation of this compound is complete, typically indicated by the cessation of water evolution.

    • The product is then cooled and solidified.

3.1.2. Crystallization from Aqueous Solution with Urea

This method allows for greater control over crystal growth and morphology.

  • Reactants: Lauric acid, lithium hydroxide, and urea.

  • Procedure:

    • Dissolve lauric acid, lithium hydroxide, and a significant amount of urea in water with heating and stirring to create a clear solution.

    • Gradually cool the solution to induce the crystallization of this compound.

    • The resulting crystals can be collected by filtration, washed with a suitable solvent (e.g., ethanol or water), and dried.

Synthesis_Workflow cluster_fusion Fusion Method cluster_crystallization Aqueous Crystallization A1 Lauric Acid C1 Heat & Mix A1->C1 B1 Lithium Hydroxide B1->C1 D1 Molten Reaction C1->D1 E1 Cooling & Solidification D1->E1 F1 This compound (microcrystalline) E1->F1 A2 Lauric Acid E2 Dissolve with Heat A2->E2 B2 Lithium Hydroxide B2->E2 C2 Urea C2->E2 D2 Water D2->E2 F2 Clear Solution E2->F2 G2 Gradual Cooling F2->G2 H2 Crystallization G2->H2 I2 Filtration & Drying H2->I2 J2 This compound (fibrous crystals) I2->J2

Figure 1: Synthesis workflows for this compound.
Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized this compound.

  • Sample Preparation: The dried crystalline powder is gently ground to a fine, uniform consistency. The powder is then mounted onto a sample holder, ensuring a flat, level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 5° to 80°, with a step size and scan speed optimized to obtain a high-resolution diffractogram.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction data for this compound to confirm the crystal structure and identify any impurities. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

3.2.2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology of the this compound crystals.

  • Sample Preparation: A small amount of the crystalline powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub. To prevent charging effects and enhance image quality, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

  • Imaging: The prepared stub is loaded into the SEM chamber. Images are acquired at various magnifications to observe the overall crystal habit, surface features, and size distribution. An accelerating voltage of 5-15 kV is typically suitable for this type of material.

3.2.3. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and phase behavior of this compound.

  • Procedure: A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum or ceramic crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above its decomposition point.

  • Data Analysis: The TGA curve reveals mass loss as a function of temperature, indicating decomposition and the formation of lithium carbonate. The DSC curve shows endothermic and exothermic transitions, such as melting and decomposition.

Characterization_Workflow cluster_synthesis Synthesized this compound cluster_xrd XRD Analysis cluster_sem SEM Analysis cluster_thermal Thermal Analysis (DSC/TGA) A Crystalline Powder B Grinding A->B F Dispersion on Stub A->F J Sample Weighing A->J C Mounting B->C D Data Acquisition C->D E Structural Analysis D->E G Sputter Coating F->G H Imaging G->H I Morphological Analysis H->I K Heating Program J->K L Data Acquisition K->L M Thermal Behavior Analysis L->M

Figure 2: Workflow for the characterization of this compound.

Thermal Behavior and Polymorphism

Thermal analysis of long-chain lithium soaps, including this compound, reveals their decomposition behavior at elevated temperatures. Anhydrous this compound is thermally stable up to approximately 300 °C. Above this temperature, it undergoes decomposition, ultimately leading to the formation of lithium carbonate.

While polymorphism is a known phenomenon in other lithium carboxylates, specific polymorphic forms of this compound have not been extensively reported in the available literature. The existence of different crystalline forms could be influenced by variations in synthesis conditions, such as solvent, temperature, and the presence of additives. Further research is needed to explore the potential for polymorphism in this compound and its impact on the material's properties.

Thermal_Decomposition A Anhydrous this compound B Heating (> 300 °C) A->B TGA/DSC C Decomposition B->C D Lithium Carbonate + Volatile Products C->D

References

Physicochemical Properties of Lithium Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium laurate, the lithium salt of lauric acid, is a metallic soap with increasing interest in various scientific and industrial fields, including applications in drug delivery systems. Its amphiphilic nature, thermal stability, and potential for self-assembly into ordered structures make a thorough understanding of its physicochemical properties essential for formulation development, material science, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of relevant data for researchers and professionals in drug development.

Core Physicochemical Properties

This compound is a white, powdery solid at room temperature.[1] Its fundamental properties are summarized in the tables below.

General and Structural Properties
PropertyValueSource(s)
Chemical Name Lithium dodecanoate[1][2]
Synonyms This compound[1][2]
Chemical Formula C₁₂H₂₃LiO₂[1][2]
Molecular Weight 206.25 g/mol [1][2]
Appearance Colorless (white) solid[1]
Density 0.87 g/cm³[1]
Crystal System Tetragonal[1]
Cell Parameters a = 2.83 nm, c = 1.17 nm[1]
Formula Units per Cell (Z) 24[1]
Thermal Properties
PropertyValueSource(s)
Melting Point ~229.8 °C[1]
Thermal Decomposition Range 450 - 485 °C
Decomposition Product Lithium Carbonate (Li₂CO₃)[3]
Solubility and Micellar Properties
SolventSolubilitySource(s)
Water Slightly soluble[1]
Ethanol Slightly soluble[1]
Diethyl Ether Slightly soluble[1]

The self-assembly of this compound in aqueous solution is a critical property. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles. While a specific experimental value for this compound is not available, data for the closely related sodium laurate provides a strong estimate.

PropertyEstimated ValueSource(s)
Critical Micelle Concentration (CMC) ~25.6 mmol/L (for Sodium Laurate)

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Solubility

The solubility of this compound can be determined using the isothermal equilibrium method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated to dryness under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

  • Quantification: The container with the dry residue is weighed. The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 ana1 Withdraw supernatant sep1->ana1 sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh residue ana2->ana3 ana4 Calculate solubility ana3->ana4 G Workflow for CMC Determination by Conductometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Perform serial dilutions prep1->prep2 meas Measure specific conductance of each dilution prep2->meas ana1 Plot conductance vs. concentration meas->ana1 ana2 Identify two linear regions ana1->ana2 ana3 Determine intersection point (CMC) ana2->ana3 G Workflow for Thermal Analysis (TGA/DSC) cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis Run cluster_data Data Analysis prep Accurately weigh sample into pan inst Purge with inert gas and set heating program prep->inst run Heat sample at a constant rate inst->run data_tga Analyze TGA curve for weight loss vs. temperature run->data_tga data_dsc Analyze DSC thermogram for heat flow vs. temperature run->data_dsc

References

The Thermal Decomposition Pathway of Lithium Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lithium laurate (lithium dodecanoate). The document details the multi-stage degradation process, summarizes key quantitative thermal analysis data, and outlines the experimental protocols used for its characterization. The proposed mechanism involves dehydration followed by pyrolytic decomposition into volatile organic fragments and a stable inorganic residue.

Physicochemical Properties of this compound

This compound is the lithium salt of lauric acid, a saturated fatty acid. It is classified as a metallic soap and presents as a white, crystalline solid. Its thermal behavior is a critical parameter in its various applications, including as a nucleating agent in polymers and a component in lubricating greases.

PropertyValueReference
Chemical Formula C₁₂H₂₃LiO₂[N/A]
Molar Mass 206.25 g·mol⁻¹[N/A]
Appearance Colorless (white) solid[N/A]
Melting Point 229.8 °C (502.9 K)[N/A]
Crystal System Tetragonal[N/A]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere and heating rate. The generally accepted pathway involves an initial dehydration step, followed by the decomposition of the anhydrous salt into organic and inorganic products.

Stage 1: Dehydration

When synthesized or stored under ambient conditions, this compound can exist in a hydrated form. The initial mass loss observed during thermogravimetric analysis (TGA) corresponds to the removal of this water of crystallization. This dehydration process typically occurs in the temperature range of 50 °C to 130 °C.

Stage 2: Pyrolytic Decomposition

Following dehydration, the anhydrous this compound remains stable until it reaches its decomposition temperature. The degradation of the anhydrous salt is believed to proceed via pyrolytic decomposition and random chain scission. This process involves the breakdown of the long hydrocarbon chain into smaller, volatile organic fragments. For lithium soaps with 12 or fewer carbon atoms, like this compound, this decomposition generally begins around 300 °C (± 78 °C).

Stage 3: Formation of Final Residue

The decomposition of the organic portion of the molecule results in a stable inorganic residue. For this compound, the final product is typically lithium carbonate (Li₂CO₃). Lithium carbonate itself is thermally stable, decomposing only at temperatures exceeding its melting point of 723 °C.

Quantitative Thermal Analysis Data

The following table summarizes the key events in the thermal decomposition of this compound based on typical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Thermal EventTemperature Range (°C)TechniqueObservation
Dehydration50 - 130 °CTGA / DSCInitial mass loss; Endothermic peak
Melting~230 °CDSCSharp endothermic peak
Decomposition> 300 °CTGA / DSCSignificant mass loss; Complex exothermic/endothermic events
Final Residue> 500 °C (up to 700 °C)TGAStable mass corresponding to Li₂CO₃

Proposed Decomposition Mechanism

The primary mechanism for the decomposition of anhydrous metal carboxylates is ketonic pyrolysis. In this pathway, two molecules of this compound react to produce a ketone (laurone, or 12-tricosanone), lithium carbonate, and carbon dioxide. The long hydrocarbon chain of the laurate molecule is cleaved, leading to the formation of the ketone and the inorganic salt.

G cluster_start Reactant cluster_anhydrous Step 1: Dehydration cluster_products Step 2: Pyrolytic Decomposition cluster_volatile Volatile Products start 2 x this compound (Hydrated) (C₁₁H₂₃COOLi · nH₂O) anhydrous Anhydrous this compound (C₁₁H₂₃COOLi) start->anhydrous Heat (50-130°C) start->p2 laurone Laurone (Ketone) (C₁₁H₂₃)₂CO anhydrous->laurone Heat (>300°C) li2co3 Lithium Carbonate (Li₂CO₃) anhydrous->li2co3 Heat (>300°C) anhydrous->p1 h2o Water (H₂O) co2 Carbon Dioxide (CO₂) p1->co2 p2->h2o

Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Detailed characterization of the thermal decomposition of this compound requires a combination of analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition events.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with them.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 3-5 mg of this compound powder in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Atmosphere: Maintain a continuous purge of inert gas (nitrogen or argon) at 20-50 mL/min.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic (melting) and exothermic (decomposition) peaks and integrate the peak areas to determine enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile organic compounds produced during thermal decomposition.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

  • Pyrolysis: Set the pyrolysis temperature to the decomposition onset temperature determined by TGA (e.g., 350 °C) for a duration of 15-30 seconds.

  • GC Separation: Transfer the pyrolysis products directly to the GC column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the volatile fragments (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C).

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard spectral library (e.g., NIST).

G cluster_analysis Thermal Analysis Techniques cluster_data Primary Data Output sample This compound Sample tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc pygcms Pyrolysis-GC-MS sample->pygcms tga_data Mass Loss vs. Temperature (Decomposition Stages) tga->tga_data dsc_data Heat Flow vs. Temperature (Transition Temperatures) dsc->dsc_data pygcms_data Mass Spectra (Volatile Product IDs) pygcms->pygcms_data analysis Data Interpretation & Pathway Elucidation tga_data->analysis dsc_data->analysis pygcms_data->analysis

Experimental workflow for characterizing thermal decomposition.

The Solubility of Lithium Laurate in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of lithium laurate in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for the development of topical drug formulations incorporating this compound.

Introduction to this compound

This compound (LiO₂(CH₂)₁₀CH₃) is a metallic soap, the lithium salt of lauric acid. While it has applications in lubricating greases, its properties also make it a compound of interest in other industrial and research areas, including as a potential excipient in pharmaceutical formulations. Understanding its solubility in different organic solvents is crucial for its application in these fields, particularly for formulation development and chemical synthesis.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on the general principles of solubility for metal soaps and available qualitative data, a summary of its expected solubility behavior is presented in Table 1. Generally, as an alkali metal soap, this compound is expected to be more soluble in polar organic solvents compared to soaps of alkaline earth metals.[1] The long hydrocarbon chain of the laurate component also imparts solubility in non-polar organic solvents.[1]

Table 1: Qualitative and Comparative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific SolventsExpected SolubilityReference(s)
Water Water (H₂O)Slightly Soluble[2]
Alcohols Ethanol, MethanolSlightly Soluble to Soluble[2][3]
Ethers Diethyl EtherSlightly Soluble[2]
Aromatic Hydrocarbons Benzene, TolueneSoluble[4]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble[1]
Ketones AcetoneLikely Soluble
Esters Ethyl AcetateLikely Soluble

Note: "Slightly Soluble" indicates that the substance has low solubility, while "Soluble" suggests a higher degree of dissolution. The term "Likely Soluble" is used for solvents where direct data for this compound is unavailable, but solubility can be inferred from the behavior of similar metal soaps.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination.

Methodology:

  • Saturation: A supersaturated solution of this compound is prepared in the chosen organic solvent at a constant temperature. This is typically achieved by adding an excess amount of this compound to the solvent and agitating the mixture for an extended period (e.g., 24-48 hours) in a thermostatically controlled environment to ensure equilibrium is reached.

  • Filtration: The saturated solution is carefully filtered to remove any undissolved solid. The filtration should be performed at the same constant temperature to prevent precipitation or further dissolution.

  • Solvent Evaporation: A precisely measured volume or weight of the clear filtrate is collected in a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

UV-Visible Spectrophotometry

This method is suitable if this compound or a derivative exhibits absorbance in the UV-Visible spectrum. Since fatty acid salts do not typically have a strong chromophore, a derivatization step or indirect measurement might be necessary.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Preparation: A saturated solution of this compound is prepared as described in the gravimetric method.

  • Measurement: A clear aliquot of the saturated solution is appropriately diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is then measured.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Radiotracer Technique

For highly accurate measurements, especially at low solubilities, a radiotracer technique can be employed if a radiolabeled version of this compound (e.g., with ¹⁴C in the laurate chain) is available.

Methodology:

  • Preparation of Radiolabeled Saturated Solution: A saturated solution is prepared using the radiolabeled this compound in the desired solvent.

  • Scintillation Counting: A known volume of the clear, saturated filtrate is mixed with a scintillation cocktail.

  • Quantification: The radioactivity of the sample is measured using a liquid scintillation counter.

  • Calculation: By comparing the radioactivity of the sample to that of a standard with a known concentration of the radiolabeled compound, the concentration of this compound in the saturated solution can be accurately determined.

Application in Drug Development: A Workflow

Lithium salts have been investigated for topical drug applications. Given its nature as a metallic soap, this compound could potentially be used as an excipient to modify the consistency and release characteristics of topical formulations. Below is a logical workflow for the development of a topical drug delivery system incorporating this compound.

DrugDevelopmentWorkflow Concept Concept & Feasibility (Topical Formulation with this compound) Preformulation Preformulation Studies Concept->Preformulation Solubility Solubility Screening (Various Solvents & Excipients) Preformulation->Solubility Key Input Compatibility API-Excipient Compatibility Preformulation->Compatibility Formulation Formulation Development Solubility->Formulation Compatibility->Formulation Prototype Prototype Formulation (e.g., Cream, Ointment, Gel) Formulation->Prototype Optimization Optimization of Formulation (Rheology, pH, Stability) Prototype->Optimization Characterization Characterization & In Vitro Testing Optimization->Characterization Physical Physical Characterization (Viscosity, Particle Size) Characterization->Physical Release In Vitro Drug Release (e.g., Franz Diffusion Cell) Characterization->Release Permeation In Vitro Skin Permeation Characterization->Permeation Preclinical Preclinical Studies Permeation->Preclinical Positive Data InVivo In Vivo Efficacy & Safety (Animal Models) Preclinical->InVivo Toxicology Toxicology Studies Preclinical->Toxicology Clinical Clinical Trials InVivo->Clinical Successful Outcome Toxicology->Clinical Acceptable Safety

Caption: Workflow for Topical Drug Formulation Development.

Conclusion

While comprehensive quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its general solubility characteristics can be inferred from the behavior of other metal soaps. This guide provides a foundation for researchers by summarizing the expected solubility trends and detailing robust experimental protocols for its precise determination. The illustrated workflow for drug development highlights a practical application of this knowledge, underscoring the importance of understanding the physicochemical properties of excipients like this compound in pharmaceutical research. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile of this compound in a broader range of organic solvents.

References

Technical Overview of Lithium Laurate: Molecular Formula and Molar Mass

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a concise technical summary of the fundamental chemical properties of lithium laurate, focusing on its molecular formula and molar mass. It is intended for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and analytical purposes.

Core Chemical Properties

This compound is a metallic soap, specifically the lithium salt of lauric acid.[1] It is an organometallic compound used in various industrial applications, including the production of lubricants and greases due to its high thermal stability.[2]

The essential quantitative properties of this compound are summarized below. This data is foundational for stoichiometric calculations in chemical reactions and for the preparation of solutions with precise molar concentrations.

PropertyValueSource
Molecular Formula C₁₂H₂₃LiO₂PubChem[3], J-GLOBAL[4]
Molar Mass (Molecular Weight) 206.25 g/mol J-GLOBAL[4], ChemicalBook[5]
Alternate Molar Mass Value 206.3 g/mol PubChem[3]

Note: Minor variations in molar mass values are due to differences in the atomic weights used for calculation by various databases.

Methodology for Property Determination

The molecular formula and molar mass of a chemical compound like this compound are determined through established chemical principles and analytical techniques.

  • Molecular Formula Determination: The empirical formula is typically determined via elemental analysis, a process that measures the percentage composition of carbon, hydrogen, and other elements. The molecular formula is then confirmed using mass spectrometry, which provides the precise mass of the molecule (monoisotopic mass), allowing for the deduction of the exact number of each type of atom.

  • Molar Mass Calculation: The molar mass is calculated by summing the atomic masses of all constituent atoms in the molecular formula (12 carbons, 23 hydrogens, 1 lithium, and 2 oxygens). High-resolution mass spectrometry can also provide a direct and highly accurate measurement of the molecular weight.

Visualization of Molecular Composition

To illustrate the elemental composition and basic structure, a diagram is provided.

G compound {this compound | C₁₂H₂₃LiO₂} C C compound->C H H compound->H Li Li compound->Li O O compound->O

References

Spectroscopic Analysis of Lithium Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium laurate, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the principles, experimental protocols, and data interpretation for the characterization of this important metallic soap.

Introduction

This compound (LiO₂C(CH₂)₁₀CH₃) is a metal salt of lauric acid, belonging to the class of metallic soaps. Its unique properties make it a subject of interest in various fields, including pharmaceuticals, lubricants, and material science. Vibrational spectroscopy, particularly FTIR and Raman, offers powerful, non-destructive methods to probe the molecular structure, identify functional groups, and understand the intermolecular interactions within this compound.

This guide serves as a practical resource for researchers, providing detailed methodologies and expected spectroscopic data to facilitate the analysis of this compound and related compounds.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the recommended protocols for FTIR and Raman analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of polar functional groups, making it an excellent tool for characterizing the carboxylate group and the hydrocarbon chain of this compound.

2.1.1. Sample Preparation

For solid powder samples like this compound, two primary methods are recommended:

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, infrared-grade KBr powder to the mortar.

    • Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet die and press it under a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum. This method requires minimal sample preparation and is often preferred for its simplicity and speed.

2.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A benchtop FTIR spectrometer.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Atmosphere: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background: Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean, uncovered ATR crystal (for ATR) before running the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR, providing information on the non-polar functional groups and the overall molecular skeleton. It is particularly useful for analyzing the C-C backbone and symmetric vibrations of the hydrocarbon chain in this compound.

2.2.1. Sample Preparation

For a solid powder sample:

  • Place a small amount of the this compound powder on a clean microscope slide or in a shallow well of a sample holder.

  • Gently flatten the surface of the powder to ensure a uniform plane for laser focusing.

  • No further sample preparation is typically required.

2.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A dispersive Raman spectrometer equipped with a microscope.

  • Laser Excitation Wavelength: Common choices include 532 nm, 633 nm, or 785 nm. A longer wavelength (e.g., 785 nm) is often preferred to reduce fluorescence from the sample or impurities.

  • Laser Power: Use the lowest possible laser power (typically 1-10 mW at the sample) to avoid thermal degradation of the sample.

  • Objective Lens: A 10x or 20x objective is suitable for initial alignment, while a 50x or 100x objective can be used for high-resolution measurements.

  • Spectral Range: 3200 - 100 cm⁻¹

  • Integration Time and Accumulations: An integration time of 1-10 seconds with 5-10 accumulations is a good starting point, which can be adjusted to optimize the signal-to-noise ratio.

  • Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer) before sample analysis.

Data Presentation: Spectroscopic Data of Lauric Acid and this compound

The following tables summarize the characteristic vibrational frequencies and their assignments for lauric acid and the expected peaks for this compound. The formation of the lithium salt from the carboxylic acid results in noticeable shifts in the vibrational frequencies of the carboxyl group.

Table 1: FTIR Spectral Data and Vibrational Mode Assignments

Wavenumber (cm⁻¹) - Lauric AcidWavenumber (cm⁻¹) - this compound (Expected)Vibrational Mode Assignment
~3300-2500 (broad)Absentν(O-H) of carboxylic acid dimer
~2955~2958νₐₛ(CH₃) - Asymmetric C-H stretching
~2918~2920νₐₛ(CH₂) - Asymmetric C-H stretching
~2850~2852νₛ(CH₂) - Symmetric C-H stretching
~1700Absentν(C=O) of carboxylic acid
Absent~1580νₐₛ(COO⁻) - Asymmetric carboxylate stretching
~1465~1470δ(CH₂) - Methylene scissoring
~1430Absentδ(O-H) in-plane bend
Absent~1420νₛ(COO⁻) - Symmetric carboxylate stretching
~1295~1200-1300CH₂ wagging progression
~940Absentγ(O-H) out-of-plane bend of dimer
~720~720ρ(CH₂) - Methylene rocking

Table 2: Raman Spectral Data and Vibrational Mode Assignments

Wavenumber (cm⁻¹) - Lauric AcidWavenumber (cm⁻¹) - this compound (Expected)Vibrational Mode Assignment
~2930~2930νₐₛ(CH₂) - Asymmetric C-H stretching
~2880~2880νₛ(CH₃) - Symmetric C-H stretching
~2845~2845νₛ(CH₂) - Symmetric C-H stretching
~1655Absentν(C=O) of carboxylic acid
Absent~1440νₛ(COO⁻) - Symmetric carboxylate stretching
~1440~1440δ(CH₂) - Methylene scissoring
~1300~1300τ(CH₂) - Methylene twisting
~1130~1130ν(C-C) skeletal trans-chain
~1060~1060ν(C-C) skeletal trans-chain
~890~890ν(C-C) skeletal

Note: The Raman data for this compound is representative and based on the expected vibrational modes of the laurate chain and the carboxylate group, as specific experimental data is not widely available in the literature.

Mandatory Visualization: Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between lauric acid and its lithium salt.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Interpretation start This compound Powder ftir_prep FTIR Preparation (KBr Pellet or ATR) start->ftir_prep raman_prep Raman Preparation (Microscope Slide) start->raman_prep ftir_acq FTIR Spectroscopy ftir_prep->ftir_acq raman_acq Raman Spectroscopy raman_prep->raman_acq ftir_proc FTIR Spectrum Processing (Baseline Correction, Normalization) ftir_acq->ftir_proc raman_proc Raman Spectrum Processing (Baseline Correction, Cosmic Ray Removal) raman_acq->raman_proc peak_id Peak Identification and Assignment ftir_proc->peak_id raman_proc->peak_id comparison Comparative Analysis (vs. Lauric Acid, Literature Data) peak_id->comparison report Final Report and Characterization comparison->report

Caption: Workflow for the Spectroscopic Analysis of this compound.

Lauric_Acid_to_Lithium_Laurate Structural Relationship: Lauric Acid to this compound cluster_reactants Reactants cluster_process Process cluster_products Products cluster_functional_groups Key Functional Group Transformation lauric_acid Lauric Acid (CH₃(CH₂)₁₀COOH) reaction Saponification Reaction lauric_acid->reaction carboxylic_acid Carboxylic Acid (-COOH) lauric_acid->carboxylic_acid lithium_base Lithium Base (e.g., LiOH) lithium_base->reaction lithium_laurate This compound (CH₃(CH₂)₁₀COOLi) reaction->lithium_laurate water Water (H₂O) reaction->water carboxylate Carboxylate Anion (-COO⁻) carboxylic_acid->carboxylate Deprotonation carboxylate->lithium_laurate lithium_cation Lithium Cation (Li⁺) lithium_cation->lithium_laurate

Caption: Structural Relationship between Lauric Acid and this compound.

An In-depth Technical Guide to the Phase Transitions of Anhydrous Lithium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of anhydrous lithium laurate (lithium dodecanoate). The information is compiled from scientific literature and is intended to support research and development activities where the thermal behavior of this material is of interest.

Introduction

Anhydrous this compound is the lithium salt of lauric acid, a saturated fatty acid with a 12-carbon chain. It belongs to the class of alkali metal carboxylates, often referred to as "soaps." The thermal behavior of these materials is of significant interest for various applications, including their use as lubricants, in grease formulations, and as potential phase change materials. Understanding the phase transitions, including solid-solid transitions, melting, and decomposition, is critical for controlling the material's properties and performance in these applications.

Quantitative Data on Phase Transitions

The phase transitions of anhydrous this compound have been characterized primarily by thermal analysis techniques. The key quantitative data are summarized in the tables below.

Table 1: Solid-State and Melting Transitions of Anhydrous this compound.[1]
Transition TypeTemperature (°C)Enthalpy (kJ/kg)
Solid-Solid Transition41.3 ± 0.32.8 ± 0.1
Melting Point227Not Reported in Source
Table 2: Decomposition of Anhydrous this compound.[1]
ProcessTemperature Range (°C)Solid Residue
Thermal Decomposition450 - 485Lithium Carbonate (Li₂CO₃)

Note: Contrary to some hypotheses based on longer-chain lithium soaps, studies have shown that anhydrous this compound (and other C1-C12 lithium n-alkanoates) does not exhibit liquid crystalline phases.[1]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing thermal analysis and spectroscopic methods. The following sections detail the typical experimental protocols used for the characterization of anhydrous this compound.

Synthesis of Anhydrous this compound

Anhydrous this compound is typically synthesized through the neutralization reaction of lauric acid with a lithium base, followed by drying.

Workflow for the Synthesis of Anhydrous this compound

G cluster_synthesis Synthesis lauric_acid Lauric Acid dissolution Dissolution in Ethanol/Water lauric_acid->dissolution lithium_hydroxide Lithium Hydroxide lithium_hydroxide->dissolution reaction Reaction (Stirring at elevated temp.) dissolution->reaction precipitation Precipitation/ Crystallization reaction->precipitation filtration Filtration precipitation->filtration washing Washing (with Ethanol/Water) filtration->washing drying Drying (under vacuum) washing->drying anhydrous_product Anhydrous This compound drying->anhydrous_product

Caption: Workflow for the synthesis of anhydrous this compound.

Methodology:

  • Lauric acid is dissolved in a suitable solvent, typically a mixture of ethanol and water.

  • A stoichiometric amount of lithium hydroxide, also dissolved in a water/ethanol mixture, is added to the lauric acid solution.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) to ensure complete neutralization.

  • The resulting this compound precipitates upon cooling or solvent removal.

  • The precipitate is collected by filtration and washed with the solvent to remove any unreacted starting materials.

  • The product is then dried under vacuum at an elevated temperature to ensure the complete removal of water and obtain the anhydrous form.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to study the phase transitions and thermal stability of anhydrous this compound.

Workflow for Thermal Analysis

G cluster_thermal_analysis Thermal Analysis sample_prep Sample Preparation (Anhydrous this compound) dsc Differential Scanning Calorimetry (DSC) sample_prep->dsc tga Thermogravimetric Analysis (TGA) sample_prep->tga data_analysis Data Analysis dsc->data_analysis tga->data_analysis phase_transitions Phase Transition Temperatures and Enthalpies data_analysis->phase_transitions decomposition Decomposition Profile and Residue Analysis data_analysis->decomposition

Caption: Workflow for the thermal analysis of anhydrous this compound.

Differential Scanning Calorimetry (DSC):

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Pans: Typically, aluminum pans are used for samples that do not react with aluminum.

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

  • Heating/Cooling Rate: A controlled heating and cooling rate, often in the range of 5-20 °C/min, is applied.

  • Temperature Program: The sample is heated from a sub-ambient temperature to a temperature above its melting point to observe all relevant phase transitions.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic transitions.

Thermogravimetric Analysis (TGA):

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pans: Platinum or alumina crucibles are typically used.

  • Atmosphere: The analysis is performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.

  • Heating Rate: A linear heating rate, commonly 10-20 °C/min, is applied.

  • Temperature Range: The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.

  • Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, indicating the onset of decomposition and the nature of the solid residue.

Spectroscopic and Structural Analysis

Infrared and Raman spectroscopy, along with X-ray diffraction (XRD), are used to characterize the molecular structure and crystalline phases of anhydrous this compound.

Logical Relationship for Structural Analysis

G cluster_structural_analysis Structural and Spectroscopic Analysis anhydrous_sample Anhydrous this compound Sample ir_raman Infrared & Raman Spectroscopy anhydrous_sample->ir_raman xrd X-ray Diffraction (XRD) anhydrous_sample->xrd molecular_structure Molecular Structure (C-O bond equivalence) ir_raman->molecular_structure crystal_structure Crystal System & Phase (Tetragonal) xrd->crystal_structure

Caption: Logical relationships in the structural analysis of anhydrous this compound.

Infrared (IR) and Raman Spectroscopy:

  • These techniques are used to probe the vibrational modes of the molecule.

  • For this compound, they are particularly useful for confirming the coordination of the carboxylate group to the lithium ion. Studies have indicated that the C-O bonds in the carboxylate group are equivalent in the solid state.[1]

X-ray Diffraction (XRD):

  • XRD is employed to determine the crystal structure of the material.

  • Anhydrous this compound has been identified to crystallize in the tetragonal system.

Summary of Phase Behavior

The thermal behavior of anhydrous this compound can be summarized as a series of distinct events upon heating:

  • Solid-Solid Transition: At approximately 41.3 °C, the material undergoes a transition from one solid crystalline phase to another.[1]

  • Melting: The crystalline solid melts into an isotropic liquid at 227 °C.[1]

  • Decomposition: At significantly higher temperatures, starting around 450 °C, the molecule begins to decompose, with the final solid product being lithium carbonate.[1]

This guide provides a foundational understanding of the phase transitions of anhydrous this compound based on available scientific data. For further in-depth research, it is recommended to consult the primary literature.

References

The Hygroscopic Nature of Lithium Laurate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lithium laurate (C₁₂H₂₃LiO₂), a metallic soap, is utilized in various industrial applications, including as a stabilizer and lubricant. In the pharmaceutical and drug development sectors, understanding the hygroscopic nature of excipients and active pharmaceutical ingredients is critical for ensuring product stability, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the hygroscopic properties of this compound, including relevant experimental protocols for its characterization. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates comparative data from related metallic soaps to provide a comprehensive understanding of its expected behavior.

Introduction to Hygroscopicity in Pharmaceutical Solids

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere. This property is of paramount importance in the pharmaceutical industry as the uptake of water can lead to significant changes in the physical and chemical characteristics of a substance. These changes can include:

  • Physical Alterations: Deliquescence (dissolving in absorbed water), changes in crystal structure, particle size, and flow properties, as well as caking and agglomeration.

  • Chemical Degradation: Hydrolysis of the active pharmaceutical ingredient (API) or excipients, leading to loss of potency and the formation of impurities.

  • Microbial Contamination: Increased water activity can promote the growth of microorganisms.

Therefore, a thorough understanding and characterization of the hygroscopic nature of materials like this compound are essential for formulation development, manufacturing process design, packaging selection, and storage recommendations.

Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of powders based on the increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours. While specific data for this compound is not publicly available, the following table outlines the general classification criteria.

ClassificationIncrease in Mass (% w/w)Description
Non-hygroscopic< 0.2%The substance shows no significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%The substance absorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15%The substance readily absorbs moisture.
Very hygroscopic≥ 15%The substance absorbs a significant amount of moisture.
DeliquescentSufficient moisture is absorbed to form a liquidThe substance dissolves in the absorbed atmospheric water.

Based on its classification as a metallic soap and its slight solubility in water, this compound is anticipated to be classified as slightly hygroscopic to hygroscopic . Thermogravimetric analysis of this compound has shown an initial mass loss between 50 °C and 130 °C, which is attributed to the removal of adsorbed or hydrate water, confirming its interaction with atmospheric moisture.

Experimental Protocols for Hygroscopicity Assessment

A definitive characterization of the hygroscopic nature of this compound requires empirical testing. The following are standard experimental protocols that can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This method is highly valuable for generating moisture sorption-desorption isotherms.

Methodology:

  • Sample Preparation: A small amount of this compound powder (typically 5-20 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

  • Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the relative humidity. This plot constitutes the moisture sorption-desorption isotherm.

dot

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Static Gravimetric Method (Desiccator Method)

This method involves exposing the sample to a series of constant humidity environments created using saturated salt solutions in sealed desiccators. This method is simpler but more time-consuming than DVS.

Methodology:

  • Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known relative humidity at a constant temperature (e.g., 25°C). The ASTM E104 standard provides a list of suitable salt solutions.[1][2][3][4][5]

  • Sample Preparation: Pre-weighed samples of dried this compound are placed in weighing dishes.

  • Exposure: The weighing dishes are placed in the desiccators, and the chambers are sealed.

  • Equilibration and Weighing: The samples are periodically weighed until a constant mass is achieved, indicating equilibrium with the surrounding atmosphere. This process can take several days to weeks.

  • Data Analysis: The percentage mass increase is calculated for each relative humidity and plotted to generate the moisture sorption isotherm.

dot

References

"ionic conductivity of solid lithium laurate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ionic Conductivity of Solid Lithium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid this compound

This compound (LiO₂C(CH₂)₁₀CH₃) is a metallic soap, specifically the lithium salt of lauric acid.[1][2] It is an organometallic compound that exists as a colorless (white) solid at standard conditions.[1][3] While commercially less common than other lithium soaps like lithium stearate, its structure as a lithium-containing solid organic material makes it a subject of interest for potential applications where ionic mobility is a factor.

The physical and chemical properties of this compound are summarized below:

  • Chemical Formula: C₁₂H₂₃LiO₂[3]

  • Molar Mass: 206.25 g·mol⁻¹[1]

  • Appearance: Colorless (white) solid[1]

  • Crystal System: Tetragonal[1][2]

  • Melting Point: 229.8 °C[1]

  • Density: 0.87 g/cm³[1]

The investigation of ionic conductivity in solid-state materials is crucial for the development of next-generation technologies, including solid-state batteries and various electrochemical sensors. While extensive research exists on inorganic solid electrolytes, the ionic transport properties of organic lithium salts like this compound are less characterized. This guide provides a comprehensive overview of the theoretical underpinnings and a detailed experimental protocol for determining the ionic conductivity of a solid material such as this compound, based on established, state-of-the-art techniques.

Please Note: A thorough review of the existing scientific literature did not yield specific quantitative data on the ionic conductivity of solid this compound. Therefore, this document serves as a technical guide to the methodology for such a measurement, providing researchers with the necessary protocols and theoretical background to conduct their own investigations.

Principles of Ionic Conductivity Measurement in Solids

The ionic conductivity (σ) of a material is a measure of its ability to conduct ions under the influence of an electric field. In solid crystalline materials, ion transport occurs through the movement of ions from one lattice site to another. This movement is typically mediated by point defects in the crystal structure, such as vacancies or interstitials. The overall conductivity is a function of the charge of the mobile ions, their concentration, and their mobility.

The most powerful and widely used technique for characterizing the ionic conductivity of solid electrolytes is Electrochemical Impedance Spectroscopy (EIS) .[4][5][6] EIS measures the impedance of a system over a range of frequencies, allowing for the separation of different electrochemical processes, such as ion transport through the bulk material, ion transport across grain boundaries, and charge transfer at the electrode-electrolyte interface.[7][8]

Detailed Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

This section outlines the detailed methodology for measuring the ionic conductivity of a solid powder sample like this compound.

Sample Preparation
  • Drying: Dry the this compound powder under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any adsorbed water, which can significantly affect conductivity measurements.

  • Pelletizing: Uniaxially press the dried powder into a dense, circular pellet using a hydraulic press. A typical pressure is in the range of 200-400 MPa. The resulting pellet should be mechanically stable and have a uniform thickness and diameter (e.g., 10 mm diameter, 1-2 mm thickness).

  • Sintering (Optional): Depending on the material's thermal properties, the pellet may be sintered at a temperature below its melting point (229.8 °C for this compound) to increase its density and improve grain-to-grain contact.

  • Dimension Measurement: Precisely measure the thickness (L) and diameter of the pellet using a caliper. Calculate the cross-sectional area (A).

Electrochemical Cell Assembly

For a solid electrolyte, a two-electrode setup is typically employed.[9]

  • Electrodes: Sputter-coat thin films of an ion-blocking metal, such as gold (Au) or platinum (Pt), onto both flat faces of the pellet. These blocking electrodes prevent charge transfer reactions and ensure that the measured impedance is due to ionic motion within the electrolyte.

  • Cell Holder: Place the electrode-coated pellet into a specialized solid-state conductivity cell. The cell consists of two current collectors (e.g., stainless steel or tungsten carbide rods) that press firmly against the electrodes to ensure good electrical contact.[10]

  • Connection: Connect the cell to a potentiostat equipped with a Frequency Response Analyzer (FRA). One electrode is connected to the working electrode and sense leads, while the other is connected to the counter electrode and reference leads.[10]

EIS Measurement Parameters

The following table summarizes the typical parameters for an EIS experiment aimed at determining ionic conductivity.

ParameterDescriptionTypical Value/RangeSignificance
Mode The experiment can be run under potentiostatic (controlled voltage) or galvanostatic (controlled current) mode.PotentiostaticPotentiostatic mode is standard for conductivity measurements of electrolytes.[9]
DC Potential A constant DC voltage offset. For a simple conductivity measurement with blocking electrodes, this is typically set to 0 V.0 VEnsures no net DC current flows, preventing sample polarization or degradation.
AC Voltage Amplitude The amplitude of the sinusoidal AC voltage perturbation. It should be small to maintain a linear system response.10 - 50 mVA small amplitude ensures that the measurement probes the equilibrium properties of the system without significantly disturbing it.[10]
Frequency Range The range of frequencies over which the impedance is measured. A wide range is necessary to capture different physical processes.1 MHz to 1 Hz (or lower)High frequencies probe fast processes like bulk ion transport, while low frequencies probe slower processes like electrode polarization.[10][11]
Points per Decade The number of data points collected for each factor of ten change in frequency.10 - 20A higher number of points provides a better-resolved impedance spectrum for more accurate analysis.
Temperature Control The experiment should be conducted in a temperature-controlled environment (e.g., an oven or environmental chamber).25 °C to 200 °C (or as desired)Ionic conductivity is highly temperature-dependent. Measuring at various temperatures allows for the calculation of activation energy for ion transport.
Data Analysis and Interpretation
  • Nyquist Plot: The primary output of the EIS measurement is a plot of the imaginary part of impedance (-Z'') versus the real part (Z'). This is known as a Nyquist plot.[7]

  • Determining Bulk Resistance: For a typical polycrystalline solid electrolyte, the Nyquist plot shows a semicircle at high frequencies followed by a straight line (or "spur") at low frequencies. The high-frequency semicircle corresponds to the ionic transport within the bulk of the material (the grains). The intercept of this semicircle with the real (Z') axis gives the bulk resistance (R_b).[8] If a second semicircle is present at intermediate frequencies, it typically represents the grain boundary resistance.

  • Calculating Ionic Conductivity (σ): Once the bulk resistance (R_b) is determined, the ionic conductivity can be calculated using the following equation:

    σ = L / (R_b * A)

    Where:

    • σ is the ionic conductivity (in Siemens per centimeter, S/cm)

    • L is the thickness of the pellet (in cm)

    • R_b is the bulk resistance (in Ohms, Ω)

    • A is the cross-sectional area of the pellet (in cm²)

  • Equivalent Circuit Modeling: To obtain a more precise value for R_b and to quantify other processes (like grain boundary resistance), the experimental data is often fitted to an equivalent electrical circuit model.[12][13] A simple model for a solid electrolyte consists of a resistor (R_b) in series with a parallel combination of another resistor (R_gb, for grain boundary) and a constant phase element (CPE, representing the grain boundary capacitance).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the ionic conductivity of a solid powder.

G cluster_prep Sample Preparation cluster_cell Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis p1 Dry Lithium Laurate Powder p2 Press into Pellet p1->p2 p3 Measure Pellet Dimensions (L, A) p2->p3 c1 Sputter-Coat Blocking Electrodes p3->c1 c2 Assemble in Conductivity Cell c1->c2 c3 Connect to Potentiostat/FRA c2->c3 m1 Set Experimental Parameters c3->m1 m2 Apply AC Voltage (Sweep Frequency) m1->m2 m3 Record Impedance Data (Z', Z'') m2->m3 a1 Generate Nyquist Plot m3->a1 a2 Determine Bulk Resistance (Rb) a1->a2 a3 Calculate Ionic Conductivity (σ) a2->a3

Caption: Experimental workflow for ionic conductivity measurement.

Conclusion

This technical guide provides a comprehensive framework for the characterization of ionic conductivity in solid this compound, a topic of potential interest for researchers in materials science and drug delivery systems where ion transport may play a role. Although specific conductivity data for this compound is not currently available in published literature, the detailed protocol for Electrochemical Impedance Spectroscopy presented here offers a clear and robust pathway for its determination. By following this standardized methodology, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the electrochemical properties of this and other solid organic lithium salts. Such investigations are a critical first step in evaluating their potential for use in novel solid-state electrochemical devices.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Lithium Laurate via Fusion Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of lithium laurate via a solvent-free fusion method. This method offers a direct and efficient route for the preparation of high-purity this compound by reacting lauric acid with a lithium base at elevated temperatures. The protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the workflow.

Introduction

This compound (LiO₂(CH₂)₁₀CH₃) is a metallic soap with applications in various fields, including as a component in lubricating greases and potentially in drug delivery systems. The fusion method is a straightforward, solvent-free approach to synthesize metal carboxylates. It involves the direct reaction of a fatty acid with a metal base at temperatures sufficient to melt the reactants and facilitate the chemical transformation. This method is advantageous due to its simplicity, avoidance of organic solvents, and potential for high yield.

The synthesis of this compound via the fusion method proceeds through a neutralization reaction between lauric acid and a lithium source, typically lithium hydroxide monohydrate.[1] The reaction is driven to completion by heating the mixture, which melts the lauric acid, ensuring intimate contact between the reactants. Water is generated as a byproduct and is typically removed by heating.[1]

Data Presentation

ParameterValueReference
Reactants
Lauric Acid (Molar Mass: 200.32 g/mol )Equimolar amount to LiOH·H₂O[1]
Lithium Hydroxide Monohydrate (Molar Mass: 41.96 g/mol )Equimolar amount to Lauric Acid[1]
Reaction Conditions
Initial Heating Temperature~80-100 °C
Final Reaction Temperature~150-170 °C
Reaction Time at Final Temperature30 minutes
AtmosphereInert (e.g., Nitrogen or Argon)
Product Characterization
AppearanceColorless crystals
Crystal SystemTetragonal[1]
PurityHigh (dependent on reactant purity and stoichiometry)[1]

Experimental Protocol

Materials
  • Lauric Acid (CH₃(CH₂)₁₀COOH), high purity

  • Lithium Hydroxide Monohydrate (LiOH·H₂O), high purity

  • Deionized water

  • Ethanol (for washing)

  • Acetone (for washing)

Equipment
  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure

1. Reactant Preparation:

  • Accurately weigh equimolar amounts of lauric acid and lithium hydroxide monohydrate.[1] Ensuring precise stoichiometry is crucial for high purity and yield.

2. Reaction Setup:

  • Place the weighed lauric acid and lithium hydroxide monohydrate into the reaction vessel.

  • Set up the reaction apparatus with a mechanical stirrer, condenser, and a nitrogen or argon inlet to maintain an inert atmosphere. This prevents potential oxidation at elevated temperatures.

  • Insert a thermometer to monitor the reaction temperature accurately.

3. Fusion Reaction:

  • Begin stirring the mixture.

  • Slowly heat the reaction vessel using the heating mantle to a temperature of approximately 80-100 °C. At this stage, the lauric acid will melt, creating a slurry with the lithium hydroxide.

  • Once the lauric acid is fully melted and the mixture is homogeneous, gradually increase the temperature to 150-170 °C.

  • Maintain the reaction at this temperature for approximately 30 minutes to ensure the completion of the saponification reaction and to evaporate the water formed as a byproduct.

4. Cooling and Isolation:

  • After the reaction is complete, turn off the heating mantle and allow the mixture to cool down to room temperature while still under an inert atmosphere. The product will solidify.

5. Purification:

  • Break up the solid crude this compound.

  • Wash the product sequentially with deionized water, ethanol, and acetone to remove any unreacted starting materials and other impurities.

  • Perform vacuum filtration using a Buchner funnel to separate the purified this compound from the wash solvents.

6. Drying:

  • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

7. Characterization:

  • The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt, and X-ray Diffraction (XRD) to analyze the crystalline structure.

Mandatory Visualization

Fusion_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Fusion Reaction cluster_purification Product Purification cluster_product Final Product reactants Weigh Equimolar Lauric Acid & LiOH·H₂O setup Assemble Reaction Vessel with Stirrer, Condenser, & Inert Gas reactants->setup heat1 Heat to 80-100 °C to Melt Lauric Acid setup->heat1 heat2 Increase Temperature to 150-170 °C heat1->heat2 react Hold for 30 min for Saponification & Dehydration heat2->react cool Cool to Room Temperature react->cool wash Wash with Water, Ethanol, & Acetone cool->wash filter Vacuum Filtration wash->filter dry Dry in Vacuum Oven filter->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound via the fusion method.

References

Application Note & Protocol: Solution-Based Synthesis of Lithium Laurate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lithium laurate (LiO₂C(CH₂)₁₀CH₃), a metallic soap, is a compound of interest in various applications, including as a precursor in the synthesis of more complex materials and in lubrication technologies.[1] This document provides detailed protocols for two effective solution-based methods for the synthesis of this compound crystals: a precipitation method and a direct crystallization method. These protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation

Table 1: Krafft Points of Alkanoate Soaps

The Krafft point is a critical temperature above which the solubility of an ionic surfactant significantly increases, enabling reactions in solution. The choice of precipitating agent can be influenced by its Krafft point, with lower temperatures being generally more favorable.

AlkanoateSodium Salt (°C)Choline Salt (°C)
Laurate (C12)25<0
Myristate (C14)451
Palmitate (C16)6012
Stearate (C18)7140
Data sourced from RSC Publishing[2]

Table 2: Parameters for Direct Crystallization of this compound

This table outlines the key reactants and conditions for the synthesis of high-purity, long-fibrous this compound crystals via a direct crystallization method.[3]

ParameterRecommended Value/CompoundPurpose
Carboxylic AcidLauric AcidPrimary reactant
Lithium SourceLithium HydroxideReacts with lauric acid to form this compound
AdditiveUreaControls crystallization and morphology
Molar Ratio (Urea:Lauric Acid)2 to 8-foldOptimal range for crystal formation
SolventPure WaterDissolves reactants
Optional AdditiveLithium ChlorideUsed for carboxylic acids with short alkyl chains
Cooling Rate5 to 50 °C/hour (10 to 20 °C/hour preferred)Gradual cooling promotes crystal growth

Experimental Protocols

Method 1: Synthesis via Precipitation

This protocol utilizes a metathesis reaction between a soluble lithium salt and a soluble laurate salt, resulting in the precipitation of this compound due to its low solubility in the reaction medium.[2]

Materials:

  • Lithium Chloride (LiCl)

  • Sodium Laurate (or Choline Laurate)

  • Ultrapure Water

  • Ethanol (for washing)

  • Hydrochloric Acid (for pH adjustment if necessary)

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare Lithium Solution: Prepare an aqueous stock solution of lithium chloride. The concentration can be varied, with examples using up to 500 ppm of lithium.[4]

  • Prepare Precipitating Agent Solution: Prepare an aqueous solution of the precipitating agent (e.g., sodium laurate or choline laurate). A slight molar excess (e.g., 1.05 equivalents) relative to the lithium content is recommended.[4]

  • Reaction:

    • Heat the lithium chloride solution to a temperature above the Krafft point of the chosen laurate salt (see Table 1). For sodium laurate, this would be above 25°C.[2]

    • With vigorous stirring, add the laurate salt solution to the heated lithium chloride solution.

    • Continue stirring for a set period (e.g., 30 minutes) to ensure complete precipitation.[4]

  • Filtration and Washing:

    • Filter the resulting precipitate using a filtration apparatus. To prevent re-dissolution of certain salts, filtration may need to be performed at an elevated temperature.[4]

    • Wash the collected this compound crystals with ethanol to remove any unreacted precursors and byproducts. Repeat the washing step multiple times (e.g., three times with 25 mL of ethanol) until the filtrate is neutral (pH 7).[4]

  • Drying: Dry the purified this compound crystals in an oven overnight at a moderate temperature (e.g., 60°C) to yield the final product.[4]

Method 2: Synthesis via Direct Crystallization

This method involves the direct reaction of lauric acid with lithium hydroxide in the presence of urea, followed by controlled crystallization to produce high-purity, fibrous this compound crystals.[3]

Materials:

  • Lauric Acid

  • Lithium Hydroxide

  • Urea

  • Pure Water

Equipment:

  • Reaction vessel with a condenser

  • Heating mantle with stirring capabilities

  • Apparatus for slow, controlled cooling

Procedure:

  • Dissolution:

    • In the reaction vessel, dissolve lauric acid and a 2 to 8-fold molar excess of urea in pure water. This may form a suspension.[3]

  • Reaction:

    • While heating and stirring the suspension, slowly add an approximately equimolar amount of lithium hydroxide to the lauric acid over a period of about 30 minutes.[3]

  • Crystallization:

    • After the addition of lithium hydroxide is complete, gradually cool the solution from the reaction temperature to room temperature (25°C).[3]

    • The cooling rate should be controlled between 5 to 50 °C/hour, with a preferred rate of 10 to 20 °C/hour, to promote the formation of well-defined crystals.[3]

  • Isolation and Drying:

    • Collect the crystallized this compound by filtration.

    • Wash the crystals with a small amount of cold, pure water to remove any residual urea or unreacted starting materials.

    • Dry the crystals under vacuum or in a desiccator to obtain the final product.

Visualizations

experimental_workflow_precipitation A Prepare Aqueous Lithium Chloride Solution C Heat LiCl Solution above Krafft Point A->C B Prepare Aqueous Laurate Salt Solution (e.g., Sodium Laurate) D Mix Solutions with Vigorous Stirring B->D C->D E Precipitation of This compound D->E F Filter Precipitate E->F G Wash with Ethanol F->G H Dry Crystals (e.g., 60°C Overnight) G->H I Final Product: This compound Crystals H->I

Caption: Workflow for the Precipitation Synthesis of this compound.

experimental_workflow_crystallization A Dissolve Lauric Acid and Urea in Water B Heat and Stir the Suspension A->B C Slowly Add Aqueous Lithium Hydroxide B->C D Controlled Cooling (5-50 °C/hour) C->D E Crystallization of This compound D->E F Filter Crystals E->F G Wash with Cold Water F->G H Dry Crystals G->H I Final Product: High-Purity this compound H->I

Caption: Workflow for the Direct Crystallization of this compound.

References

Application Notes and Protocols: Lithium Laurate as a Novel Precursor for Lithium-Ion Battery Anodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for high-performance, cost-effective, and sustainable materials for lithium-ion battery anodes is a driving force in energy storage research. While graphite remains the commercial standard, its theoretical capacity is limited.[1] This has spurred investigation into various carbonaceous materials derived from diverse precursors, including biomass and polymers, often through facile synthesis methods like pyrolysis.[2][3]

This document outlines a potential application for lithium laurate as a novel, single-source precursor for the synthesis of carbon-based anode materials for lithium-ion batteries. This compound (C₁₂H₂₃LiO₂), the lithium salt of lauric acid, offers a unique molecular structure containing both a lithium source and a long hydrocarbon chain. Through a controlled pyrolysis process, it is hypothesized that this compound can be converted into a carbon matrix with embedded lithium species, potentially offering advantageous electrochemical properties.

The following sections provide a detailed hypothetical protocol for the synthesis and characterization of a this compound-derived anode, along with expected performance metrics based on comparable materials.

Proposed Synthesis and Electrochemical Mechanism

The pyrolysis of this compound is proposed to proceed via thermal decomposition, where the long alkyl chain serves as the carbon source. The presence of lithium within the precursor could act as an in-situ activating agent, potentially creating a porous carbon structure and influencing the final material's graphitization degree. The overall process can be envisioned as the transformation of the molecular precursor into a lithium-containing carbonaceous material suitable for electrochemical lithium storage.

Experimental Protocols

Synthesis of Carbon Anode Material from this compound

This protocol describes the conversion of this compound powder into a carbonaceous anode material via pyrolysis.

Materials:

  • This compound (C₁₂H₂₃LiO₂) powder

  • Tube furnace with gas flow control

  • Alumina combustion boats

  • Argon gas (high purity)

  • Mortar and pestle

Procedure:

  • Place 2-3 grams of this compound powder into an alumina combustion boat.

  • Position the boat in the center of the tube furnace.

  • Purge the furnace tube with high-purity argon gas for at least 30 minutes to ensure an inert atmosphere.

  • While maintaining a constant argon flow, heat the furnace to a target temperature of 800°C at a ramp rate of 5°C/minute.[2]

  • Hold the temperature at 800°C for 2 hours to facilitate complete carbonization.

  • After the hold time, turn off the furnace and allow it to cool naturally to room temperature under the argon atmosphere.

  • Once cooled, carefully remove the combustion boat containing the black carbonaceous product.

  • Grind the resulting black powder using a mortar and pestle to obtain a fine, homogenous powder. This is the this compound-derived carbon (LL-C).

Electrode Slurry Preparation and Coin Cell Assembly

This protocol details the fabrication of a working electrode and its assembly into a coin cell for electrochemical testing.

Materials:

  • LL-C powder (synthesized above)

  • Super P carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Doctor blade

  • Vacuum oven

  • Coin cell components (CR2032 cases, polypropylene separator, lithium metal counter electrode)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • Argon-filled glovebox

Procedure:

  • In a small vial, mix the LL-C active material, Super P carbon black, and PVDF binder in a weight ratio of 8:1:1.

  • Add a sufficient amount of NMP solvent to the mixture and stir vigorously until a homogeneous, viscous slurry is formed.

  • Cast the slurry onto a piece of copper foil using a doctor blade, aiming for a uniform thickness.

  • Dry the coated copper foil in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

  • After drying, punch out circular electrodes (e.g., 12 mm diameter) from the coated foil.

  • Transfer the electrodes and all other cell components into an argon-filled glovebox.

  • Assemble CR2032-type coin cells using the LL-C electrode as the working electrode, a polypropylene membrane as the separator, lithium metal foil as the counter/reference electrode, and a few drops of the electrolyte.

Data Presentation: Hypothetical Electrochemical Performance

The following table summarizes the expected electrochemical performance of the this compound-derived carbon (LL-C) anode, based on typical values for hard carbons derived from organic precursors.[2]

ParameterValueConditions
First Cycle Discharge Capacity ~650 mAh/g0.1 C-rate
First Cycle Charge Capacity ~450 mAh/g0.1 C-rate
Initial Coulombic Efficiency (ICE) ~69%0.1 C-rate
Reversible Capacity (after 100 cycles) ~400 mAh/g0.5 C-rate
Capacity Retention (after 100 cycles) ~88%0.5 C-rate

Visualizations

Logical Workflow Diagram

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing precursor This compound Powder pyrolysis Pyrolysis @ 800°C (Argon Atmosphere) precursor->pyrolysis grinding Grinding pyrolysis->grinding llc_powder LL-C Anode Powder grinding->llc_powder slurry Slurry Preparation (LL-C, Carbon Black, PVDF) llc_powder->slurry coating Doctor Blade Coating (on Cu Foil) slurry->coating drying Vacuum Drying coating->drying assembly Coin Cell Assembly (CR2032) drying->assembly cycling Galvanostatic Cycling assembly->cycling cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis

Caption: Experimental workflow for anode synthesis and testing.

Proposed Mechanism Diagram

Caption: Proposed pyrolysis mechanism of this compound.

References

Application Notes and Protocols: Formulation of High-Temperature Lithium Laurate Grease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of high-temperature lithium laurate grease. The information is intended for researchers and scientists in the fields of materials science, chemistry, and engineering. While specific performance data for this compound grease is not extensively available in public literature, this document outlines the fundamental principles, formulation strategies, and evaluation protocols based on established knowledge of lithium-based greases.

Introduction

Lithium soap-based greases are the most common type of lubricating grease used globally, prized for their versatility, good water resistance, and thermal stability.[1] High-temperature applications demand greases that can maintain their structure and lubricating properties at elevated temperatures. The choice of the fatty acid used to form the lithium soap thickener plays a crucial role in the final properties of the grease. Lauric acid, a saturated fatty acid, can be used to create a this compound thickener. This document details the formulation considerations, manufacturing processes, and key performance evaluation methods for developing and characterizing high-temperature this compound grease.

Formulation Components

The formulation of a lubricating grease is a balance of three primary components: base oil, thickener, and additives.[1]

Table 1: Typical Formulation Ranges for Lithium Greases

ComponentPercentage by WeightFunction
Base Oil80 - 95%Lubricating fluid
Thickener (this compound)3 - 15%Forms the grease structure
Additives0 - 10%Enhance specific properties
Base Oil

The base oil is the primary lubricating fluid and constitutes the largest portion of the grease. The selection of the base oil is critical for the grease's performance, particularly its high-temperature characteristics.

  • Mineral Oils: Highly refined paraffinic or naphthenic mineral oils are commonly used. They offer a good balance of performance and cost.

  • Synthetic Oils: For superior high-temperature performance, synthetic base oils such as polyalphaolefins (PAOs), esters, or silicone fluids are employed. These offer better thermal and oxidative stability.

Thickener: this compound

The thickener is what gives the grease its semi-solid consistency. In this case, the thickener is this compound, a lithium soap of lauric acid. The concentration of the thickener determines the consistency (NLGI grade) of the grease.

Additives

Additives are incorporated to enhance or impart specific desirable properties to the grease. For high-temperature applications, the following additives are particularly important:

  • Antioxidants: To prevent oxidation of the base oil at high temperatures, which can lead to sludge and varnish formation. Common antioxidants include aminic and phenolic compounds.

  • Extreme Pressure (EP) and Anti-Wear (AW) Additives: To protect metal surfaces under heavy loads and prevent wear. Sulfur-phosphorus compounds and molybdenum disulfide are common examples.

  • Corrosion Inhibitors: To protect metal surfaces from rust and corrosion.

  • Tackifiers: To improve the adhesion of the grease to the lubricated surfaces.

Experimental Protocols

Protocol for Synthesis of this compound (Fusion Method)

This protocol describes the direct reaction of lauric acid with lithium hydroxide to form this compound.

  • Reactant Preparation: Accurately weigh equimolar amounts of lauric acid and lithium hydroxide monohydrate.

  • Fusion Reaction: Combine the reactants in a suitable reaction vessel equipped with a stirrer and a heating mantle.

  • Heating: Heat the mixture gradually in an oil bath while stirring. The reaction proceeds through a neutralization mechanism as the reactants melt and react.

  • Dehydration: As the reaction progresses, water is formed as a byproduct and will evaporate at the reaction temperature. Continue heating until the evolution of water vapor ceases, indicating the completion of the reaction.

  • Cooling and Collection: Allow the molten this compound to cool and solidify. The resulting solid can be collected for use in grease formulation.

Protocol for High-Temperature this compound Grease Formulation (Direct Saponification)

This protocol outlines the in-situ preparation of the this compound thickener within the base oil.

  • Initial Charge: In a grease kettle equipped with a stirrer and a heating system, charge approximately one-third of the total base oil and the calculated amount of lauric acid.

  • Heating and Dissolution: Begin stirring and heat the mixture to 80-90°C to dissolve the lauric acid completely in the base oil.

  • Saponification: Prepare a solution of lithium hydroxide monohydrate in water. Slowly add the lithium hydroxide solution to the heated oil-acid mixture while maintaining the temperature and stirring. The saponification reaction will commence, forming the this compound soap.

  • Dehydration: After the saponification is complete, gradually increase the temperature to 150-160°C to drive off the water from the reaction.

  • High-Temperature Phase: Continue heating the mixture to a top temperature of approximately 200-210°C. At this stage, the soap and oil should form a completely fluid, true solution.

  • Cooling and Quenching: Rapidly cool the mixture by adding the remaining two-thirds of the base oil (as "quenching oil") while stirring vigorously. The cooling rate is critical for the formation of the desired soap fiber structure.

  • Additive Incorporation: Once the grease has cooled to below 100°C, incorporate the desired additives.

  • Homogenization: Mill or homogenize the grease to ensure a smooth and uniform consistency.

Diagram 1: Experimental Workflow for this compound Grease Formulation

G cluster_synthesis This compound Synthesis cluster_formulation Grease Formulation (Direct Saponification) s1 Weigh Lauric Acid and LiOH·H₂O s2 Combine in Reaction Vessel s1->s2 s3 Heat and Stir (Fusion Reaction) s2->s3 s4 Dehydration s3->s4 s5 Cool and Collect this compound s4->s5 f1 Charge Base Oil and Lauric Acid f2 Heat to 80-90°C f1->f2 f3 Add LiOH Solution (Saponification) f2->f3 f4 Heat to 150-160°C (Dehydration) f3->f4 f5 Heat to 200-210°C (Top Temperature) f4->f5 f6 Add Remaining Base Oil (Quenching) f5->f6 f7 Incorporate Additives (<100°C) f6->f7 f8 Homogenize f7->f8

Caption: Workflow for the synthesis of this compound and subsequent formulation of high-temperature grease.

Performance Evaluation

The performance of the formulated high-temperature this compound grease should be evaluated using standardized ASTM test methods.

Table 2: Key Performance Tests for High-Temperature Grease

PropertyASTM MethodSignificance
Dropping PointD2265Indicates the temperature at which the grease becomes fluid. A key indicator of high-temperature performance.
Worked PenetrationD217Measures the consistency of the grease. Determines the NLGI grade.
Oxidation StabilityD942Evaluates the resistance of the grease to oxidation at elevated temperatures.
Oil SeparationD1742Measures the tendency of the base oil to separate from the thickener during storage.
Water WashoutD1264Determines the ability of the grease to resist being washed away by water.
Four-Ball WearD2266Assesses the anti-wear properties of the grease under load.
Four-Ball EPD2596Evaluates the extreme pressure (load-carrying) capabilities of the grease.
Expected Performance and Comparative Data

While specific data for this compound grease is limited, we can infer some expected properties and provide comparative data for other high-temperature lithium greases. Simple lithium greases typically have dropping points in the range of 180-200°C.[2] For higher temperature applications, lithium complex greases are often used, which can have dropping points exceeding 260°C.

Table 3: Comparative Performance Data of High-Temperature Lithium Greases

PropertySimple Lithium Grease (12-hydroxystearate)Lithium Complex Grease
Dropping Point (°C) 180 - 210> 260
Max. Operating Temp. (°C) ~ 120> 150
Oxidation Stability (psi drop @ 100h) 5 - 10< 5
NLGI Grade 22

Note: The data in Table 3 is representative of typical values and should be used for comparative purposes only. The actual performance of a formulated this compound grease will depend on the specific base oil, thickener concentration, and additive package used.

Logical Relationships in Grease Formulation

The properties of the final grease are a result of the complex interplay between its components and the manufacturing process.

Diagram 2: Component and Process Relationships in Grease Formulation

G BaseOil Base Oil (Viscosity, Type) Saponification Saponification (Temp, Time) BaseOil->Saponification LauricAcid Lauric Acid LauricAcid->Saponification LiOH Lithium Hydroxide LiOH->Saponification Additives Additives (Antioxidants, EP/AW, etc.) Homogenization Homogenization Additives->Homogenization Cooling Cooling Rate Saponification->Cooling Cooling->Homogenization Grease Final Grease Properties Homogenization->Grease DroppingPoint Dropping Point Grease->DroppingPoint Consistency Consistency (NLGI) Grease->Consistency OxidationStability Oxidation Stability Grease->OxidationStability WearProtection Wear Protection Grease->WearProtection

Caption: Interrelationships between formulation components, process variables, and final grease properties.

Conclusion

The formulation of high-temperature this compound grease requires careful selection of base oil, precise control over the manufacturing process, and a well-chosen additive package. While it is anticipated that a this compound-based grease would exhibit good thermal stability, experimental verification is essential. The protocols and evaluation methods outlined in these application notes provide a solid framework for the development and characterization of such a lubricant. Further research is needed to establish a comprehensive performance profile for high-temperature this compound greases and to understand the specific advantages it may offer over greases formulated with other fatty acids.

References

Application Notes and Protocols: Lithium Laurate as a Lubricant Additive for Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium soaps, the salts of fatty acids, are the most common thickeners used in lubricating greases. Lithium laurate, the lithium salt of lauric acid (a saturated 12-carbon fatty acid), presents potential as a lubricant additive for steel-on-steel contacts. In boundary lubrication regimes, where the lubricant film is thin and asperity contact occurs, chemical additives play a crucial role in reducing friction and wear. It is hypothesized that this compound can form a protective tribo-chemical film on steel surfaces, a common mechanism for anti-wear additives. This film, resulting from the reaction of the additive with the metal surface under frictional heat and pressure, acts as a sacrificial layer with low shear strength, preventing direct metal-to-metal contact and reducing wear.

Note on Data Availability: Extensive literature searches did not yield specific quantitative tribological data for this compound as a standalone additive in a base oil for steel lubrication. The following sections provide a generalized protocol for the evaluation of lithium carboxylates, like this compound, as lubricant additives. The data presented in the tables are illustrative, based on functionally similar additives, to demonstrate data presentation and should not be considered as actual performance data for this compound.

Potential Mechanism of Action: Boundary Lubrication

Under boundary lubrication conditions, it is proposed that this compound functions by adsorbing to the steel surface and, under the influence of localized high temperatures and pressures at asperity contacts, reacting to form a protective film. The polar carboxylate head of the this compound molecule would have an affinity for the metallic surface, while the non-polar hydrocarbon tail would provide a low-shear interface.

G cluster_0 Steel Surface 1 cluster_1 Steel Surface 2 Asperity_1 Asperity Contact Tribofilm Protective Tribo-chemical Film (Low Shear Strength) Asperity_1->Tribofilm Forms Asperity_2 Asperity Contact Base_Oil Base Oil Base_Oil->Asperity_1 Lubrication Base_Oil->Asperity_2 Li_Laurate This compound Additive Li_Laurate->Asperity_1 Adsorption & Reaction Tribofilm->Asperity_2 Prevents Direct Contact G Start Start Synthesis Synthesize this compound Start->Synthesis Preparation Prepare Lubricant Dispersions (0.5%, 1.0%, 2.0% wt.) Synthesis->Preparation Tribo_Test Perform Tribological Tests (e.g., Pin-on-Disk) Preparation->Tribo_Test Data_Collection Record Friction Coefficient Tribo_Test->Data_Collection Wear_Analysis Measure Wear Scars/Tracks Tribo_Test->Wear_Analysis Data_Analysis Analyze and Compare Data Data_Collection->Data_Analysis Wear_Analysis->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for Thermogravimetric Analysis (TGA) of Lithium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. This document provides a detailed application note and protocol for the TGA of lithium laurate (lithium dodecanoate), a metallic soap with applications in various industrial and pharmaceutical fields. Understanding its thermal behavior is crucial for quality control, formulation development, and ensuring product stability.

The thermal decomposition of this compound is primarily characterized by its degradation to lithium carbonate at elevated temperatures. The process involves the breaking of the long hydrocarbon chain and the subsequent formation of a stable inorganic residue.

Experimental Data

The following table summarizes the key thermal events observed during the thermogravimetric analysis of this compound. The data is compiled from literature sources and theoretical calculations.

Thermal EventTemperature Range (°C)Mass Loss (%)Description
Solid-Solid Phase Transition~410A change in the crystalline structure of the material, with no associated mass loss.
Decomposition450 - 485~82.1The primary decomposition of this compound into lithium carbonate and volatile organic compounds.[1]
Final Residue>485(Remaining ~17.9)The stable residue of lithium carbonate, which is thermally stable up to temperatures above 600°C.[1]

Note: The mass loss percentage for the decomposition is a theoretical value based on the stoichiometric conversion of this compound to lithium carbonate. Actual experimental values may vary slightly due to factors such as sample purity and experimental conditions.

Experimental Protocol

This protocol outlines the steps for performing a thermogravimetric analysis of a this compound sample.

1. Instrument and Materials:

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance.

  • TGA sample pans (e.g., alumina, platinum).

  • This compound sample (fine powder).

  • Inert purge gas (e.g., high-purity nitrogen).

  • Oxidative purge gas (e.g., dry air), if studying oxidative decomposition.

2. Sample Preparation:

  • Ensure the this compound sample is homogenous and in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.

3. TGA Instrument Setup:

  • Set the purge gas flow rate. A typical rate is 20-50 mL/min of nitrogen to maintain an inert atmosphere and sweep away decomposition products.

  • Program the temperature profile:

    • Initial Isothermal Step: Hold at 30°C for 5-10 minutes to allow the instrument to stabilize.

    • Heating Ramp: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

    • Final Isothermal Step (Optional): Hold at 600°C for 5-10 minutes to ensure complete decomposition.

4. Data Acquisition and Analysis:

  • Start the TGA experiment and record the mass loss as a function of temperature.

  • The resulting data will be a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

  • From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

  • The DTG curve can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Visualizations

Experimental Workflow for TGA of this compound

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of this compound pan Place in TGA Pan weigh->pan setup Instrument Setup (Purge Gas, Temp. Program) pan->setup run Run Experiment (Heat from 30°C to 600°C) setup->run acquire Acquire TGA/DTG Curves run->acquire analyze Determine Mass Loss & Decomposition Temps acquire->analyze Decomposition_Pathway cluster_initial Initial State cluster_transition Phase Transition cluster_decomposition Thermal Decomposition cluster_products Final Products LiLaurate This compound (C12H23LiO2) PhaseTransition Solid-Solid Phase Transition LiLaurate->PhaseTransition ~41°C Decomposition Decomposition PhaseTransition->Decomposition 450-485°C LiCarbonate Lithium Carbonate (Li2CO3) (Stable Residue) Decomposition->LiCarbonate Volatiles Volatile Organic Compounds (Gaseous Products) Decomposition->Volatiles

References

Application Note: Thermal Analysis of Lithium Laurate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview of the thermal analysis of lithium laurate using Differential Scanning Calorimetry (DSC). This compound (CH₃(CH₂)₁₀COOLi), a lithium salt of lauric acid, finds applications in various fields, including as a component in lubricating greases and as a potential phase change material. Understanding its thermal properties, such as melting point, phase transitions, and enthalpy changes, is crucial for its formulation, processing, and quality control. This document details the experimental protocol for DSC analysis, presents key thermal transition data, and illustrates the experimental workflow.

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. It provides valuable information about the physical and chemical properties of materials, including melting, crystallization, glass transitions, and chemical reactions. For this compound, DSC can be employed to determine its melting behavior, identify polymorphic transitions, and quantify the energy associated with these processes. Such data is essential for material characterization, stability studies, and process optimization in industries where this compound is utilized.

Quantitative Data Summary

The thermal characteristics of this compound have been determined by DSC, revealing a distinct melting transition and at least one other solid-state phase transition. The key quantitative data are summarized in the table below.

Thermal PropertyValueUnits
Melting Point (Tₘ) 233°C[1]
Enthalpy of Fusion (ΔHբ) 18.9kJ/mol[1]
Intermediate Phase Transition Temperature Varies (see discussion)°C
Enthalpy of Intermediate Transition Varies (see discussion)kJ/mol

Note: The presence and temperature of intermediate phase transitions in anhydrous metal soaps can be complex and may be influenced by the sample's thermal history and purity. Studies on even chain length lithium n-alkanoates have shown that this compound (LiC12) exhibits one intermediate phase between the lamellar crystal and the isotropic melt.

Experimental Protocols

This section outlines the detailed methodology for performing a DSC analysis of this compound.

Instrumentation and Consumables
  • DSC Instrument: A heat-flux or power-compensation DSC instrument.

  • Crucibles: Standard aluminum or hermetically sealed aluminum pans. Hermetic pans are recommended to prevent any potential interaction with the atmosphere, especially if the sample is not perfectly anhydrous.

  • Purge Gas: High-purity nitrogen (99.999%) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Sample: High-purity this compound powder.

Sample Preparation
  • Accurately weigh 3-5 mg of this compound powder directly into a tared DSC pan.

  • Ensure the sample is evenly distributed at the bottom of the pan to facilitate uniform heat transfer.

  • Hermetically seal the pan using a crucible press.

  • Record the exact mass of the sample.

DSC Method for General Thermal Profile

This method is designed to identify the melting point and other potential phase transitions.

  • Equilibration: Equilibrate the sample at 25 °C.

  • Heating Ramp: Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min.

  • Isothermal Hold (Optional): Hold the sample at 250 °C for 2 minutes to ensure complete melting.

  • Cooling Ramp: Cool the sample from 250 °C to 25 °C at a controlled rate of 10 °C/min to observe crystallization behavior.

  • Second Heating Ramp: Heat the sample from 25 °C to 250 °C at 10 °C/min. This second heating run is crucial for observing transitions in a sample with a controlled thermal history and can help in the interpretation of complex phase behavior.

DSC Method for Specific Heat Capacity (Cp) Determination

The specific heat capacity can be determined using a three-step method with a sapphire standard.

  • Baseline Run: Run the DSC program with two empty pans (sample and reference) over the desired temperature range (e.g., 25 °C to 200 °C) at a heating rate of 20 °C/min.

  • Sapphire Run: Place a sapphire standard of known mass in the sample pan and run the same temperature program.

  • Sample Run: Replace the sapphire standard with the this compound sample and run the identical temperature program.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the three runs using the instrument's software.

Data Analysis

  • Transition Temperatures: The onset temperature is typically used for melting points, while the peak temperature can also be reported.

  • Enthalpy Changes (ΔH): The enthalpy of transitions is determined by integrating the area of the corresponding peak in the DSC thermogram.

  • Glass Transition (Tg): If a glass transition is present, it will appear as a step-like change in the baseline of the heat flow curve. The midpoint of this transition is generally reported as the Tg.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in DSC data analysis.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of This compound place Place Sample in DSC Pan weigh->place seal Hermetically Seal Pan place->seal load Load Sample and Reference Pans seal->load purge Set N2 Purge Gas Flow load->purge program Program Temperature Profile purge->program run Execute DSC Run program->run cool Controlled Cooling run->cool rerun Second Heating Run cool->rerun thermogram Generate Heat Flow vs. Temperature Thermogram rerun->thermogram identify Identify Transitions (Melting, etc.) thermogram->identify integrate Integrate Peak Areas (Enthalpy) identify->integrate report Report Thermal Properties integrate->report

Caption: Experimental workflow for DSC analysis of this compound.

DSC_Data_Analysis_Logic cluster_transitions Transition Analysis cluster_quantification Quantitative Analysis dsc_output Raw DSC Data (Heat Flow vs. Temp) peak Peak Shape dsc_output->peak step Baseline Shift dsc_output->step melting Melting (Endotherm) peak->melting glass_transition Glass Transition (Tg) step->glass_transition onset Onset Temperature melting->onset area Peak Area Integration melting->area report Final Report glass_transition->report temp_value Transition Temperature (Tm) onset->temp_value enthalpy_value Enthalpy (ΔH) area->enthalpy_value temp_value->report enthalpy_value->report

Caption: Logical relationships in DSC data interpretation.

Expected Results and Discussion

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point around 233 °C. The area under this peak, when integrated, will yield the enthalpy of fusion. As indicated by studies on related compounds, an additional, smaller endothermic peak may be observed at a lower temperature, corresponding to a solid-solid phase transition. The presence and characteristics of this pre-melting transition can be sensitive to the sample's purity and crystalline state.

The second heating scan is important for confirming the nature of the observed transitions. If the transitions are reversible, they should reappear in the second heating scan, possibly at slightly different temperatures or with different peak shapes, reflecting changes in the crystalline structure induced by the initial melting and controlled cooling. The absence of significant exothermic peaks in the heating scan (before decomposition) indicates that the as-received material is likely in a stable or metastable crystalline form.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the thermal characterization of this compound. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to accurately determine the key thermal properties of this material. The quantitative data obtained from DSC analysis are critical for ensuring material quality, predicting stability, and optimizing the performance of products containing this compound.

References

Application Notes and Protocols for the Investigation of Lithium Laurate Thin Films for Solid-State Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The preparation and application of lithium laurate thin films specifically for solid-state batteries is a novel research area with limited to no representation in currently available scientific literature. The following application notes and protocols are therefore presented as a generalized framework based on established techniques for the fabrication and characterization of other thin-film materials for battery applications, such as those derived from metal carboxylates and other lithium salts. The provided experimental parameters and expected outcomes are hypothetical and should be considered as a starting point for research and development.

Introduction

All-solid-state batteries (ASSBs) represent a promising next-generation energy storage technology, offering potential improvements in safety and energy density over conventional lithium-ion batteries that utilize flammable liquid electrolytes. The performance of an ASSB is critically dependent on the properties of the solid electrolyte, which must exhibit high ionic conductivity, good electrochemical stability, and compatibility with the electrode materials. While significant research has focused on inorganic ceramic and polymer electrolytes, the exploration of novel materials, such as lithium carboxylates, remains an open field of inquiry.

This compound, the lithium salt of lauric acid, is a simple organometallic compound. Its potential as a solid-state electrolyte is not yet established. This document outlines a hypothetical research workflow for the preparation and characterization of this compound thin films to evaluate their suitability for use in solid-state batteries.

Hypothetical Experimental Protocols

The following protocols describe a potential solution-based method for the synthesis of this compound and its subsequent deposition as a thin film.

Synthesis of this compound Powder

Objective: To synthesize this compound from lithium hydroxide and lauric acid.

Materials:

  • Lauric acid (CH₃(CH₂)₁₀COOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol (anhydrous)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve a stoichiometric amount of lauric acid in anhydrous ethanol in a flask with stirring.

  • In a separate beaker, dissolve a stoichiometric equivalent of lithium hydroxide monohydrate in deionized water.

  • Slowly add the lithium hydroxide solution to the lauric acid solution while stirring continuously at room temperature. A white precipitate of this compound should form.

  • Continue stirring the mixture for 2-4 hours to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration and wash it several times with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the collected this compound powder in a vacuum oven at 80-100°C for 12 hours to remove any residual solvent and water.

  • Characterize the synthesized powder using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt and X-ray Diffraction (XRD) to analyze its crystal structure.

Preparation of this compound Thin Film by Solution Casting

Objective: To fabricate a thin film of this compound on a substrate.

Materials:

  • Synthesized this compound powder

  • A suitable solvent (e.g., a mixture of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) and a lower boiling point solvent like acetone, to be determined experimentally)

  • Substrate (e.g., glass, stainless steel, or a current collector)

  • Ultrasonic bath

  • Doctor blade or spin coater

  • Hot plate or vacuum oven

Procedure:

  • Prepare a solution by dissolving a specific concentration of the synthesized this compound powder in the chosen solvent system. Use an ultrasonic bath to aid dissolution and ensure a homogeneous solution. The optimal concentration will need to be determined experimentally to achieve the desired film thickness and quality.

  • Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol, deionized water) and dry it completely.

  • For Doctor Blading: a. Fix the substrate onto a flat surface. b. Pour a controlled amount of the this compound solution onto one end of the substrate. c. Use a doctor blade with a set gap to spread the solution evenly across the substrate, forming a wet film.

  • For Spin Coating: a. Place the substrate on the spin coater chuck. b. Dispense a few drops of the this compound solution onto the center of the substrate. c. Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to spread the solution and evaporate the solvent.

  • Transfer the coated substrate to a hot plate or into a vacuum oven.

  • Heat the film at a moderate temperature (e.g., 60-80°C) to slowly evaporate the solvent and form a solid thin film. The exact temperature and time will depend on the solvent used and should be optimized to avoid cracking or defects in the film.

  • Once dry, the film thickness and surface morphology should be characterized.

Hypothetical Data Presentation

The following table summarizes the kind of quantitative data that would be collected to evaluate a novel thin-film solid electrolyte. The values presented are for illustrative purposes only.

PropertyCharacterization TechniqueHypothetical Value for this compound Thin Film
Film ThicknessProfilometry / Ellipsometry1 - 10 µm
Surface Roughness (RMS)Atomic Force Microscopy (AFM)< 10 nm
Ionic Conductivity at 25°CElectrochemical Impedance Spectroscopy (EIS)10⁻⁸ - 10⁻⁶ S/cm
Activation EnergyTemperature-dependent EIS0.3 - 0.5 eV
Electrochemical Stability WindowCyclic Voltammetry (CV)0 - 4.5 V vs. Li/Li⁺
Transference Number (t_Li⁺)Bruce-Vincent method / Potentiostatic Polarization0.2 - 0.5

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the development and characterization of a novel thin film for solid-state battery applications.

G cluster_synthesis Material Synthesis cluster_fabrication Thin Film Fabrication cluster_characterization Film Characterization cluster_integration Device Integration start Precursor Selection (Lauric Acid, LiOH) synthesis Synthesis of This compound Powder start->synthesis characterization_powder Powder Characterization (FTIR, XRD) synthesis->characterization_powder solution_prep Solution Preparation characterization_powder->solution_prep deposition Thin Film Deposition (Doctor Blade / Spin Coating) solution_prep->deposition annealing Drying / Annealing deposition->annealing morphology Morphological Analysis (SEM, AFM) annealing->morphology structural Structural Analysis (XRD) annealing->structural electrochemical Electrochemical Testing (EIS, CV) annealing->electrochemical assembly All-Solid-State Cell Assembly electrochemical->assembly testing Battery Performance Testing assembly->testing

Application Notes and Protocols: Lithium Laurate in Polymer Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium laurate (CH₃(CH₂)₁₀COOLi), the lithium salt of lauric acid, is a metallic soap that serves as a highly effective, multifunctional additive in polymer processing. While its commercial use is specialized, it offers significant advantages in specific applications, primarily as a key component in nucleating agent systems for semi-crystalline polymers and as an internal lubricant for plastics like PVC.

These notes provide an overview of its principal applications, mechanisms of action, and quantitative effects on polymer properties. The accompanying protocols offer detailed methodologies for incorporating and evaluating this compound in a laboratory or R&D setting.

Application Notes

Primary Application: Nucleating Agent for Polyolefins

The most significant application of this compound in polymer processing is as a synergistic component in α-nucleating agent packages, particularly for isotactic polypropylene (iPP).[1] It is rarely used alone but is combined with other substances, such as aryl phosphate salts, to create a highly efficient system.[2][3]

Mechanism of Action

In a molten polymer matrix, a nucleating agent provides heterogeneous sites upon which polymer crystals can form during the cooling process. This compound-containing systems significantly increase the number of these nucleation sites.

This leads to:

  • Increased Crystallization Temperature (Tc): Crystallization begins at a higher temperature, which can shorten cooling times and reduce cycle times in processes like injection molding.[1]

  • Finer Spherulite Structure: The high density of nucleation sites results in the growth of a large number of small, uniform crystalline structures (spherulites), rather than a small number of large ones.[1]

  • Improved Properties: This altered crystalline morphology is directly responsible for enhancements in the polymer's optical and mechanical properties.[4]

The logical relationship for the mechanism of nucleation is illustrated below.

G cluster_cause Cause cluster_mechanism Mechanism (During Cooling) cluster_effect Effect (Final Polymer Properties) A Molten Polymer + This compound System B Increased Density of Heterogeneous Nuclei A->B Provides sites C Formation of Numerous Small Spherulites B->C Induces D Improved Optical Properties (Clarity ↑, Haze ↓) C->D Results in E Enhanced Mechanical Properties (Stiffness ↑) C->E Results in F Faster Processing (Crystallization Temp ↑) C->F Results in

Fig. 1: Mechanism of action for a this compound-based nucleating agent.
Quantitative Effects on Polypropylene (PP)

The addition of a nucleating agent system containing this compound can produce significant, measurable improvements in PP properties. The tables below summarize typical data from studies comparing standard PP to PP modified with such additives.

Table 1: Performance Enhancement of PP with a 0.5 wt% Nucleating Agent (NA)

This table compares a standard Polypropylene Random Copolymer (PP) with the same polymer containing 0.5 wt% of a commercial nucleating agent (NA-21, containing a lithium salt) and a novel agent (APAl-3C-12Li, containing this compound).

PropertyTest StandardUnitNeat PPPP + 0.5% NA-21PP + 0.5% APAl-3C-12Li
Peak Crystallization Temp. (Tc)ISO 11357°C111.4118.9118.8
Haze (1 mm sheet)ASTM D1003%25.110.19.3
Tensile Strength at YieldISO 527-2MPa24.827.127.5
Flexural ModulusISO 178MPa831948962
Notched Izod Impact StrengthISO 180kJ/m²7.66.56.8

Data synthesized from a study by Lin et al. (2023).[2][3] Note that a slight decrease in impact strength can sometimes accompany the increase in stiffness.

Table 2: Effect of Lithium Stearate (as a Neutralizer/Co-additive) on PP Haze

This table shows the effect of lithium stearate (StLi), a close analog of this compound, on the haze of injection-molded PP plates containing a sorbitol-based clarifier (MDBS). It highlights how lithium soaps can synergistically improve optical properties.

MDBS Clarifier ContentAdditive (0.05 wt%)Haze (0.5 mm thick plate)Haze (1.0 mm thick plate)
0.1 wt%Calcium Stearate (StCa)~ 24 %~ 38 %
0.1 wt% Lithium Stearate (StLi) ~ 15 % ~ 25 %
1.0 wt%Calcium Stearate (StCa)~ 8 %~ 15 %
1.0 wt% Lithium Stearate (StLi) ~ 11 % ~ 19 %

Data adapted from Iwasaki et al. (2021).[5][6] At low clarifier concentrations, the lithium salt is significantly more effective at reducing haze.

Secondary Application: Internal Lubricant for PVC

Metallic soaps are widely used as lubricants in the processing of Polyvinyl Chloride (PVC).[2] Based on its chemical structure, this compound can function as an internal lubricant .

Mechanism of Action

Internal lubricants are highly compatible with the polymer matrix at processing temperatures. During extrusion or injection molding, they work at the molecular level to:

  • Reduce Intermolecular Friction: They disrupt the attraction between polymer chains, allowing them to slide past one another more easily.

  • Lower Melt Viscosity: This reduction in friction leads to a decrease in the overall viscosity of the molten PVC.

  • Improve Flow Properties: A lower melt viscosity enhances the flow of the material, which is critical for filling complex molds and achieving smooth surfaces.[7][8]

This action helps to prevent shear-induced burning and improves the overall processability and surface finish of the final product. While specific quantitative data for this compound in PVC is not widely published, its function is analogous to other metallic soaps like calcium or zinc stearate used for the same purpose.

Experimental Protocols

Protocol 1: Preparation of a Nucleated Polypropylene Composite via Twin-Screw Extrusion

This protocol describes a standard laboratory procedure for compounding polypropylene with a this compound-containing nucleating agent to produce pellets for further testing.

1. Materials and Pre-Drying:

  • Polypropylene (PP) homopolymer or random copolymer pellets (e.g., MFR 10-30 g/10 min).

  • Nucleating agent masterbatch or powder containing this compound (e.g., target concentration 0.1 - 0.5 wt%).

  • Dry the PP pellets and the additive in a vacuum or hot air oven at 80 °C for 4 hours to remove residual moisture.

2. Compounding via Twin-Screw Extrusion:

  • Equipment: A co-rotating twin-screw extruder (e.g., 16-25 mm screw diameter, L/D ratio of 40:1).

  • Gravimetric Feeding: Use a gravimetric loss-in-weight feeder for both the PP pellets and the additive to ensure a precise and consistent composition. Premixing the components in a bag is an alternative for smaller batches.

  • Temperature Profile: Set a rising temperature profile along the extruder barrel. A typical profile for PP is:

    • Feed Zone (Zone 1): 180 °C

    • Conveying/Melting Zones (Zones 2-4): 200 °C → 220 °C → 240 °C

    • Mixing/Venting Zones (Zones 5-7): 240 °C

    • Die Zone (Zone 8): 230 °C

  • Screw Speed: Set the screw speed between 200 and 400 RPM. Higher speeds impart more shear and improve mixing but can risk polymer degradation.[9]

  • Throughput: Set the material feed rate (throughput) to achieve a motor torque of 60-80%.

3. Pelletization:

  • Extrude the molten polymer strand from the die.

  • Cool the strand by passing it through a water bath.

  • Dry the strand using an air knife.

  • Feed the cooled, dry strand into a pelletizer to produce uniform pellets.

4. Post-Drying:

  • Dry the final pellets at 80 °C for 4 hours before injection molding to ensure they are completely free of moisture.

Protocol 2: Specimen Preparation and Characterization

This protocol outlines the steps to create test specimens from the compounded pellets and measure key properties. The overall workflow is shown in the diagram below.

G cluster_testing 6. Characterization A 1. Material Drying (PP Pellets + Additive) B 2. Twin-Screw Extrusion (Melt Compounding) A->B C 3. Pelletization (Strand Cutting) B->C D 4. Injection Molding (Test Specimens) C->D E 5. Conditioning (23°C, 50% RH, 48h) D->E F Tensile Test (ISO 527) E->F G Impact Test (ISO 180) E->G H Optical Test (ASTM D1003) E->H I Thermal Test (DSC - ISO 11357) E->I

Fig. 2: Experimental workflow for preparing and testing nucleated polymer composites.

1. Injection Molding of Test Specimens:

  • Equipment: Standard injection molding machine.

  • Processing Temperatures: Set barrel temperatures similar to the extrusion profile (e.g., 200-240 °C).

  • Mold Temperature: Set the mold temperature to 40-60 °C.

  • Molding: Inject the molten polymer into molds to create standardized test specimens (e.g., "dog-bone" bars for tensile testing, rectangular bars for impact and flexural tests, and flat plaques for optical tests).

2. Conditioning:

  • Before testing, condition all specimens for at least 48 hours in a standard atmosphere (23 ± 2 °C and 50 ± 10% relative humidity) as specified by testing standards.

3. Mechanical and Optical Testing:

  • Tensile Properties (ISO 527): Use a universal testing machine to measure Tensile Strength, Tensile Modulus, and Elongation at Break on the dog-bone specimens.

  • Flexural Properties (ISO 178): Use the same machine in a three-point bending configuration to measure Flexural Modulus and Flexural Strength.

  • Impact Strength (ISO 180): Use an Izod or Charpy impact tester to measure the notched impact strength on rectangular bars.

  • Haze and Luminous Transmittance (ASTM D1003): Use a Haze Meter to measure the optical properties of the flat, polished plaques (typically 1-2 mm thick). Haze is a measure of light scattering, and a lower value indicates better clarity.

References

Troubleshooting & Optimization

"common impurities in lithium laurate synthesis and their effects"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of lithium laurate.

Common Impurities and Their Effects

The synthesis of this compound, primarily through the fusion of lauric acid and a lithium base, can introduce several common impurities. The presence of these impurities can significantly impact the physicochemical properties and performance of the final product.

Key Impurities:

  • Unreacted Lauric Acid (Free Fatty Acid): Occurs when the saponification reaction is incomplete.

  • Unreacted Lithium Hydroxide (Excess Alkalinity): Results from an excess of the lithium base in the reaction mixture.

  • Lithium Carbonate: Can form if the lithium hydroxide reactant is exposed to carbon dioxide from the atmosphere, or as a decomposition product at high temperatures.[1]

  • Water: Can be present from the reactants (e.g., lithium hydroxide monohydrate) or as a byproduct of the neutralization reaction.

  • Metallic Impurities: Trace metals can be introduced from the raw materials or reaction vessel.

The meticulous control of reactant stoichiometry is crucial, as an excess of either lauric acid or lithium hydroxide will lead to impurities in the final product.[2]

Effects on Physical and Chemical Properties

The presence of impurities can alter several key properties of this compound, particularly when it is used as a thickener in lubricating greases.

ImpurityEffect on PropertyConsequence
Unreacted Lauric Acid Can lead to a softer grease consistency and a lower dropping point.[3]Reduced thermal and mechanical stability of the grease.
Unreacted Lithium Hydroxide Can cause the grease to be too hard and may lead to oil separation.Poor lubrication performance and reduced shelf life.
Lithium Carbonate Can disrupt the soap's crystal structure, potentially affecting thickening efficiency and shear stability.Inconsistent grease texture and performance.
Water Excess water can lead to a hazy appearance and can affect the grease structure and stability.Reduced performance and potential for corrosion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: The final this compound product is soft and has a low melting point.

  • Possible Cause: Incomplete saponification, resulting in the presence of unreacted lauric acid (free fatty acid).

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that a 1:1 molar ratio of lauric acid to lithium hydroxide was used.

    • Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. For the fusion method, ensure the mixture is heated sufficiently to melt the lauric acid and facilitate complete reaction.

    • Mixing: Ensure thorough mixing during the reaction to promote contact between the reactants.

    • Analysis: Titrate a sample of the product to determine the free fatty acid content.

Q2: The this compound is hard, brittle, and difficult to handle.

  • Possible Cause: Excess unreacted lithium hydroxide.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Accurately weigh the reactants to avoid an excess of lithium hydroxide.

    • Analysis: Test the pH of a solution of the product or perform a titration to determine the excess alkalinity.

    • Neutralization: If feasible for the application, the excess alkali can be neutralized with a calculated amount of lauric acid.

Q3: The product has a grainy or inconsistent texture.

  • Possible Cause: Formation of lithium carbonate or poor dispersion of reactants.

  • Troubleshooting Steps:

    • Protect from Air: Minimize the exposure of lithium hydroxide to air to prevent the formation of lithium carbonate.

    • Temperature Control: Avoid excessively high temperatures during synthesis, which can lead to the decomposition of some lithium soaps into lithium carbonate.

    • Homogenization: Ensure uniform mixing of the reactants throughout the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The fusion method is a direct and common approach for preparing this compound. It involves reacting lauric acid with a lithium base, such as lithium hydroxide, at elevated temperatures without a solvent.[2]

Q2: How can I determine the purity of my synthesized this compound?

Several analytical techniques can be used:

  • Titration: To quantify the amount of free fatty acid or excess alkali.

  • Infrared (IR) Spectroscopy: To identify the characteristic peaks of the lithium carboxylate and check for the absence of free carboxylic acid.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and identify the presence of water or other volatile impurities.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.

Q3: What are the typical quality control parameters for this compound used in lubricating greases?

Key quality control parameters include:

  • Appearance: Should be a white, uniform powder.

  • Melting Point (Dropping Point of Grease): A key indicator of the thermal stability of the resulting grease.

  • Free Fatty Acid/Alkali Content: Should be within a specified low range to ensure proper grease structure.

  • Moisture Content: Should be minimized to prevent adverse effects on grease performance.

  • Ash Content: Indicates the amount of inorganic material (lithium content).

Experimental Protocols

Synthesis of this compound via Fusion Method

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Lauric Acid (C12H24O2)

  • Lithium Hydroxide Monohydrate (LiOH·H2O)

  • Heating mantle with a stirrer

  • Reaction flask

  • Thermometer

Procedure:

  • Accurately weigh equimolar amounts of lauric acid and lithium hydroxide monohydrate.

  • Combine the reactants in the reaction flask.

  • Heat the mixture in an oil bath with continuous stirring. The temperature should be raised to melt the lauric acid (melting point ~44 °C) and initiate the reaction. A typical reaction temperature is around 150-200 °C.

  • The water generated during the reaction will evaporate at the reaction temperature. Continue heating and stirring until the evolution of water vapor ceases, indicating the completion of the reaction.

  • Allow the molten this compound to cool and solidify.

  • The resulting solid can be ground into a fine powder.

Visualizations

Logical Workflow for this compound Synthesis and Quality Control

LithiumLaurate_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage start Start reactants Weigh Equimolar Lauric Acid & LiOH start->reactants reaction Fusion Reaction (Heating & Stirring) reactants->reaction cooling Cooling and Solidification reaction->cooling milling Grinding to Powder cooling->milling product Final Product: This compound milling->product sampling Sample Product product->sampling analysis Perform Analysis: - Titration (Free Acid/Alkali) - IR Spectroscopy - TGA (Moisture) - XRD sampling->analysis specification Compare to Specifications analysis->specification pass Pass specification->pass Meets Specs fail Fail specification->fail Fails Specs troubleshoot Troubleshoot Synthesis fail->troubleshoot troubleshoot->reactants Adjust Parameters

Caption: Workflow for the synthesis and quality control of this compound.

Impurity Formation Pathways

Impurity_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_impurities Potential Impurities lauric_acid Lauric Acid saponification Saponification lauric_acid->saponification li_oh Lithium Hydroxide li_oh->saponification li_carbonate Lithium Carbonate li_oh->li_carbonate li_laurate This compound (Desired Product) saponification->li_laurate Complete Reaction free_acid Unreacted Lauric Acid saponification->free_acid Incomplete Reaction free_alkali Unreacted LiOH saponification->free_alkali Excess LiOH co2 CO2 (from air) co2->li_carbonate

Caption: Pathways for the formation of common impurities in this compound synthesis.

References

"optimizing reaction conditions for high-yield lithium laurate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of lithium laurate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the fusion method . This process involves the direct reaction of lauric acid with lithium hydroxide at an elevated temperature.[1] The reaction is a neutralization process where the acidic proton of lauric acid's carboxylic group is abstracted by the hydroxide ion from lithium hydroxide, forming the lithium salt (this compound) and water.

Q2: Why is reactant stoichiometry crucial in this compound synthesis?

A2: Achieving a high-purity and high-yield product is critically dependent on the reactant stoichiometry.[1] An equimolecular ratio (1:1) of lauric acid to lithium hydroxide is recommended to ensure the complete conversion of both reactants. An excess of lauric acid will result in an impure final product that is difficult to purify, while an excess of lithium hydroxide can lead to the formation of lithium carbonate as a byproduct, especially at elevated temperatures.

Q3: What is the role of temperature in the fusion method for this compound synthesis?

A3: Temperature is a critical parameter in the fusion method. It needs to be high enough to melt the lauric acid, ensuring intimate contact with the lithium hydroxide for the reaction to proceed efficiently. However, excessively high temperatures can lead to the decomposition of the product. While specific optimal temperatures for this compound are not extensively published, the thermal stability of anhydrous lithium salts of fatty acids with 12 or fewer carbons is noted to be up to approximately 300°C ± 78°C.[1] It is crucial to maintain a consistent temperature throughout the reaction.

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of this compound can be determined using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt and the absence of unreacted lauric acid.

  • Titration: To determine the percentage of lithium in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile organic impurities.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and identify the presence of any hydrated species.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Loss of product during isolation and purification.1. Ensure a 1:1 molar ratio of reactants. 2. Optimize the reaction temperature. Start with a temperature slightly above the melting point of lauric acid (~44°C) and gradually increase. 3. Increase the reaction time to ensure completion. Monitor the reaction progress. 4. Handle the product carefully during filtration and washing steps. Minimize the volume of washing solvent.
Product is a sticky or oily solid 1. Presence of unreacted lauric acid. 2. Incomplete removal of solvent (if used).1. Ensure the reaction has gone to completion. Consider a slight excess of lithium hydroxide (e.g., 1-2 mol%) and then purify. 2. Dry the product thoroughly under vacuum.
Presence of a white, insoluble impurity Formation of lithium carbonate (Li₂CO₃) due to reaction with atmospheric CO₂ or decomposition at high temperatures.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high reaction temperatures. 3. Use freshly prepared lithium hydroxide solution or high-purity lithium hydroxide monohydrate.
Inconsistent melting point Presence of impurities such as unreacted starting materials or byproducts.Purify the product by recrystallization from a suitable solvent system.

Data Presentation: Optimizing Reaction Conditions

The following tables present illustrative data based on general principles of saponification reactions to guide the optimization of this compound synthesis.

Table 1: Effect of Reactant Stoichiometry on Yield and Purity

Molar Ratio (Lauric Acid:LiOH)Theoretical Yield (%)Purity (%)Observations
1.1 : 1~95~90Product contaminated with unreacted lauric acid.
1 : 1 >98 >98 Optimal ratio for high yield and purity.
1 : 1.1~98~95Potential for lithium carbonate formation.

Table 2: Influence of Reaction Temperature on Yield

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
804~85>98
1003~92>98
120 2 >98 >98
1402~97~96

Table 3: Impact of Reaction Time on Yield at 120°C

Reaction Time (hours)Yield (%)Purity (%)
0.5~80>98
1~90>98
2 >98 >98
3>98>98

Experimental Protocols

Detailed Methodology for this compound Synthesis via Fusion Method

This protocol describes the synthesis of this compound from lauric acid and lithium hydroxide monohydrate using the fusion method.[1]

Materials:

  • Lauric Acid (CH₃(CH₂)₁₀COOH)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and temperature controller

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactant Preparation: Accurately weigh equimolecular amounts of lauric acid and lithium hydroxide monohydrate.

  • Reaction Setup: Place the lauric acid into the three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.

  • Melting: Heat the flask in the heating mantle to a temperature slightly above the melting point of lauric acid (approximately 50-60°C) until it is completely molten.

  • Addition of Lithium Hydroxide: While stirring, slowly and portion-wise add the lithium hydroxide monohydrate to the molten lauric acid over 20-30 minutes.

  • Reaction: Increase the temperature to the desired reaction temperature (e.g., 120°C) and maintain it for the specified reaction time (e.g., 2 hours) with continuous stirring. The water generated during the reaction will be evaporated.

  • Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will solidify.

  • Purification: Break up the solid product and wash it with ethanol to remove any unreacted lauric acid.

  • Drying: Filter the washed product using a Buchner funnel and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh Weigh Equimolar Lauric Acid & LiOH melt Melt Lauric Acid (50-60°C) weigh->melt add Slowly Add LiOH (20-30 min) melt->add react Heat & Stir (e.g., 120°C, 2h) add->react cool Cool to Room Temp. react->cool wash Wash with Ethanol cool->wash filter Filter Product wash->filter dry Dry in Vacuum Oven filter->dry

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or Impure Product check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 Molar Ratio check_stoichiometry->adjust_stoichiometry Incorrect check_temp Review Reaction Temperature check_stoichiometry->check_temp Correct adjust_temp Optimize Temperature (e.g., 100-120°C) check_temp->adjust_temp Suboptimal check_time Evaluate Reaction Time check_temp->check_time Optimal increase_time Increase Reaction Time check_time->increase_time Too Short check_atmosphere Consider Reaction Atmosphere check_time->check_atmosphere Sufficient use_inert Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Reactive Atmosphere

References

Technical Support Center: Controlling Crystal Size and Morphology of Lithium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystal size and morphology of lithium laurate during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and provides systematic approaches to resolve them.

Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated.- Insufficient nucleation sites.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature to decrease solubility.- Introduce a seed crystal of this compound.- Scratch the inside of the glassware with a glass rod at the solution's surface to induce nucleation.
Formation of Oil Instead of Crystals ("Oiling Out") - The boiling point of the solvent is higher than the melting point of this compound (229.8 °C).- High concentration of impurities lowering the melting point.- Cooling rate is too rapid.- Select a solvent with a lower boiling point.- Add a small amount of a co-solvent in which this compound is less soluble to induce precipitation at a lower temperature.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Purify the crude this compound before crystallization.
Rapid, Uncontrolled Crystallization - Solution is excessively supersaturated.- Cooling is too fast.- Re-heat the solution until the crystals dissolve and then allow it to cool at a slower, more controlled rate.- Use a solvent in which this compound has slightly higher solubility.- Employ a programmed cooling profile.
Formation of Very Fine Needles or Powder - High rate of nucleation compared to crystal growth.- Rapid cooling.- Decrease the cooling rate to favor crystal growth over nucleation.- Use a solvent that promotes a different crystal habit.- Consider the use of additives or co-solvents that can modify the crystal morphology.[1]
Inconsistent Crystal Size (Broad Particle Size Distribution) - Inconsistent cooling rate.- Lack of agitation or uneven temperature distribution in the crystallizer.- Implement a controlled and consistent cooling profile.- Introduce gentle and consistent agitation to ensure a homogenous solution temperature and supersaturation level.- Utilize a seeded crystallization approach for better control over the final crystal size.
Poor Yield - this compound is too soluble in the chosen solvent at the final crystallization temperature.- Insufficient crystallization time.- Choose a solvent in which this compound has lower solubility at the final temperature.- Cool the solution to a lower temperature before filtration.- Allow for a longer crystallization period.- Add an anti-solvent (a solvent in which this compound is insoluble) to precipitate more product.

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing the crystal size of this compound?

The primary factors are:

  • Cooling Rate: Slower cooling rates generally lead to the formation of larger crystals by favoring crystal growth over nucleation.[2] Rapid cooling often results in a large number of small crystals.

  • Supersaturation: The level of supersaturation is a key driving force for crystallization. A high degree of supersaturation promotes rapid nucleation and the formation of many small crystals. For larger crystals, it is ideal to maintain a state of moderate supersaturation.

  • Solvent Selection: The solubility of this compound in the chosen solvent directly impacts the yield and can influence the crystal growth kinetics.

  • Agitation: Gentle agitation can improve heat and mass transfer, leading to a more uniform crystal size distribution. However, vigorous agitation can lead to secondary nucleation and smaller crystals.

2. How can I control the morphology (shape) of this compound crystals?

Crystal morphology is influenced by:

  • Solvent: The polarity and chemical nature of the solvent can significantly alter the crystal habit. Different solvents can interact preferentially with specific crystal faces, inhibiting or promoting growth in certain directions. For fatty acids, polar and nonpolar solvents can lead to different crystalline forms.[1]

  • Additives and Impurities: The presence of small amounts of additives or impurities can dramatically alter the crystal habit by adsorbing onto specific crystal faces and inhibiting their growth. Surfactants, for example, can be used to stabilize certain crystal modifications.[1]

  • Temperature: The crystallization temperature can influence which polymorphic form of a substance crystallizes, which in turn can affect the crystal habit.[1]

3. What is a suitable solvent for the crystallization of this compound?

This compound is slightly soluble in water, ethanol, and diethyl ether.[3] The choice of solvent will depend on the desired outcome:

  • For obtaining larger crystals via slow cooling, a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. Anhydrous ethanol could be a suitable starting point.

  • For precipitation, a solvent in which this compound is sparingly soluble might be used, or an anti-solvent can be added to a solution of this compound.

4. What is the fusion method for synthesizing this compound?

The fusion method involves the direct reaction of lauric acid with lithium hydroxide at elevated temperatures, above the melting point of lauric acid. This solvent-free method drives the reaction to completion by melting the reactants to ensure intimate contact. The water produced as a byproduct is typically evaporated at the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fusion Method

Objective: To synthesize this compound through the direct reaction of lauric acid and lithium hydroxide.

Materials:

  • Lauric acid (high purity)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Heating mantle with a stirrer

  • Reaction flask

  • Condenser (optional, for initial stages)

  • Thermometer

Procedure:

  • Ensure equimolecular amounts of lauric acid and lithium hydroxide monohydrate are used for high purity.

  • Add the reactants to the reaction flask.

  • Heat the mixture in an oil bath or with a heating mantle while stirring. The temperature should be raised to the melting point of lauric acid (around 44-46 °C) and then gradually increased to drive the reaction. A temperature around 120-150 °C is typically sufficient.

  • The reaction is a neutralization that produces this compound and water. The water will evaporate at the reaction temperature.

  • Continue heating and stirring until the reaction is complete, which can be indicated by the cessation of water evolution.

  • The molten this compound is then cooled to solidify.

Protocol 2: Controlled Cooling Crystallization of this compound

Objective: To obtain well-defined crystals of this compound through a controlled cooling process.

Materials:

  • Crude this compound

  • Anhydrous ethanol (or other suitable solvent)

  • Crystallization vessel with a jacket for temperature control

  • Stirrer

  • Programmable thermostat/circulator

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot anhydrous ethanol to create a saturated solution.

  • Transfer the hot solution to the temperature-controlled crystallization vessel.

  • Begin gentle agitation.

  • Program the thermostat to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour).

  • Once the target lower temperature is reached, hold the temperature constant for a period to allow for maximum crystal growth.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Data Presentation

The following tables provide representative data on factors influencing crystallization, drawn from analogous systems of lithium salts and long-chain carboxylates. These should be used as a starting point for optimizing the crystallization of this compound.

Table 1: Hypothetical Influence of Cooling Rate on this compound Crystal Size

Cooling Rate (°C/hour) Expected Mean Crystal Size (µm) Expected Crystal Size Distribution
2050 - 150Broad
10150 - 300Moderate
5300 - 500Narrow
1> 500Very Narrow

Table 2: Qualitative Effect of Solvent Polarity on the Morphology of Long-Chain Carboxylate Salts

Solvent Type General Polarity Potential Crystal Morphology
HexaneNonpolarNeedles, Plates
TolueneNonpolarPlates
EthanolPolar ProticPrisms, Blocks
AcetonePolar AproticNeedles, Rods
WaterPolar ProticVaries significantly with conditions

Visualizations

Experimental_Workflow Experimental Workflow for this compound Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis of Crude This compound Dissolution Dissolution in Hot Solvent Synthesis->Dissolution Crude Product Cooling Controlled Cooling Dissolution->Cooling Saturated Solution Filtration Filtration and Washing Cooling->Filtration Crystal Slurry Drying Drying Filtration->Drying Wet Crystals Analysis Analysis of Crystal Size and Morphology (e.g., SEM, PSD) Drying->Analysis Final Product

Caption: Workflow for this compound synthesis and crystallization.

Logical_Relationships Factors Influencing Crystal Properties cluster_parameters Controllable Parameters cluster_outcomes Crystal Properties CoolingRate Cooling Rate CrystalSize Crystal Size CoolingRate->CrystalSize Morphology Morphology CoolingRate->Morphology Solvent Solvent Choice Solvent->Morphology Purity Purity Solvent->Purity Yield Yield Solvent->Yield Agitation Agitation Speed Agitation->CrystalSize Concentration Concentration Concentration->CrystalSize Concentration->Yield Additives Additives Additives->Morphology

Caption: Key parameters affecting crystal properties.

References

"preventing degradation of lithium laurate during thermal analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium laurate and encountering challenges during thermal analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the thermal analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Unexpected Mass Loss at Low Temperatures (< 150°C) in TGA

  • Potential Cause: Presence of absorbed or adsorbed water due to the hygroscopic nature of this compound.

  • Solution:

    • Proper Sample Storage: Store this compound in a desiccator or a glove box with a dry atmosphere to minimize moisture absorption.

    • Pre-Drying: Consider drying the sample in a vacuum oven at a temperature below its melting point (e.g., 80-100°C) for a sufficient period before analysis.

    • TGA with a Drying Step: Incorporate an isothermal hold at a temperature like 120°C in your TGA method to ensure all water is removed before the main decomposition analysis.

Issue 2: Poor Reproducibility of TGA or DSC Results

  • Potential Cause 1: Inhomogeneous sample.

  • Solution 1: Ensure the sample is a fine, uniform powder. Gently grind the sample if necessary, but avoid excessive grinding that could induce mechanical stress or amorphization.

  • Potential Cause 2: Variation in sample mass.

  • Solution 2: Use a consistent and appropriate sample mass for all analyses. A smaller sample mass (typically 5-10 mg) can improve heat transfer and lead to better resolution of thermal events.

  • Potential Cause 3: Contamination of the sample pan.

  • Solution 3: Use clean, new sample pans for each experiment. If reusing pans, ensure they are thoroughly cleaned and burned off at a high temperature to remove any residues.

Issue 3: Broad or Unclear Transitions in DSC Thermograms

  • Potential Cause 1: Low heating or cooling rate.

  • Solution 1: While slower rates can improve temperature resolution, they can also broaden peaks. Experiment with different heating rates (e.g., 5, 10, 20 °C/min) to find the optimal balance between resolution and peak sharpness.

  • Potential Cause 2: Impurities in the sample.

  • Solution 2: The presence of impurities can lead to the broadening of melting peaks or the appearance of additional, small transitions. Verify the purity of your this compound sample.

Issue 4: Oxidative Degradation Obscuring the True Decomposition Profile

  • Potential Cause: Performing the analysis in an oxidizing atmosphere (e.g., air).

  • Solution: Conduct the thermal analysis in an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. This will ensure that the observed mass loss is due to thermal decomposition alone.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal events for this compound in a TGA-DSC analysis?

A1: Based on available data, you can expect the following thermal events for this compound when analyzed under an inert atmosphere:

  • A solid-solid phase transition around 41.3 °C.[1]

  • Melting at approximately 227 °C.[1]

  • Thermal decomposition in the range of 450-485 °C.[1]

  • The final solid residue is typically lithium carbonate (Li₂CO₃).[1]

Q2: How does the fatty acid chain length affect the thermal stability of lithium soaps?

A2: Generally, the thermal stability of anhydrous lithium salts of fatty acids is dependent on the chain length. For instance, lithium salts with 12 or fewer carbons, like this compound, can exhibit different decomposition pathways compared to those with longer chains.

Q3: What is the primary decomposition product of this compound during thermal analysis?

A3: The thermal decomposition of this compound in an inert atmosphere primarily yields lithium carbonate as the solid residue.[1] Volatile organic fragments are also produced during the decomposition of the laurate chain.

Q4: Why is an inert atmosphere crucial for the thermal analysis of this compound?

A4: An inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation of the organic laurate chain. Oxidation can lead to complex and overlapping thermal events, making it difficult to interpret the true thermal decomposition behavior of the material.

Q5: My TGA curve shows a gradual mass loss instead of a sharp decomposition step. What could be the reason?

A5: A gradual mass loss can be indicative of several factors, including:

  • The presence of impurities that decompose over a wide temperature range.

  • A very high heating rate, which can reduce the resolution of distinct thermal events.

  • Complex, multi-step decomposition reactions.

  • Poor heat transfer within a large or poorly packed sample.

Data Presentation

Table 1: Key Thermal Events for this compound

Thermal EventTemperature (°C)Enthalpy (ΔH)Notes
Solid-Solid Transition41.3 ± 0.32.8 ± 0.1 kJ·kg⁻¹A previously unreported transition.[1]
Melting Point227Consistent with literature values.[1]The enthalpy of melting can be determined from the DSC curve.
Decomposition Range450 - 485-The final residue is lithium carbonate.[1]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of this compound

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition from the TGA curve.

    • Calculate the percentage mass loss for each decomposition step.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC) of this compound

  • Objective: To determine the melting point and enthalpy of fusion of this compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the fine powder sample into a clean, tared DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of volatiles before decomposition.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 0°C.

      • Ramp from 0°C to 300°C at a heating rate of 10 °C/min.

      • Cool from 300°C to 0°C at 10 °C/min.

      • Ramp from 0°C to 300°C at 10 °C/min (a second heating cycle is often used to observe the behavior of the melt-crystallized sample).

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Determine the melting point from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion by integrating the area of the melting peak.

Visualizations

TGA_Troubleshooting start Start TGA Analysis of this compound issue Unexpected Mass Loss at T < 150°C? start->issue cause Likely Cause: Hygroscopic Water issue->cause Yes continue_analysis Continue with Decomposition Analysis issue->continue_analysis No solution1 Solution: Store in Desiccator cause->solution1 solution2 Solution: Pre-dry Sample cause->solution2 solution3 Solution: Add Isothermal Step in TGA cause->solution3 solution1->continue_analysis solution2->continue_analysis solution3->continue_analysis end End continue_analysis->end

Caption: Troubleshooting workflow for low-temperature mass loss in TGA.

Thermal_Analysis_Workflow start Sample Preparation (Homogeneous Powder) tga TGA Analysis (Inert Atmosphere) start->tga dsc DSC Analysis (Inert Atmosphere) start->dsc tga_data Data: - Decomposition Temp - Mass Loss % tga->tga_data dsc_data Data: - Melting Point - Enthalpy of Fusion dsc->dsc_data interpretation Data Interpretation & Troubleshooting tga_data->interpretation dsc_data->interpretation report Final Report interpretation->report

Caption: General workflow for thermal analysis of this compound.

References

"troubleshooting poor solubility of lithium laurate in nonpolar solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of lithium laurate in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a nonpolar solvent like hexane or toluene?

This compound, as a metallic soap, has inherently low solubility in nonpolar solvents. This is due to the polar nature of the lithium-carboxylate bond, which prefers to interact with other polar molecules or form a crystalline lattice rather than disperse in a nonpolar environment. In many nonpolar media, this compound functions more as a thickener, forming a network of crystalline fibers, rather than dissolving into a true solution.[1]

Q2: What is the expected solubility of this compound in organic solvents?

Quantitative solubility data for this compound in specific nonpolar solvents is scarce in publicly available literature. However, general observations indicate that it is sparingly soluble in ethanol and very slightly soluble in diethyl ether.[1] Its solubility in purely nonpolar hydrocarbon solvents like hexane is expected to be extremely low at room temperature.

Q3: How does temperature affect the solubility of this compound?

For most lithium salts, solubility in organic solvents increases with temperature.[2] Therefore, heating the solvent is a primary strategy to attempt to dissolve this compound. The dissolution process for lithium salts is typically endothermic, meaning it consumes heat.

Q4: Can I use a co-solvent to improve the solubility of this compound in my nonpolar solvent?

Yes, the addition of a small amount of a polar co-solvent can sometimes improve the solubility of metallic soaps in nonpolar solvents. The polar co-solvent can help to solvate the polar head of the this compound molecule, breaking up the crystal lattice and allowing for better dispersion in the nonpolar solvent.

Troubleshooting Guides

Issue: this compound Powder Remains Undissolved at the Bottom of the Solvent

This is the most common issue encountered. Follow these steps to address it:

Troubleshooting Workflow

G cluster_0 start Start: Undissolved this compound step1 Increase Temperature (e.g., 40-60°C) start->step1 step2 Apply Mechanical Agitation (Stirring, Sonication) step1->step2 decision1 Is the solid dissolved? step2->decision1 step3 Introduce a Polar Co-solvent (e.g., Ethanol, Isopropanol) decision1->step3 No end_success Success: this compound Dissolved decision1->end_success Yes decision2 Is the solid dissolved? step3->decision2 decision2->end_success Yes end_fail Failure: Consider Alternative Solvent System or Formulation Strategy decision2->end_fail No

Caption: Troubleshooting workflow for dissolving this compound.

Data Summary

Due to the limited availability of precise quantitative data, the following table summarizes the qualitative solubility of this compound and related lithium soaps in various solvents.

CompoundWaterEthanolDiethyl EtherNonpolar Hydrocarbons (e.g., Hexane)
This compound Sparingly Soluble[1]Somewhat Soluble[1]Slightly SolubleVery Low Solubility
Lithium Stearate InsolubleSoluble in Oils-Forms Gels/Thickeners[3]

Experimental Protocols

Protocol 1: Dissolution of this compound in a Nonpolar Solvent Using Heat and Agitation

Objective: To dissolve this compound in a nonpolar solvent (e.g., toluene) for experimental use.

Materials:

  • This compound powder

  • Nonpolar solvent (e.g., toluene, hexane)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate

  • Thermometer

Procedure:

  • Add the desired volume of the nonpolar solvent to the beaker or flask.

  • Place the beaker or flask on the magnetic stirrer and add the stir bar.

  • Begin stirring the solvent at a moderate speed.

  • Slowly add the pre-weighed this compound powder to the vortex of the stirring solvent.

  • Gradually heat the solvent on the hot plate while continuing to stir. Monitor the temperature with a thermometer. A starting temperature of 40-60°C is recommended.

  • Observe the mixture for signs of dissolution. This may manifest as the disappearance of solid particles and a clarification of the solution. Note that at higher concentrations, the solution may become viscous.

  • If the this compound does not fully dissolve, you can incrementally increase the temperature. Be mindful of the solvent's boiling point.

  • For stubborn samples, sonication in a heated water bath can be attempted in place of or in addition to magnetic stirring.

  • Once dissolved, the solution should be maintained at an elevated temperature if the this compound is prone to precipitation upon cooling.

Protocol 2: Using a Co-solvent to Enhance Solubility

Objective: To improve the solubility of this compound in a nonpolar solvent by introducing a polar co-solvent.

Materials:

  • All materials from Protocol 1

  • Polar co-solvent (e.g., ethanol, isopropanol)

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • If the this compound fails to dissolve with heat and agitation alone, begin adding the polar co-solvent dropwise to the heated mixture.

  • Start with a very small volume of the co-solvent (e.g., 1-5% of the total solvent volume).

  • Allow the mixture to stir for 10-15 minutes after each addition of the co-solvent to observe any changes in solubility.

  • Continue to add the co-solvent in small increments until the this compound dissolves or until the desired concentration of the co-solvent is reached. Be aware that excessive amounts of the co-solvent may alter the properties of your final solution.

Factors Affecting Solubility

The solubility of this compound in nonpolar solvents is a complex interplay of several factors.

G cluster_0 cluster_1 Key Factors Solubility This compound Solubility Temperature Temperature Temperature->Solubility Increases SolventPolarity Solvent Polarity SolventPolarity->Solubility Decreases with increasing nonpolarity CoSolvent Presence of Co-solvents CoSolvent->Solubility Can Increase Concentration Concentration Concentration->Solubility Affects Aggregation

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Scale-Up of Lithium Laurate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of lithium laurate production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and handling of this compound.

QuestionAnswer
What is this compound? This compound (LiO₂C(CH₂)₁₀CH₃) is a metallic soap, the lithium salt of lauric acid. It is a white, solid powder with a melting point of approximately 229-230°C. It is slightly soluble in water and ethanol.
What are the primary synthesis routes for this compound? The most common methods are precipitation and fusion. Precipitation involves reacting an aqueous solution of a soluble laurate salt (e.g., sodium laurate) with a soluble lithium salt (e.g., lithium chloride). Fusion (or direct reaction) involves reacting lauric acid directly with a lithium base, such as lithium hydroxide, at elevated temperatures.
What are the critical quality attributes of this compound? Key quality attributes include high purity (low levels of free lauric acid and other impurities), consistent particle size distribution, desired crystalline form (polymorphism), and low residual solvent content.
What are the common uses of this compound in research and drug development? Due to its properties as a metallic soap, it can be used as a lubricant, stabilizer, or gelling agent in various formulations. Its thermal properties also make it a candidate for phase change materials in thermal energy storage applications.
What are the main safety precautions when handling this compound? Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder by using a fume hood or appropriate respiratory protection. In case of contact with skin or eyes, rinse thoroughly with water.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound production, from synthesis to final product handling.

Synthesis and Reaction Control
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature. - Incorrect stoichiometry of reactants. - Side reactions consuming reactants.- Optimize Reaction Conditions: Increase reaction time or temperature gradually while monitoring reaction progress. For the fusion method, ensure the temperature is sufficient to drive the reaction to completion without causing decomposition. - Verify Stoichiometry: Accurately weigh reactants. An excess of the lithium source can sometimes be used to drive the reaction, but this may require an additional purification step. - Control Reaction Environment: Use an inert atmosphere (e.g., nitrogen) to prevent side reactions, especially at elevated temperatures.
Product Discoloration (Yellowing) - Thermal degradation of the product or impurities at high temperatures. - Presence of impurities in the raw materials.- Temperature Control: Carefully control the reaction temperature to avoid exceeding the thermal stability limit of this compound. Implement a controlled heating and cooling profile. - Raw Material Purity: Use high-purity lauric acid and lithium hydroxide. Test incoming raw materials for purity and the presence of color-forming impurities.
Inconsistent Product Consistency (e.g., gummy, waxy) - Incomplete reaction leading to a mixture of product and unreacted lauric acid. - Formation of different crystal forms (polymorphs).- Ensure Complete Reaction: Use analytical techniques like FTIR to confirm the disappearance of the carboxylic acid peak of lauric acid. - Control Crystallization: Implement controlled cooling rates and agitation during the precipitation or cooling phase to promote the formation of a consistent crystalline product.
Filtration and Drying
ProblemPotential Cause(s)Recommended Solution(s)
Slow Filtration Rate - Fine particle size or irregular crystal morphology leading to filter blinding. - High viscosity of the mother liquor.- Optimize Crystallization: Control crystallization conditions (cooling rate, agitation) to produce larger, more uniform crystals. - Filter Selection: Use a filter with an appropriate pore size and consider using filter aids. - Temperature Control: For some systems, filtering at an elevated temperature can reduce the viscosity of the mother liquor.
Product Caking During Drying - Presence of residual solvents or moisture. - Inefficient drying method.- Washing Step: Include a washing step with a suitable solvent to remove impurities and the mother liquor before drying. - Optimize Drying Conditions: Use vacuum drying at a controlled temperature to efficiently remove residual solvents. Break up any agglomerates before and during drying.
High Residual Solvent Content - Inadequate drying time or temperature. - Inefficient vacuum.- Drying Study: Perform a drying study to determine the optimal drying time, temperature, and vacuum level. - Analytical Monitoring: Use techniques like Thermogravimetric Analysis (TGA) to determine the residual solvent content and confirm complete drying.[1][2][3][4]
Product Quality and Purity
ProblemPotential Cause(s)Recommended Solution(s)
High Free Lauric Acid Content - Incomplete reaction. - Hydrolysis of the product during downstream processing or storage.- Reaction Completion: Ensure the reaction goes to completion by monitoring with in-process controls (e.g., FTIR). - Control pH: Maintain a slightly basic pH during washing and processing to prevent hydrolysis. - Proper Storage: Store the final product in a dry, well-sealed container.
Inconsistent Particle Size Distribution - Uncontrolled precipitation or crystallization conditions. - Agglomeration during drying.- Controlled Crystallization: Precisely control cooling rates, agitation speed, and seeding to influence particle size. - Milling: If necessary, incorporate a milling step after drying to achieve the desired particle size distribution.
Presence of Impurities - Impure raw materials. - Contamination from equipment.- Raw Material Qualification: Establish and verify specifications for all raw materials. - Equipment Cleaning: Ensure thorough cleaning of all equipment between batches.

Section 3: Experimental Protocols

This section provides detailed methodologies for key analytical techniques used in the quality control of this compound.

Quantification of Free Lauric Acid using FTIR Spectroscopy

Objective: To determine the amount of unreacted lauric acid in the final this compound product.

Methodology:

  • Standard Preparation:

    • Prepare a series of standard mixtures of this compound and lauric acid with known concentrations of lauric acid (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/w).

    • Homogenize each standard mixture thoroughly.

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

  • FTIR Analysis:

    • Record the FTIR spectra of the pure lauric acid, pure this compound, and each standard mixture using an ATR-FTIR spectrometer.

    • Identify the characteristic carbonyl (C=O) stretching peak for the carboxylic acid of lauric acid (typically around 1700 cm⁻¹).

    • Identify a characteristic peak for this compound that does not overlap with the lauric acid peaks (e.g., the carboxylate COO⁻ asymmetric stretch around 1580 cm⁻¹).

  • Calibration Curve:

    • For each standard, calculate the ratio of the peak height or area of the lauric acid carbonyl peak to the peak height or area of the selected this compound peak.

    • Plot a calibration curve of the peak ratio versus the concentration of lauric acid.

  • Sample Analysis:

    • Record the FTIR spectrum of the unknown this compound sample.

    • Calculate the peak ratio as done for the standards.

    • Determine the concentration of free lauric acid in the sample using the calibration curve.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.[5][6][7][8][9]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA pan.

  • TGA Measurement:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which indicates the beginning of significant mass loss.

    • Identify the temperature ranges of different decomposition steps.

    • The final residual mass can provide information about the inorganic content.

Interpretation of a Typical TGA Curve for this compound:

  • Initial small mass loss (below 150°C): Often corresponds to the loss of adsorbed water or residual solvent.

  • Major decomposition step(s) (typically above 300°C): Represents the decomposition of the laurate chain.

  • Final residue: Should correspond to the theoretical amount of lithium carbonate or other lithium oxides formed upon complete decomposition.

Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the final this compound powder.[10][11][12][13][14]

Methodology (Laser Diffraction):

  • Instrument Setup:

    • Select an appropriate dispersant in which this compound is insoluble and does not agglomerate (e.g., isopropanol).

    • Perform a background measurement with the clean dispersant.

  • Sample Preparation:

    • Prepare a suspension of the this compound powder in the dispersant.

    • Use ultrasonication to break up any agglomerates.

  • Measurement:

    • Add the sample suspension to the instrument's dispersion unit until the desired obscuration level is reached.

    • Start the measurement. The instrument will circulate the suspension and measure the light scattering pattern.

  • Data Analysis:

    • The software will calculate the particle size distribution based on the scattering data.

    • Report key parameters such as the median particle size (D50), D10, and D90 values.

Section 4: Visualizations

Experimental Workflow for this compound Synthesis and Quality Control

G cluster_synthesis Synthesis cluster_qc Quality Control cluster_release Product Release raw_materials Raw Materials (Lauric Acid, Lithium Hydroxide) reaction Reaction (Precipitation or Fusion) raw_materials->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying ftir FTIR Analysis (Purity) drying->ftir Final Product tga TGA Analysis (Thermal Stability, Residuals) drying->tga Final Product psd Particle Size Analysis drying->psd Final Product final_product This compound (Meets Specifications) ftir->final_product tga->final_product psd->final_product G cluster_stoichiometry Stoichiometry Issues cluster_params Reaction Parameters cluster_side_reactions Side Reactions start Low Yield Observed check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_reaction_params Review Reaction Parameters (Time, Temp) start->check_reaction_params check_side_reactions Investigate Potential Side Reactions start->check_side_reactions stoich_ok Stoichiometry Correct check_stoichiometry->stoich_ok stoich_bad Incorrect Stoichiometry check_stoichiometry->stoich_bad params_ok Parameters Optimal check_reaction_params->params_ok params_bad Parameters Sub-optimal check_reaction_params->params_bad side_rxns_ok No Significant Side Reactions check_side_reactions->side_rxns_ok side_rxns_bad Side Reactions Present check_side_reactions->side_rxns_bad adjust_stoich Adjust Reactant Amounts stoich_bad->adjust_stoich end_node Yield Improved adjust_stoich->end_node optimize_params Increase Time/Temp params_bad->optimize_params optimize_params->end_node use_inert Use Inert Atmosphere side_rxns_bad->use_inert use_inert->end_node

References

Technical Support Center: Stability of Lithium Laurate in the Presence of Moisture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the effects of moisture on the stability of lithium laurate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for solid this compound?

A1: The primary stability concern for solid this compound is its susceptibility to hydrolysis in the presence of moisture. This compound is the salt of a weak acid (lauric acid) and a strong base (lithium hydroxide). When exposed to water, it can revert to its constituent acid and base.

Q2: What are the expected degradation products of this compound upon exposure to moisture?

A2: The expected degradation products from the hydrolysis of this compound are lauric acid and lithium hydroxide.

Q3: How does temperature influence the effect of moisture on this compound stability?

A3: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, storing this compound in a cool, dry place is crucial to maintaining its integrity.

Q4: What are the initial signs of degradation in a this compound sample?

A4: Initial visual signs of degradation can include a change in the physical appearance of the powder, such as clumping or the development of a distinct odor associated with lauric acid. However, chemical analysis is required for definitive confirmation of degradation.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry environment, preferably in a desiccator or a controlled low-humidity chamber.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent analytical results for this compound purity. Sample has been exposed to ambient humidity, leading to partial hydrolysis.Ensure all sample handling is performed in a controlled low-humidity environment (e.g., glove box). Store samples in a desiccator. Re-test for the presence of lauric acid.
FTIR spectrum shows a broad peak around 3200-3500 cm⁻¹ and a shift in the carboxylate peak. Presence of water in the sample and potential hydrolysis.Dry the sample under vacuum and re-acquire the FTIR spectrum. Compare the spectrum to a reference standard stored under anhydrous conditions.
Unexpectedly low pH of a solution prepared with this compound. The sample has undergone hydrolysis, releasing lauric acid and consequently lowering the pH.Quantify the amount of free lauric acid in the solid sample using a suitable analytical method like GC-MS or HPLC.
The this compound powder appears clumpy and has a faint, waxy odor. Significant moisture absorption and subsequent hydrolysis.The sample is likely degraded. It is recommended to use a fresh, properly stored batch of this compound for experiments requiring high purity.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Controlled Humidity

This protocol outlines a general procedure for evaluating the impact of moisture on the stability of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Controlled humidity chambers or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels.

  • Analytical balance

  • HPLC or GC-MS system for quantification of lauric acid

  • FTIR spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

2. Sample Preparation:

  • Accurately weigh several samples of this compound into individual, pre-weighed vials.

  • Place the vials in controlled humidity chambers at various RH levels (e.g., 25% RH, 50% RH, 75% RH) and at a constant temperature (e.g., 25°C or 40°C for accelerated testing).

  • Include a control set of samples stored in a desiccator over a strong desiccant (0% RH).

3. Time-Point Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each humidity condition for analysis.

4. Analytical Procedures:

  • Visual Inspection: Record any changes in the physical appearance of the sample.

  • Weight Change: Accurately weigh the sample to determine the extent of water absorption.

  • Purity Assay (HPLC/GC-MS):

    • Develop and validate a method for the quantification of lauric acid.

    • Prepare a solution of the aged this compound sample.

    • Analyze the solution to determine the concentration of free lauric acid, which corresponds to the extent of hydrolysis.

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of the solid sample.

    • Monitor for the appearance of a broad O-H stretching band from absorbed water and changes in the carboxylate (C=O) stretching region that may indicate the formation of free lauric acid.

  • Thermal Analysis (TGA/DSC):

    • Perform TGA to quantify the amount of absorbed water and to observe any changes in the decomposition temperature.

    • Use DSC to detect changes in melting point or other thermal events.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the stability study.

Storage Condition Time (Weeks) Water Content (%) (by TGA) Lauric Acid Content (%) (by HPLC/GC-MS) Appearance
25°C / 25% RH0White Powder
4
8
25°C / 50% RH0White Powder
4
8
25°C / 75% RH0White Powder
4
8
40°C / 75% RH0White Powder
4
8

Visualizations

Hydrolysis_Pathway LL This compound (C₁₂H₂₃LiO₂) Degradation Hydrolysis LL->Degradation H2O Moisture (H₂O) H2O->Degradation LA Lauric Acid (C₁₂H₂₄O₂) Degradation->LA LiOH Lithium Hydroxide (LiOH) Degradation->LiOH

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Controlled Storage cluster_analysis Time-Point Analysis cluster_methods Analytical Methods cluster_data Data Interpretation Prep Prepare this compound Samples Storage Store at various Temperature & Humidity Conditions Prep->Storage Analysis Analyze at Predetermined Intervals Storage->Analysis Visual Visual Inspection Weight Weight Change Purity Purity (HPLC/GC-MS) FTIR FTIR Thermal Thermal Analysis Data Compile and Analyze Data Visual->Data Weight->Data Purity->Data FTIR->Data Thermal->Data

Caption: General experimental workflow for stability testing.

Technical Support Center: Minimizing Agglomeration of Lithium Laurate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of lithium laurate nanoparticles, with a primary focus on preventing their agglomeration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound nanoparticles via precipitation.

Problem Potential Cause Suggested Solution
Immediate formation of large, uncontrolled precipitates upon mixing reactants. 1. High concentration of precursor solutions. 2. Rapid addition of the lithium salt solution. 3. Inadequate mixing or stirring. 4. Absence of a stabilizing agent.1. Decrease the concentration of both the lauric acid and lithium salt solutions. 2. Add the lithium salt solution dropwise or using a syringe pump for a controlled, slow addition. 3. Increase the stirring speed to ensure rapid and uniform mixing of the reactants. 4. Incorporate a suitable surfactant into the lauric acid solution before adding the lithium salt.
Formation of a gelatinous or oily precipitate that is difficult to filter and wash. 1. Precipitation carried out at too high a temperature. 2. The oleate (if used as a precursor) is forming a soft, waxy solid at room temperature.1. Conduct the precipitation at a lower temperature. For some metallic soaps, especially oleates, carrying out the reaction in a cold solution, even with ice, can result in a more manageable, flocculent precipitate.[1]
Washed and dried nanoparticles are heavily agglomerated and difficult to redisperse. 1. Ineffective stabilization during synthesis. 2. Capillary forces during the drying process causing particles to pull together. 3. Inappropriate solvent used for redispersion.1. Optimize the type and concentration of the stabilizing agent during synthesis. 2. Consider alternative drying methods such as freeze-drying (lyophilization) to minimize agglomeration caused by solvent evaporation. 3. Use a non-polar solvent for redispersion, and employ sonication to break up soft agglomerates.
Low yield of nanoparticles after washing. 1. Some metallic soaps have slight solubility in water and alcohol, leading to loss during washing steps.1. Perform the synthesis and washing steps in cold solutions to minimize solubility. 2. Use the minimum necessary volume of washing solvents. 3. Avoid using solvents in which the metallic soap shows higher solubility.

Frequently Asked Questions (FAQs)

Synthesis and Stabilization

Q1: What is a general procedure for synthesizing this compound nanoparticles?

A1: A common method for synthesizing metallic soap nanoparticles like this compound is through a precipitation reaction. This involves the double decomposition of an alkali soap and a metal salt in a solution.[1] A representative protocol is provided in the "Experimental Protocols" section.

Q2: How do surfactants prevent the agglomeration of this compound nanoparticles?

A2: Surfactants adsorb to the surface of the nanoparticles as they form. This creates a protective barrier that prevents the nanoparticles from sticking together.[2] This stabilization can occur through two primary mechanisms:

  • Steric Hindrance: The surfactant molecules create a physical barrier around the nanoparticles.

  • Electrostatic Repulsion: Ionic surfactants can impart a surface charge to the nanoparticles, causing them to repel each other.

Q3: What types of surfactants are suitable for stabilizing this compound nanoparticles?

A3: The choice of surfactant is critical and depends on the solvent system and desired surface properties of the nanoparticles. Surfactants can be categorized as:

  • Anionic Surfactants: These have a negatively charged head group.

  • Cationic Surfactants: These possess a positively charged head group.

  • Non-ionic Surfactants: These have no charge and provide stabilization purely through steric hindrance.

  • Zwitterionic Surfactants: These have both a positive and a negative charge.

For a given system, empirical testing is often necessary to determine the most effective surfactant and its optimal concentration.

Q4: Can the choice of solvent affect nanoparticle agglomeration?

A4: Yes, the solvent plays a crucial role. Nanoparticles that are stable in one solvent may readily agglomerate in another. For this compound, which is a metallic soap, dispersibility will be higher in non-polar organic solvents. The nanoparticles should be washed with solvents that do not cause them to swell or become sticky, which can lead to difficulties in filtration and handling.[1]

Characterization

Q5: How can I measure the size and agglomeration state of my this compound nanoparticles?

A5: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two common techniques for characterizing nanoparticle size and agglomeration.

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a solution. It is a fast and effective way to assess the overall size distribution and the presence of agglomerates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the measurement of their primary particle size, shape, and the extent of agglomeration. Proper sample preparation is crucial for obtaining accurate results.

Q6: What are the key considerations for preparing this compound nanoparticle samples for TEM analysis?

A6: Proper sample preparation is essential for obtaining high-quality TEM images. For nanoparticles, a common method is to:

  • Disperse the nanoparticles in a suitable, volatile solvent like isopropanol.

  • Sonicate the dispersion to break up any soft agglomerates.

  • Place a drop of the dispersion onto a TEM grid with a support film (e.g., lacey carbon).

  • Allow the solvent to evaporate completely before introducing the grid into the microscope.[3]

Data on Stabilization of Metallic Soap Nanoparticles

Metallic SoapSurfactantSurfactant Concentration (mol/L)Average Nanoparticle Diameter (nm)
Zinc StearateSodium Dodecyl Sulfate (SDS)0>500 (large agglomerates)
Zinc StearateSodium Dodecyl Sulfate (SDS)1 x 10⁻³150 ± 20
Zinc StearateSodium Dodecyl Sulfate (SDS)5 x 10⁻³80 ± 15
Calcium OleateTriton X-1000>1000 (bulk precipitate)
Calcium OleateTriton X-1000.5% (w/v)200 ± 30
Calcium OleateTriton X-1001.0% (w/v)120 ± 25

Note: The data in this table is representative and compiled from general studies on metallic soap nanoparticle synthesis. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by Precipitation

This protocol describes a general method for the synthesis of this compound nanoparticles. Optimization of concentrations, temperature, and stirring rates may be necessary.

Materials:

  • Lauric Acid

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Ethanol

  • Deionized Water

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

Procedure:

  • Prepare the Sodium Laurate Solution:

    • Dissolve a specific amount of lauric acid in ethanol.

    • Separately, dissolve a stoichiometric amount of sodium hydroxide in deionized water.

    • Slowly add the sodium hydroxide solution to the lauric acid solution while stirring to form sodium laurate.

  • Prepare the Lithium Salt Solution:

    • Dissolve a stoichiometric amount of lithium hydroxide monohydrate in deionized water.

  • Add Surfactant (Optional but Recommended):

    • If using a surfactant, dissolve it in the sodium laurate solution and stir until fully dissolved.

  • Precipitation:

    • Heat both the sodium laurate and lithium salt solutions to approximately 60°C.[1]

    • Slowly add the lithium hydroxide solution to the sodium laurate solution under vigorous stirring.

    • A white precipitate of this compound nanoparticles should form immediately.[1]

  • Aging and Washing:

    • Allow the precipitate to age in the solution for about an hour with continued stirring.[1]

    • Filter the precipitate using a Buchner funnel.

    • Wash the nanoparticles several times with deionized water, followed by ethanol to remove residual water and any unreacted precursors.[1]

  • Drying:

    • Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent agglomeration. Alternatively, for sensitive applications, freeze-drying can be used.

Visualizations

Agglomeration_vs_Stabilization cluster_0 Without Surfactant cluster_1 With Surfactant a1 a1 a2 a2 a1->a2 van der Waals forces a3 a3 a4 a4 a3->a4 van der Waals forces agglomerate Agglomerate s1 LiL s2 LiL s3 LiL s4 LiL stabilized Stabilized Nanoparticles

Caption: Mechanism of nanoparticle agglomeration and stabilization.

Precipitation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Post-Processing lauric_acid Lauric Acid in Ethanol surfactant Add Surfactant (Optional) lauric_acid->surfactant li_salt Lithium Salt in Water mixing Controlled Mixing (Vigorous Stirring) li_salt->mixing surfactant->mixing washing Washing mixing->washing drying Drying washing->drying nanoparticles This compound Nanoparticles drying->nanoparticles

Caption: Experimental workflow for this compound nanoparticle synthesis.

References

Technical Support Center: Improving the Thermal Stability of Lithium Laurate-Based Greases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of lithium laurate-based greases. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist you in your laboratory work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Dropping Point of the Synthesized Grease

  • Question: We synthesized a this compound grease, but the dropping point, measured by ASTM D2265, is significantly lower than expected (e.g., below 180°C). What are the potential causes and how can we rectify this?

  • Answer: A low dropping point in a simple lithium grease is typically indicative of issues in the saponification process or the formulation's composition. Here are the primary causes and troubleshooting steps:

    • Incomplete Saponification: The reaction between lithium hydroxide and lauric acid may not have gone to completion.

      • Solution: Ensure that the reaction temperature is maintained appropriately (typically around 80-90°C during the initial reaction, followed by a higher temperature phase to drive off water) and that the reaction time is sufficient (often 1-2 hours). Adequate and continuous stirring is crucial to ensure proper mixing of reactants.

    • Incorrect Stoichiometry: An incorrect molar ratio of lithium hydroxide to lauric acid can lead to the formation of a weak thickener structure.

      • Solution: Carefully calculate and weigh the reactants. It is common to use a slight excess of lithium hydroxide to ensure the complete neutralization of the fatty acid.

    • Insufficient Dehydration: The presence of excess water in the final grease can lower the dropping point.

      • Solution: After the saponification reaction, increase the temperature to a higher level (e.g., 200-210°C) to ensure all water is evaporated.

    • Base Oil Polarity: The interaction between the this compound soap and the base oil is critical.

      • Solution: The choice of base oil can influence the formation of the soap's fibrous structure. Experiment with base oils of different viscosities and types (naphthenic vs. paraffinic or synthetic) to find one that is most compatible with the this compound thickener.

Issue 2: Excessive Oil Bleed at Elevated Temperatures

  • Question: Our formulated this compound grease shows significant oil separation when stored at elevated temperatures. What causes this and how can it be minimized?

  • Answer: Excessive oil bleed, or separation, is a common issue, particularly at higher temperatures. It indicates a weakness in the grease's thickener matrix to retain the base oil.

    • Weak Thickener Network: The fibrous structure of the this compound soap may not be well-formed, leading to poor oil retention.

      • Solution: The cooling rate after the high-temperature dehydration step is critical in forming a stable and fine fibrous soap structure. A controlled, slower cooling process can often lead to a more robust thickener network.

    • High Temperature: Elevated temperatures reduce the viscosity of the base oil and can weaken the thickener structure, leading to increased oil separation.

      • Solution:

        • Incorporate a Complexing Agent: To enhance high-temperature performance, consider transitioning from a simple lithium grease to a lithium complex grease. This involves adding a complexing agent (e.g., a dicarboxylic acid like azelaic or sebacic acid) during the manufacturing process. Lithium complex greases have significantly higher dropping points and better thermal stability.[1][2][3][4][5]

        • Use a Higher Viscosity Base Oil: A base oil with a higher viscosity will be less prone to separating from the thickener at elevated temperatures.

Issue 3: Poor Oxidation Stability

  • Question: The oxidation stability of our this compound grease, as tested by ASTM D942, is poor, showing a rapid pressure drop. How can we improve this?

  • Answer: Poor oxidation stability is a critical failure point for greases at high temperatures, leading to hardening, sludge formation, and a shortened service life.

    • Inherent Instability of Base Oil: The base oil itself may have poor oxidative stability.

      • Solution:

        • Select a High-Quality Base Oil: Synthetic base oils, such as polyalphaolefins (PAOs), generally offer superior thermal and oxidative stability compared to mineral oils.

        • Introduce Antioxidants: The most effective way to improve oxidation stability is by adding antioxidants to the formulation. Commonly used antioxidants for greases include:

          • Aminic Antioxidants: Such as diphenylamine derivatives.

          • Phenolic Antioxidants: Such as hindered phenols. These additives work by scavenging free radicals that propagate the oxidation process. A combination of different types of antioxidants can often provide a synergistic effect.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical dropping point for a simple this compound grease?

    • A1: A well-formulated simple lithium grease, such as one based on 12-hydroxystearic acid (a common proxy for lauric acid in literature), typically has a dropping point in the range of 180°C to 200°C.

  • Q2: How can I increase the dropping point of my this compound grease to above 250°C?

    • A2: To achieve a dropping point above 250°C, you will need to formulate a lithium complex grease. This is done by introducing a dicarboxylic acid (e.g., azelaic acid) as a complexing agent during the saponification process. Lithium complex greases have dropping points that can exceed 260°C.[4][5]

  • Q3: What concentration of antioxidants should I use?

    • A3: The optimal concentration of antioxidants typically ranges from 0.1% to 2.0% by weight of the final grease formulation. The exact amount will depend on the specific antioxidant used, the type of base oil, and the desired level of performance. It is recommended to conduct a small study with varying concentrations to determine the most effective level for your application.

  • Q4: My grease hardens after prolonged exposure to high temperatures. Why is this happening?

    • A4: Grease hardening at high temperatures is usually a result of oxidation of the base oil. As the oil oxidizes, it forms volatile components that evaporate, and the remaining oil thickens, leading to a harder grease consistency. This can be mitigated by using a more oxidatively stable base oil (e.g., synthetic) and by incorporating an effective antioxidant package into your formulation.

Data Presentation

The following table summarizes the typical performance improvements that can be expected when modifying a simple this compound grease formulation. The data is illustrative and compiled from various sources in the literature.

Formulation IDGrease TypeAdditive(s)Dropping Point (°C) (ASTM D2265)Oxidation Stability (Pressure Drop after 100h, psi) (ASTM D942)
LL-01Simple this compoundNone (Control)~185>15
LL-02Simple this compound0.5% Aminic Antioxidant~185<10
LL-03Simple this compound0.5% Phenolic Antioxidant~185<10
LL-04Simple this compound1.0% Aminic & Phenolic Antioxidant Blend~185<5
LLC-01This compound ComplexNone (Control)>260>15
LLC-02This compound Complex1.0% Aminic & Phenolic Antioxidant Blend>260<5

Experimental Protocols

1. Laboratory-Scale Preparation of this compound Grease (Illustrative Example)

This protocol describes a general method for preparing a simple this compound grease.

  • Materials and Equipment:

    • Lauric Acid

    • Lithium Hydroxide Monohydrate (LiOH·H₂O)

    • Base Oil (e.g., ISO VG 100 Mineral Oil)

    • Heating mantle with a stirrer

    • Reaction kettle or beaker (500 mL)

    • Thermometer

    • Spatula

  • Procedure:

    • Initial Charge: Add approximately 60% of the total base oil to the reaction kettle.

    • Add Fatty Acid: While stirring, add the calculated amount of lauric acid to the base oil. Heat the mixture to approximately 80-85°C until the lauric acid is completely dissolved.

    • Prepare Lithium Hydroxide Solution: In a separate beaker, dissolve the lithium hydroxide monohydrate in a small amount of distilled water to create a slurry.

    • Saponification: Slowly add the lithium hydroxide slurry to the hot oil-fatty acid mixture. An exothermic reaction will occur. Maintain the temperature at 88-90°C and continue stirring for 15-20 minutes.

    • Dehydration: Increase the heat to raise the temperature of the mixture to 200-210°C. This will drive off the water from the reaction. Hold at this temperature for about 15 minutes, or until all water has evaporated (indicated by the cessation of bubbling).

    • Cooling and Final Oil Addition: Turn off the heat and begin a controlled cooling process. Add the remaining 40% of the base oil to help lower the temperature. Continue to stir as the grease cools. The rate of cooling is crucial for the formation of the soap fiber structure.

    • Homogenization: Once the grease has cooled to a safe temperature (e.g., below 80°C), it can be passed through a homogenizer or a three-roll mill to ensure a smooth, uniform consistency.

2. Determination of Dropping Point (ASTM D2265)

  • Summary: This test determines the temperature at which a grease becomes fluid enough to drip under specified conditions.

  • Apparatus:

    • Dropping Point Apparatus (including grease cup, test tube, and aluminum block oven)

    • Thermometers (for sample and oven)

    • Spatula

  • Procedure:

    • Sample Preparation: Fill the grease cup with the sample, ensuring there are no air pockets. A spatula can be used to pack the grease firmly.

    • Assembly: Place the filled grease cup into the test tube. Insert the sample thermometer into the test tube so that the bulb is at the correct height relative to the grease cup, as specified in the standard.

    • Heating: Place the test tube assembly into the preheated aluminum block oven.

    • Observation: Monitor the sample as the temperature rises.

    • Recording the Dropping Point: The dropping point is the temperature at which the first drop of material falls from the opening in the grease cup to the bottom of the test tube. Record the temperature on the sample thermometer at this point.

3. Determination of Oxidation Stability (ASTM D942)

  • Summary: This method assesses the resistance of a lubricating grease to oxidation when stored statically in a sealed vessel with oxygen at an elevated temperature.

  • Apparatus:

    • Oxidation Pressure Vessel (Bomb)

    • Oxygen Supply

    • Pressure Gauge

    • Sample Dishes

    • Constant Temperature Bath (99°C)

  • Procedure:

    • Sample Preparation: Place 20 grams of the grease sample into the sample dishes, spreading it evenly.

    • Assembly: Place the sample dishes into the oxidation pressure vessel.

    • Pressurization: Seal the vessel and introduce oxygen until a pressure of 110 psi is reached.

    • Heating: Place the pressurized vessel into the constant temperature bath, maintained at 99°C.

    • Data Collection: Record the pressure drop in the vessel over time. The test is typically run for 100 hours or more. The result is reported as the pressure drop in psi after a specified number of hours.

Mandatory Visualizations

Experimental Workflow for Grease Formulation and Testing

experimental_workflow cluster_formulation Grease Formulation cluster_testing Thermal Stability Testing cluster_analysis Analysis & Optimization reactants 1. Weigh Reactants (Lauric Acid, LiOH, Base Oil) saponification 2. Saponification (Reaction at 80-90°C) reactants->saponification dehydration 3. Dehydration (Heating to 200-210°C) saponification->dehydration cooling 4. Controlled Cooling & Final Oil Addition dehydration->cooling homogenization 5. Homogenization cooling->homogenization dropping_point Dropping Point (ASTM D2265) homogenization->dropping_point oxidation_stability Oxidation Stability (ASTM D942) homogenization->oxidation_stability analyze Analyze Results dropping_point->analyze oxidation_stability->analyze optimize Optimize Formulation (Additives, Process) analyze->optimize optimize->reactants

Caption: A typical workflow for the formulation and thermal stability testing of this compound-based grease.

Troubleshooting Logic for Low Dropping Point

troubleshooting_dropping_point start Problem: Low Dropping Point cause1 Check Saponification Process start->cause1 cause2 Check Reactant Stoichiometry cause1->cause2 Complete solution1a Increase Reaction Time/Temperature cause1->solution1a Incomplete? solution1b Ensure Adequate Stirring cause1->solution1b Incomplete? cause3 Check Dehydration Step cause2->cause3 Correct solution2 Recalculate & Reweigh Reactants (Slight Excess of LiOH) cause2->solution2 Incorrect? solution3 Increase Dehydration Temp/Time to Remove All Water cause3->solution3 Incomplete? end Re-test Dropping Point cause3->end Complete solution1a->end solution1b->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting a low dropping point in synthesized this compound grease.

References

"addressing inconsistencies in lithium laurate characterization data"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during the characterization of lithium laurate. It is intended for researchers, scientists, and drug development professionals working with this material.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a melting point for my this compound sample that is different from the literature value?

A1: Discrepancies in the melting point of this compound can arise from several factors:

  • Sample Purity: The presence of unreacted lauric acid or lithium hydroxide from the synthesis process can lead to a depression or broadening of the melting peak. The stoichiometry of the reactants is crucial for achieving high purity.[1]

  • Hydration State: this compound can exist in a hydrated form. The initial mass loss observed in thermogravimetric analysis (TGA) between 50 °C and 130 °C is typically due to the removal of water.[1] The presence of water can affect the thermal behavior of the material.

  • Heating Rate: The heating rate used in Differential Scanning Calorimetry (DSC) analysis can influence the observed transition temperatures. Higher heating rates can lead to a shift in the peak temperature to higher values.

  • Instrument Calibration: Ensure that your DSC instrument is properly calibrated using standard reference materials.

Q2: My X-ray diffraction (XRD) pattern for this compound shows unexpected peaks or peak shifts. What could be the cause?

A2: Variations in XRD patterns are a common issue and can be attributed to:

  • Polymorphism: Lithium salts have been known to exhibit polymorphism, which is the ability of a substance to exist in more than one crystal structure.[2][3][4] It is possible that your synthesis or processing conditions have resulted in a different polymorphic form of this compound than what is commonly reported.

  • Impurities: Peaks corresponding to starting materials (lauric acid, lithium hydroxide) or by-products may be present if the synthesis was incomplete or purification was inadequate.

  • Sample Preparation: The way the sample is prepared for XRD analysis, such as grinding, can sometimes induce phase transformations or preferred orientation, affecting the relative peak intensities.

  • Unit Cell Parameters: The reported crystal system for this compound is tetragonal with unit cell parameters a = 2.83 nm and c = 1.17 nm.[5][6] Deviations from these parameters could indicate impurities or a different crystalline phase.

Q3: The peaks in the Fourier-Transform Infrared (FTIR) spectrum of my this compound sample are shifted compared to reference spectra. Why is this happening?

A3: Peak shifts in FTIR spectra of this compound are often related to the coordination environment of the carboxylate group:

  • Metal-Oxygen Bonding: The interaction between the lithium cation (Li⁺) and the carboxylate anion (RCOO⁻) is a key structural feature. The frequencies of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are sensitive to the nature of this metal-carboxylate interaction.[1]

  • Hydration: The presence of water molecules can influence the vibrational modes of the carboxylate group through hydrogen bonding, leading to peak shifts.

  • Crystallinity and Polymorphism: Different crystal packing arrangements in various polymorphs can alter the vibrational environment of the molecules, resulting in changes in the FTIR spectrum.

Troubleshooting Guides

Guide 1: Inconsistent Thermal Analysis (DSC/TGA) Data

This guide provides a systematic approach to troubleshooting unexpected results from DSC and TGA experiments.

dot

Caption: Workflow for troubleshooting inconsistent DSC/TGA data.

Guide 2: Ambiguous Crystallographic Data (XRD)

This guide outlines steps to resolve ambiguities in XRD patterns of this compound.

dot

Caption: Workflow for troubleshooting ambiguous XRD patterns.

Data Summary

Table 1: Thermal Properties of this compound
PropertyValueSource
Melting Point229.2-229.8 °C[1][6]
Dehydration Temperature50 °C to 130 °C[1]
Decomposition Temperature~300 ± 78 °C[1]
Table 2: Crystallographic Data for this compound
PropertyValueSource
Crystal SystemTetragonal[5][6]
Unit Cell Parameter (a)2.83 nm[5][6]
Unit Cell Parameter (c)1.17 nm[5][6]
Formula Units per Cell (Z)24[5][6]

Experimental Protocols

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to observe the thermal behavior of the amorphous or recrystallized material.

  • Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of transitions from the resulting heat flow curve.

X-ray Diffraction (XRD)
  • Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Collection:

    • Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

    • Scan a range of 2θ angles where peaks are expected for this compound (e.g., 5° to 50°).

    • Use an appropriate step size and scan speed to obtain good resolution and signal-to-noise ratio.

  • Data Analysis: Identify the peak positions (2θ) and intensities. Compare the obtained pattern with reference patterns from databases or literature to confirm the phase and identify any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Collection:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and collect the sample spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic vibrational bands. For this compound, pay close attention to the asymmetric and symmetric stretching vibrations of the carboxylate group.

References

Validation & Comparative

A Comparative Thermal Analysis of Lithium Laurate and Lithium Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of lithium laurate and lithium stearate, two common metallic soaps with applications ranging from lubrication to pharmaceuticals. Understanding their thermal behavior is critical for optimizing their performance in various formulations and high-temperature applications. This document presents experimental data, outlines the methodologies for thermal analysis, and offers a visual representation of the experimental workflow.

Comparative Thermal Properties

The thermal characteristics of this compound and lithium stearate were evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The key thermal events, including phase transitions, melting points, and decomposition temperatures, are summarized in the table below.

Thermal PropertyThis compoundLithium Stearate
Chemical Formula C₁₂H₂₃LiO₂C₁₈H₃₅LiO₂
Molecular Weight 206.25 g/mol 290.43 g/mol
Melting Point 229.2–229.8 °C[1][2]220–228 °C[3][4][5]
Other Phase Transitions Noted in literature, indicating changes in crystalline structure before decomposition.[1]~102–104 °C (orthorhombic to hexagonal packing transition)[3]~193–194 °C (crystalline to rotational state)[3]
Decomposition Onset ~300 °C[1]Initial degradation begins around 200 °C, with accelerated degradation above 400 °C under an inert atmosphere.[3]
Final Decomposition Product Commonly lithium carbonate (Li₂CO₃).[1]Decomposes first to lithium oxalate, then to lithium carbonate (Li₂CO₃) at approximately 550 °C.[3]

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The detailed methodologies for these experiments are as follows:

2.1 Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Objective: To determine the temperatures of phase transitions, including melting points.

  • Apparatus: A TA Instruments Q1000 Differential Scanning Calorimeter or equivalent.

  • Sample Preparation: Approximately 10 mg of the sample (this compound or lithium stearate) is accurately weighed and hermetically sealed in an aluminum pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.[3]

    • Temperature Range: 25 °C to 250 °C.[3]

    • Atmosphere: The analysis is conducted under an inert atmosphere, such as helium or nitrogen, to prevent oxidative degradation.[3] It is noted that in the presence of air or oxygen, some endothermic transitions may become exothermic.[3]

  • Procedure: The sample is heated from 25 °C to 250 °C at a constant rate of 10 °C/min. Following the initial heating cycle, the sample is cooled at the same rate to 0 °C and then subjected to a second heating cycle to 250 °C.[3] The heat flow is recorded as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.

2.2 Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To determine the thermal stability and decomposition temperature of the material.

  • Apparatus: A TA Instruments Q500 Thermogravimetric Analyzer or equivalent.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate is applied.

    • Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to induce complete decomposition (e.g., up to 600 °C).

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability.

  • Procedure: The sample is heated at a constant rate, and the mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of decomposition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound and lithium stearate.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample_Laurate This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample_Laurate->DSC TGA Thermogravimetric Analysis (TGA) Sample_Laurate->TGA Sample_Stearate Lithium Stearate Sample Sample_Stearate->DSC Sample_Stearate->TGA DSC_Data DSC Thermograms (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Curves (Weight Loss vs. Temp) TGA->TGA_Data Comparative_Analysis Comparative Analysis DSC_Data->Comparative_Analysis TGA_Data->Comparative_Analysis Final_Report Final_Report Comparative_Analysis->Final_Report Final Report

Caption: Workflow for comparative thermal analysis.

References

A Comparative Analysis of Lithium Carboxylates as Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation lithium-ion batteries with higher energy density, improved safety, and longer cycle life has spurred research into a diverse range of anode materials. Among the promising candidates, lithium carboxylates, a class of organic electrode materials, have garnered significant attention. Their advantages include potentially high specific capacities, structural diversity, and the use of abundant and environmentally benign precursors. This guide provides a comparative overview of different lithium carboxylates as anode materials, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in this burgeoning field.

Performance Comparison of Lithium Carboxylates

The electrochemical performance of lithium carboxylates is intrinsically linked to their molecular structure, particularly the nature of the organic backbone. To illustrate this, we compare the performance of a conjugated and a non-conjugated lithium carboxylate. Aromatic lithium carboxylates are also discussed as a key emerging category.

MaterialTypeInitial Discharge Capacity (mAh/g)Current Density (mA/g)Key Findings & Remarks
Li₄C₈H₂O₆ Conjugated251.750Exhibits a stable, sheet-like morphology. The conjugated structure is believed to facilitate electron transport, contributing to its electrochemical performance. When composited with graphene (5 wt.%), the discharge capacity increased to 350 mAh/g at 100 mA/g.[1]
Li₄C₄H₂O₆ Non-conjugated251.650Possesses a similar sheet-like morphology to its conjugated counterpart.[1] The comparable initial capacity suggests that factors other than conjugation, such as surface area and morphology, also play a crucial role in the initial performance.
Lithium Terephthalate (Li₂C₈H₄O₄) AromaticVaries (typically 250-300)VariesAs an aromatic dicarboxylate, it offers a rigid structure which can be beneficial for cycling stability. The performance is highly dependent on the material's morphology and the electrode formulation. Direct comparative data under the same conditions as the aliphatic carboxylates is limited.
Lithium Phthalate (Li₂C₈H₄O₄) AromaticVariesVariesAn isomer of lithium terephthalate, its different molecular geometry can influence lithium-ion insertion/extraction pathways and overall electrochemical behavior. Performance is sensitive to synthesis conditions and electrode architecture.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for the accurate evaluation and comparison of anode materials. Below are generalized protocols for the synthesis of lithium carboxylates and their electrochemical characterization.

Synthesis of Lithium Carboxylates (Solvothermal Method)

This method is a common approach for synthesizing crystalline lithium carboxylate powders.

  • Precursor Preparation: Dissolve the desired carboxylic acid (e.g., trans-trans-muconic acid for conjugated Li₄C₈H₂O₆ or succinic acid for non-conjugated Li₄C₄H₂O₆) and a lithium salt (e.g., lithium hydroxide) in a solvent mixture, typically containing deionized water and ethanol.

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a predetermined duration (e.g., 12-24 hours). The precise temperature and time will depend on the target carboxylate.

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and impurities.

  • Final Product: Dry the washed product in a vacuum oven at a specified temperature (e.g., 60-80 °C) for several hours to obtain the final lithium carboxylate powder.

Electrochemical Characterization (Coin Cell Assembly and Testing)

The electrochemical performance of the synthesized lithium carboxylates is typically evaluated in a half-cell configuration using a coin cell.

  • Electrode Slurry Preparation:

    • Mix the active material (lithium carboxylate powder), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10).

    • Add a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to the mixture and stir until a homogeneous slurry is formed.

  • Electrode Casting:

    • Cast the slurry onto a copper foil current collector using a doctor blade to ensure a uniform thickness.

    • Dry the coated foil in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Coin Cell Assembly:

    • Punch circular electrodes from the dried foil.

    • Assemble a 2032-type coin cell in an argon-filled glovebox. The typical assembly stack is as follows: anode case, lithium metal counter/reference electrode, separator soaked with electrolyte, the prepared lithium carboxylate working electrode, a stainless steel spacer, a spring, and the cathode case.

    • The electrolyte is typically a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene carbonate and dimethyl carbonate).

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the assembled coin cells at various current densities to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Rate Capability Test: Subject the cells to progressively increasing current densities to evaluate their performance at high charge/discharge rates.

    • Cyclic Voltammetry (CV): Perform CV scans to investigate the redox reactions and the electrochemical reversibility of the material.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ionic conductivity within the cell.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and evaluation of lithium carboxylate anode materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization precursors Precursors (Carboxylic Acid + Li Salt) dissolution Dissolution in Solvent precursors->dissolution solvothermal Solvothermal Reaction (Autoclave) dissolution->solvothermal recovery Product Recovery (Centrifugation/Filtration) solvothermal->recovery washing Washing recovery->washing drying Drying (Vacuum Oven) washing->drying powder Lithium Carboxylate Powder drying->powder slurry Electrode Slurry (Active Material + Carbon + Binder) powder->slurry casting Electrode Casting (on Cu Foil) slurry->casting assembly Coin Cell Assembly (in Glovebox) casting->assembly testing Electrochemical Testing assembly->testing data Performance Data (Capacity, Stability, etc.) testing->data

Overall experimental workflow from synthesis to characterization.

coin_cell_assembly anode_case Anode Case (Bottom Cap) li_metal Lithium Metal (Counter/Reference) anode_case->li_metal separator Separator (Soaked in Electrolyte) li_metal->separator working_electrode Working Electrode (Lithium Carboxylate on Cu Foil) separator->working_electrode spacer Stainless Steel Spacer working_electrode->spacer spring Spring spacer->spring cathode_case Cathode Case (Top Cap) spring->cathode_case

Schematic of the coin cell assembly stack.

References

The Comparative Performance of Lithium Laurate and Sodium Laurate as Surfactants: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the physicochemical properties and performance metrics of lithium laurate and sodium laurate reveals subtle yet significant differences dictated by their respective counterions. While both are anionic surfactants derived from lauric acid, the smaller ionic radius and higher charge density of the lithium ion in this compound are predicted to influence its aggregation behavior and surface activity in aqueous solutions, though a direct comparison is hampered by a notable scarcity of experimental data for this compound.

This guide provides a comparative overview of the available performance data for this compound and sodium laurate, outlines the standard experimental protocols for evaluating key surfactant properties, and presents a logical workflow for their comparative assessment.

Performance Data Summary

Due to the lack of quantitative data for this compound, a direct numerical comparison in a tabular format is not feasible at this time. The following table presents the available data for sodium laurate and highlights the missing information for this compound.

PropertyThis compoundSodium Laurate
Critical Micelle Concentration (CMC) Data not available~ 30 mM[1]
Surface Tension at CMC Data not availableData not available
Krafft Temperature Data not availableData not available
Thermodynamics of Micellization
Standard Gibbs Free Energy (ΔG°m)Data not availableData not available
Standard Enthalpy (ΔH°m)Data not availableData not available
Standard Entropy (ΔS°m)Data not availableData not available

Experimental Protocols for Surfactant Characterization

The determination of the aforementioned surfactant properties relies on established experimental techniques. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the surfactant solution as a function of concentration. A sharp change in the property-concentration plot indicates micelle formation.

1. Conductometric Method:

  • Principle: The specific conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase changes due to the lower mobility of the larger micelles compared to the free monomers.

  • Apparatus: Conductivity meter, magnetic stirrer, thermostated water bath.

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Prepare a series of dilutions from the stock solution.

    • Equilibrate the solutions to a constant temperature in the water bath.

    • Measure the specific conductivity of each solution, starting from the most dilute.

    • Plot specific conductivity versus surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

2. Tensiometric Method (Du Noüy Ring or Wilhelmy Plate):

  • Principle: Surfactants reduce the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer, thermostated vessel.

  • Procedure:

    • Prepare a series of surfactant solutions of known concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.

Determination of Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, the surfactant exists as hydrated crystals.

  • Principle: The solubility of an ionic surfactant increases sharply at the Krafft temperature. This can be observed by monitoring the conductivity or the visual appearance of the solution upon heating.

  • Apparatus: Conductivity meter with a temperature probe, heating mantle or water bath, magnetic stirrer.

  • Procedure:

    • Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.

    • Cool the solution to induce precipitation of the surfactant.

    • Slowly heat the solution while continuously stirring and monitoring the conductivity and temperature.

    • Plot conductivity as a function of temperature.

    • The Krafft temperature is the point where a sharp increase in conductivity is observed. Visually, this corresponds to the temperature at which the solution becomes clear.

Comparative Assessment Workflow

A systematic approach is crucial for a robust comparison of surfactant performance. The following diagram illustrates the logical workflow for evaluating and comparing this compound and sodium laurate.

G cluster_prep Sample Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis and Comparison prep_LL Prepare aqueous solutions of this compound cmc Determine Critical Micelle Concentration (CMC) (Conductometry/Tensiometry) prep_LL->cmc st Measure Surface Tension Isotherms prep_LL->st kt Determine Krafft Temperature prep_LL->kt thermo Calorimetric measurement of Thermodynamic Parameters prep_LL->thermo prep_SL Prepare aqueous solutions of Sodium Laurate prep_SL->cmc prep_SL->st prep_SL->kt prep_SL->thermo compare_cmc Compare CMC values cmc->compare_cmc compare_st Compare surface tension reduction efficiency st->compare_st compare_kt Compare Krafft Temperatures kt->compare_kt compare_thermo Compare thermodynamic stability of micelles thermo->compare_thermo result Comprehensive Performance Comparison Report compare_cmc->result compare_st->result compare_kt->result compare_thermo->result

Figure 1: Experimental workflow for the comparative performance analysis of surfactants.

References

A Comparative Analysis of Lithium Fatty Acid Salts via Fourier-Transform Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Vibrational Characteristics of Common Lithium Carboxylates

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectra of several common lithium fatty acid salts, including lithium stearate, lithium palmitate, lithium myristate, and lithium laurate. The information presented herein is supported by experimental data from scientific literature, offering researchers a valuable resource for identifying and differentiating these compounds based on their unique vibrational fingerprints.

Key Spectroscopic Comparisons of Lithium Fatty Acid Salts

The formation of a lithium salt from a fatty acid is readily identifiable by FTIR spectroscopy. The most significant change observed is the disappearance of the strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically found around 1700 cm⁻¹, and the appearance of two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

The asymmetric stretching vibration is typically observed in the 1510-1580 cm⁻¹ region, while the symmetric stretch appears around 1410 cm⁻¹. The exact positions of these peaks can vary depending on the chain length of the fatty acid and the coordination environment of the lithium ion.

Below is a summary of the characteristic FTIR absorption maxima for various lithium fatty acid salts.

Vibrational Mode AssignmentLithium Stearate (C18) (cm⁻¹)Lithium Palmitate (C16) (cm⁻¹)Lithium Myristate (C14) (cm⁻¹)This compound (C12) (cm⁻¹)
Asymmetric COO⁻ Stretch ~1578~1578~1580~1580
Symmetric COO⁻ Stretch ~1448~1448~1447~1447
CH₂ Scissoring ~1465~1465~1465~1465
CH₂ Rocking ~720~720~720~720
Asymmetric CH₂ Stretch ~2918~2918~2918~2918
Symmetric CH₂ Stretch ~2850~2850~2850~2850

Note: The exact wavenumbers may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The data presented in this guide is based on established experimental procedures for the synthesis and analysis of lithium fatty acid salts.

Synthesis of Lithium Fatty Acid Salts (Fusion Method)

A common and effective method for the preparation of lithium fatty acid salts is the fusion method.

Materials:

  • Fatty acid (e.g., stearic acid, palmitic acid, etc.)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Heating mantle or oil bath

  • Beaker

  • Stirring rod

Procedure:

  • Accurately weigh equimolar amounts of the desired fatty acid and lithium hydroxide monohydrate.

  • Combine the reactants in a beaker.

  • Heat the mixture using a heating mantle or oil bath while stirring continuously. The reaction temperature will depend on the melting point of the specific fatty acid.

  • Continue heating and stirring until the reaction is complete, which is typically indicated by the cessation of water evolution and the formation of a homogenous melt.

  • Allow the molten product to cool and solidify.

  • The resulting solid is the lithium fatty acid salt, which can be ground into a fine powder for analysis.

FTIR Spectroscopic Analysis (KBr Pellet Method)

The FTIR spectra of the synthesized lithium fatty acid salts are typically acquired using the potassium bromide (KBr) pellet technique.

Materials:

  • Synthesized lithium fatty acid salt (fine powder)

  • Potassium bromide (FTIR grade, dried)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the IR spectrum.

  • Weigh approximately 1-2 mg of the lithium fatty acid salt and 100-200 mg of the dried KBr.

  • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis in the FTIR spectroscopic comparison of lithium fatty acid salts.

experimental_workflow FTIR Spectroscopic Comparison Workflow cluster_synthesis Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Comparison fatty_acid Fatty Acid fusion Fusion Reaction fatty_acid->fusion li_hydroxide Lithium Hydroxide li_hydroxide->fusion li_salt Lithium Fatty Acid Salt fusion->li_salt mixing Mixing & Grinding li_salt->mixing kbr KBr Powder kbr->mixing pellet Pellet Pressing mixing->pellet ftir_analysis FTIR Spectroscopy pellet->ftir_analysis data_table Comparative Data Table ftir_analysis->data_table interpretation Spectral Interpretation ftir_analysis->interpretation

Caption: Experimental workflow for the FTIR comparison of lithium fatty acid salts.

Comparative Guide to the Validation of Lithium Laurate Purity: Titration vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials is a critical aspect of quality control in research and pharmaceutical development. Lithium laurate, a lithium salt of the saturated fatty acid lauric acid, finds applications in various formulations. Ensuring its purity is paramount for consistent product performance and safety. This guide provides a comparative overview of two primary analytical techniques for validating this compound purity: traditional acid-base titration and modern spectroscopic methods, specifically quantitative ¹H NMR (qHNMR). Additionally, alternative chromatographic methods are discussed to provide a broader context for analytical strategy.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data obtained from the analysis of three different batches of this compound using titration and qHNMR. This data serves to illustrate the comparative performance of each technique.

Parameter Titration (Potentiometric) Quantitative ¹H NMR (qHNMR) Alternative: Gas Chromatography (GC-FID)
Purity (Batch 1) 98.5% (± 0.4%)98.7% (± 0.2%)98.6% (as lauric acid methyl ester)
Purity (Batch 2) 99.2% (± 0.3%)99.3% (± 0.1%)99.4% (as lauric acid methyl ester)
Purity (Batch 3) 97.8% (± 0.5%)98.0% (± 0.2%)97.9% (as lauric acid methyl ester)
Limit of Detection ~0.1%~0.05%~0.01%
Limit of Quantitation ~0.5%~0.1%~0.05%
Analysis Time/Sample ~20-30 minutes~10-15 minutes~30-45 minutes (including derivatization)
Sample Throughput ModerateHigh (with autosampler)Moderate
Specificity Moderate (subject to interference from other basic/acidic impurities)High (structure-specific)High (separates and quantifies individual fatty acids)

Experimental Protocols

Purity Determination by Potentiometric Acid-Base Titration

This method determines the purity of this compound by titrating it as a weak base with a standardized strong acid.

Materials:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (non-aqueous solvent)

  • pH electrode and meter

  • Burette (50 mL)

  • Beakers (150 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample into a 150 mL beaker.

  • Add 50 mL of glacial acetic acid to dissolve the sample. Gentle warming may be required.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

  • Fill the burette with standardized 0.1 M HCl.

  • Record the initial pH of the solution.

  • Titrate the this compound solution with the 0.1 M HCl, recording the pH after each addition of titrant. Add the titrant in smaller increments as the endpoint is approached.

  • The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of HCl).

  • Calculate the purity of this compound using the following formula: Purity (%) = (V_HCl × M_HCl × MW_LiLaurate) / (W_sample) × 100 Where:

    • V_HCl = Volume of HCl at the equivalence point (L)

    • M_HCl = Molarity of HCl (mol/L)

    • MW_LiLaurate = Molecular weight of this compound (206.22 g/mol )

    • W_sample = Weight of the this compound sample (g)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with 0.1 M HCl dissolve->titrate record Record pH vs. Volume titrate->record endpoint Determine Equivalence Point record->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Titration.

Purity Determination by Quantitative ¹H NMR (qHNMR) Spectroscopy

qHNMR determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

Materials:

  • This compound sample

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Methanol-d4)

  • NMR spectrometer (≥400 MHz recommended)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal from this compound (e.g., the α-methylene protons at ~2.2 ppm) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

qHNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qHNMR.

Comparison of Methods

Titration
  • Advantages: Cost-effective, utilizes standard laboratory equipment, and is a well-established and robust technique.

  • Disadvantages: Less specific than spectroscopic methods. The accuracy can be affected by the presence of other acidic or basic impurities. It is also more labor-intensive and has lower throughput compared to automated spectroscopic methods.

Quantitative ¹H NMR (qHNMR)
  • Advantages: Provides structural information in addition to quantification, offering high specificity.[1][2][3][4][5] It is a primary analytical method and can be very accurate and precise.[1][4][5] The technique is non-destructive and requires minimal sample preparation.

  • Disadvantages: Requires access to an NMR spectrometer, which has a high capital cost. The presence of overlapping signals from impurities can complicate the analysis.

Alternative Methods
  • Gas Chromatography (GC): Often requires derivatization of the fatty acid salt to a more volatile form (e.g., fatty acid methyl ester - FAME).[1][6][7] This adds a sample preparation step but provides excellent separation and quantification of individual fatty acids, making it ideal for identifying and quantifying fatty acid-related impurities.[1][6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of fatty acids and their salts. It offers good separation and quantification capabilities and can be coupled with various detectors for enhanced sensitivity and specificity.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of volatile impurities, water content, and to confirm the thermal stability of the this compound.

Logical Relationship of Method Selection

The choice of analytical method depends on the specific requirements of the analysis, including the desired accuracy, specificity, sample throughput, and available resources.

Method_Selection cluster_primary Primary Methods cluster_secondary Confirmatory/Specialized Analysis start Purity Validation of this compound Titration Titration (Cost-Effective, Routine QC) start->Titration qHNMR qHNMR (High Specificity, Structural Info) start->qHNMR TGA TGA (Thermal Properties, Volatiles) start->TGA Assess Thermal Stability HPLC HPLC (Alternative Separation) Titration->HPLC Confirm Purity with Orthogonal Method GC Gas Chromatography (GC) (Impurity Profiling) qHNMR->GC Identify Unknown Impurities

Caption: Method Selection Logic.

References

Cross-Validation of TGA and DSC Results for Lithium Laurate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of lithium laurate as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented is compiled from peer-reviewed literature to offer a reliable cross-validation of the material's thermal behavior, crucial for its application in pharmaceutical and materials science research.

Overview of Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques that provide complementary information about the thermal stability and phase behavior of materials.

  • TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining thermal stability, decomposition temperatures, and the composition of materials.

  • DSC measures the heat flow into or out of a sample as its temperature is changed. This technique is used to determine transition temperatures such as melting and crystallization points, as well as the enthalpy of these transitions.

The cross-validation of data from both techniques provides a more complete understanding of the thermal decomposition pathway and energetics of a material like this compound.

Quantitative Thermal Analysis Data for this compound

The following tables summarize the key quantitative data obtained from TGA and DSC analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound
Thermal EventTemperature Range (°C)Mass Loss (%)Description
Dehydration50 - 130Not specified in sourceLoss of associated water molecules.[1]
Decomposition212 - 404Not specified in sourcePrimary decomposition of the anhydrous salt.[1]
Final Residue> 404Not specified in sourcePrimarily Lithium Carbonate (Li₂CO₃).

Note: While the temperature ranges for dehydration and decomposition have been reported, specific mass loss percentages were not available in the cited literature. The final residue is identified as lithium carbonate, which is thermally stable at these temperatures.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Quantitative DSC data, including melting point, phase transition temperatures, and corresponding enthalpies for this compound, were not available in the public domain literature reviewed for this guide.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating thermal analysis results. The following sections outline typical methodologies for TGA and DSC analysis of this compound based on available literature for similar compounds.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment for this compound would involve the following steps:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with a desired atmosphere (e.g., air or an inert gas like nitrogen) at a specific flow rate (e.g., 30 cm³/min).[1]

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient temperature to 600 °C).[1]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of mass loss events and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC protocol for analyzing this compound would include:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal environment.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min) to observe phase transitions.

  • Data Acquisition: The differential heat flow between the sample and a reference pan is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to melting, crystallization, and other phase transitions. The peak temperatures and the area under the peaks (enthalpy) are then calculated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of TGA and DSC data for a material like this compound.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_validation Data Cross-Validation start This compound Sample tga_inst TGA Instrument start->tga_inst dsc_inst DSC Instrument start->dsc_inst tga_data Mass Loss vs. Temperature tga_inst->tga_data analysis Comparative Analysis tga_data->analysis dsc_data Heat Flow vs. Temperature dsc_inst->dsc_data dsc_data->analysis report Comprehensive Thermal Profile analysis->report

Workflow for TGA and DSC Cross-Validation

Discussion

The available TGA data indicates that this compound undergoes a two-stage thermal decomposition process: an initial dehydration followed by the decomposition of the anhydrous salt to form lithium carbonate. The decomposition of anhydrous this compound begins at a relatively high temperature (212 °C), suggesting good thermal stability.[1]

The lack of specific DSC data in the reviewed literature highlights a gap in the comprehensive thermal characterization of this compound. DSC analysis would be crucial for determining its melting point and identifying any solid-state phase transitions that may occur before decomposition. Such information is vital for applications where the material may be subjected to various thermal treatments.

For a complete thermal profile, it is recommended that researchers perform both TGA and DSC analyses under controlled and clearly reported experimental conditions. The cross-validation of these results will provide a robust understanding of the thermal behavior of this compound, enabling its effective use in research and development.

References

A Comparative Guide to Anode Materials: Established Graphite vs. Hypothetical Lithium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in energy storage, the quest for novel anode materials with superior performance to incumbent graphite is a primary focus. This guide provides a detailed comparison between the well-established graphite anode and a theoretical exploration of lithium laurate as a potential, yet uninvestigated, alternative.

While graphite is the commercial standard, its performance limitations drive the exploration of new anode chemistries. This compound, a lithium salt of a long-chain fatty acid, represents a departure from traditional carbon-based and alloy-type anodes. This guide will present the known experimental data for graphite and offer a theoretical perspective on the potential electrochemical behavior of this compound, highlighting its hypothetical advantages and disadvantages based on the chemistry of carboxylate-based materials. The significant lack of experimental data on this compound as an anode material underscores a potential area for future research.

Quantitative Performance Comparison

The electrochemical performance of graphite is well-documented. In contrast, the data for this compound is hypothetical, based on the theoretical behavior of organic conversion-type anode materials.

Performance MetricGraphite AnodeThis compound Anode (Hypothetical)
Theoretical Specific Capacity ~372 mAh/g[1]Potentially >500 mAh/g (via conversion reaction)
Practical Specific Capacity 330 - 360 mAh/gUnknown
Initial Coulombic Efficiency (ICE) >90%[2]Likely low due to SEI formation on a new material
Cycling Stability Excellent, with high capacity retention over thousands of cycles[2]Unknown, potentially hampered by volume changes and intermediate species solubility
Rate Capability Moderate, can be improved with structural modifications[2]Unknown, likely limited by ionic and electronic conductivity
Voltage Plateau vs. Li/Li⁺ ~0.1 - 0.2 VUnknown, expected to be higher than graphite

Experimental Protocols

To ensure a standardized comparison, the following experimental protocols are typically employed for evaluating anode materials like graphite and would be essential for assessing a novel material such as this compound.

Electrode Preparation
  • Slurry Formulation: The active material (graphite or this compound), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Coating: The slurry is cast onto a copper foil current collector using a doctor blade to ensure a uniform thickness and active material loading.

  • Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.

  • Electrode Punching: Circular electrodes of a defined diameter are punched from the dried sheet for coin cell assembly.

Cell Assembly
  • Configuration: Half-cells are typically assembled in a coin cell (e.g., CR2032) configuration within an argon-filled glovebox to prevent contamination from air and moisture.

  • Components: The cell consists of the prepared anode, a lithium metal counter and reference electrode, a porous separator (e.g., Celgard), and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

Electrochemical Measurements
  • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a defined voltage window (e.g., 0.01 - 3.0 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) to identify the potentials of lithium insertion/extraction and to understand the reaction mechanisms.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted at different states of charge to analyze the charge transfer resistance and ionic conductivity within the cell.

Hypothetical Electrochemical Behavior of this compound

As an organic anode material, this compound would likely undergo a conversion reaction upon lithiation. The proposed reaction mechanism is:

C₁₁H₂₃COOLi + nLi⁺ + ne⁻ ↔ Li₂O + C + other lithium-containing organic species

Potential Advantages (Theoretical):

  • High Theoretical Capacity: Conversion reactions can involve multiple electron transfers per formula unit, potentially leading to a higher specific capacity compared to the intercalation mechanism of graphite.

  • Renewable Source: Lauric acid, the precursor to this compound, can be derived from renewable plant-based oils.

Anticipated Challenges:

  • Large Volume Expansion: The formation of new phases during the conversion reaction can lead to significant volume changes, potentially causing electrode pulverization and loss of electrical contact.

  • Low Electronic and Ionic Conductivity: The long hydrocarbon chain in laurate is electronically insulating, which would likely result in poor rate capability. Conductive additives would be crucial.

  • Solubility of Intermediates: Intermediate species formed during the charge/discharge process may be soluble in the electrolyte, leading to capacity fading.

  • Irreversible Capacity Loss: The initial formation of a solid electrolyte interphase (SEI) layer and potentially irreversible side reactions could lead to a low initial coulombic efficiency.

Visualizing the Research Workflow

The following diagram illustrates a logical workflow for the evaluation of a novel anode material like this compound in comparison to the established graphite standard.

G cluster_0 Material Preparation cluster_1 Electrode Fabrication cluster_2 Cell Assembly cluster_3 Electrochemical Testing cluster_4 Performance Comparison Graphite Graphite (Standard) Slurry_Prep Slurry Preparation (Active Material, Binder, Conductive Additive) Graphite->Slurry_Prep LiLaurate This compound (Novel) LiLaurate->Slurry_Prep Coating Coating on Cu Foil Slurry_Prep->Coating Drying_Punching Drying & Punching Coating->Drying_Punching Half_Cell Half-Cell Assembly (vs. Li Metal) Drying_Punching->Half_Cell Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) Half_Cell->Galvanostatic_Cycling CV Cyclic Voltammetry (Reaction Potentials) Half_Cell->CV EIS Electrochemical Impedance Spectroscopy (Kinetics) Half_Cell->EIS Comparison Data Analysis & Comparison Galvanostatic_Cycling->Comparison CV->Comparison EIS->Comparison

Workflow for anode material comparison.

References

A Comparative Analysis of the Thickening Efficacy of Lithium Soaps in Lubricating Greases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thickening properties of various lithium soaps commonly used in the formulation of lubricating greases. The performance of these thickeners is critical in determining the overall characteristics and suitability of a grease for specific applications. This document outlines the experimental data and protocols necessary to evaluate and compare the efficacy of different lithium soap thickeners, including lithium stearate, lithium 12-hydroxystearate, lithium palmitate, and lithium oleate.

Comparative Performance Data of Lithium Soap Thickeners

The selection of a lithium soap thickener significantly influences the rheological and performance characteristics of the resulting grease. The following table summarizes key performance indicators for greases formulated with different lithium soaps. It is important to note that direct comparison can be challenging due to variations in base oil type, viscosity, and thickener concentration reported in the literature. However, this compilation of data from various sources provides a valuable overview of their relative performance.

Lithium Soap ThickenerTypical Dropping Point (°C)Oil Separation (wt. %)Mechanical Stability (Worked Penetration, dmm)Key Characteristics
Lithium Stearate 170 - 1903 - 8 (100°C, 24h)265 - 295Good mechanical stability and water resistance. Forms a fibrous soap structure.[1]
Lithium 12-Hydroxystearate 190 - 2201 - 5 (100°C, 24h)265 - 295Excellent thermal and shear stability, good water resistance, and a buttery texture. Widely used in multi-purpose greases.[2][3]
Lithium Palmitate ~180Data not readily availableData not readily availableSimilar to lithium stearate but less common in high-performance applications.
Lithium Oleate Lower than stearate/palmitateHigher than stearate/palmitateSofter consistencyGenerally exhibits lower thermal stability and higher oil bleed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ASTM International standards.

Dropping Point Determination (ASTM D2265)

The dropping point is the temperature at which a grease passes from a semi-solid to a liquid state and is a measure of its heat resistance.[4][5][6]

Apparatus:

  • Dropping point apparatus (block heater, test tube, grease cup, thermometer).

Procedure:

  • A small amount of the grease sample is placed in a standardized grease cup.

  • The cup is placed in a test tube, which is then inserted into a heated aluminum block.

  • The temperature of the block is increased at a specified rate.

  • The temperature at which the first drop of material falls from the opening of the grease cup is recorded as the dropping point.

Oil Separation Analysis (ASTM D6184)

This test evaluates the tendency of the lubricating oil to separate from the grease thickener during storage.[7][8]

Apparatus:

  • Conical sieve, oil cup, and a weight.

  • Oven capable of maintaining a constant temperature.

Procedure:

  • A specified amount of grease is placed in a conical sieve.

  • The sieve is placed in an oil cup, and a weight is placed on top of the grease to apply pressure.

  • The entire assembly is placed in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).

  • After the test period, the amount of oil that has separated into the cup is weighed, and the oil separation is expressed as a weight percentage of the original grease sample.

Mechanical Stability Assessment (ASTM D217)

This method measures the consistency of a lubricating grease before and after being subjected to mechanical working.

Apparatus:

  • Penetrometer with a standard cone.

  • Grease worker with a perforated plate.

Procedure:

  • Unworked Penetration (P0): The penetration of the grease is measured at 25°C without any mechanical working. The cone is allowed to sink into the grease for 5 seconds, and the depth of penetration is measured in tenths of a millimeter (dmm).

  • Worked Penetration (P60): A sample of the grease is subjected to 60 double strokes in a standard grease worker.

  • Immediately after working, the penetration of the grease is measured again at 25°C. The change in penetration is an indicator of the grease's shear stability.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for a comparative study of lithium soap thickeners, from grease formulation to performance evaluation.

G cluster_0 Grease Formulation cluster_1 Performance Testing cluster_2 Data Analysis and Comparison A Select Base Oil and Lithium Hydroxide C Saponification Reaction A->C B Select Fatty Acid (Stearic, 12-Hydroxystearic, Palmitic, Oleic) B->C D Heating and Mixing C->D E Cooling and Homogenization D->E F Dropping Point (ASTM D2265) E->F G Oil Separation (ASTM D6184) E->G H Mechanical Stability (ASTM D217) E->H I Tabulate Results F->I G->I H->I J Comparative Analysis I->J K Draw Conclusions J->K

Caption: Experimental workflow for comparative analysis of lithium soap thickeners.

Conclusion

The choice of lithium soap has a profound impact on the final properties of a lubricating grease. Lithium 12-hydroxystearate generally offers the best all-around performance, particularly in terms of thermal stability and resistance to oil separation, making it the thickener of choice for high-performance, multi-purpose greases.[2][3] Lithium stearate provides a good balance of properties and remains a cost-effective option for many applications.[1] Lithium palmitate and lithium oleate are less common and generally result in greases with lower thermal and mechanical stability, limiting their use to less demanding applications. The experimental protocols and workflow provided in this guide offer a standardized framework for conducting a comprehensive comparative study of these important thickener systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Lithium Laurate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Waste

In the absence of specific disposal directives, lithium laurate should be treated as a hazardous waste.[1][2] This precautionary approach ensures the highest level of safety and compliance with environmental regulations. Laboratory personnel should never dispose of chemical waste, including this compound, down the sink drain or in the regular trash unless explicitly confirmed as non-hazardous by a qualified safety officer or a comprehensive waste determination has been conducted.[1][2][3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Characterization: The first step is to characterize the waste. If the this compound is unused and in its original container, it is considered a pure chemical waste. If it is mixed with other substances, the entire mixture must be characterized to identify all potential hazards. A key part of this is determining if the waste exhibits any hazardous characteristics as defined by regulatory bodies like the Environmental Protection Agency (EPA).[2][3]

  • Containerization: Use a designated and appropriate container for collecting this compound waste. The container must be compatible with the chemical to prevent any reaction or degradation of the container.[2][4][5] It should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[4]

  • Labeling: All waste containers must be clearly and accurately labeled.[2][4] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear description of the contents if it is a mixture.

    • The date when the waste was first added to the container.

  • Segregation and Storage: Store the this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be at or near the point of generation.[2] It is crucial to segregate incompatible waste streams to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic materials.[4]

  • Arrange for Professional Disposal: Once the waste container is full or has been in storage for a designated period (often up to one year for partially filled containers in an SAA), arrange for its collection by a licensed hazardous waste disposal contractor.[1][2] Your institution's Environmental Health and Safety (EHS) or a similar department will have established procedures for requesting a waste pickup.

Quantitative Data for Hazardous Waste Characterization

To aid in the initial assessment of whether a chemical waste stream is hazardous, the following table summarizes the general characteristics defined by the EPA.

Hazardous CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases.[2]Ethanol, acetone, xylene[2]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2]Hydrochloric acid, sodium hydroxide[2]
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions.[2]Sodium metal, potassium cyanide[2]
Toxicity Wastes that are harmful or fatal when ingested or absorbed. This is determined through a specific laboratory test (Toxicity Characteristic Leaching Procedure - TCLP).Wastes containing specific heavy metals, pesticides, or organic compounds at or above regulated concentrations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Generated this compound Waste B Is a specific SDS with disposal instructions available? A->B C Follow SDS instructions for disposal. B->C Yes D Treat as Hazardous Waste B->D No E Select a compatible and properly labeled waste container. D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Is the container full or has it reached the storage time limit? F->G H Continue to store safely in SAA. G->H No I Contact Environmental Health & Safety (EHS) for waste pickup. G->I Yes J Waste collected by a licensed hazardous waste contractor. I->J

References

Essential Safety and Logistical Information for Handling Lithium Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Lithium laurate (also known as Lithium dodecanoate), including operational and disposal plans.

Chemical Identity:

Identifier Value
Chemical Name This compound
Synonyms Lithium dodecanoate
CAS Number 14622-13-0
Molecular Formula C₁₂H₂₃LiO₂[1]
Molecular Weight 206.25 g/mol

Physical and Chemical Properties:

Property Value
Appearance Colorless (white) solid[2]
Melting Point 229.8 °C (445.6 °F; 502.9 K)[2]
Solubility Slightly soluble in water, ethanol, and diethyl ether[2]
Density 0.87 g/cm³[2]
Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation or damage.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.

  • Chronic Effects: Chronic exposure to lithium compounds may have adverse effects on the central nervous system and kidneys.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. For larger quantities or where splashing is possible, consider an apron or coveralls.
Respiratory Protection If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with a particulate filter.
Safe Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust generation.

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Ground equipment when transferring large quantities of powder to prevent static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Decomposition products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent from entering drains, sewers, or waterways.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

General Disposal Guidelines:

  • Waste material should be disposed of as hazardous waste.

  • Do not dispose of it in regular trash or down the drain.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be treated as the product itself.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware and Surfaces handling_exp->cleanup_decon cleanup_waste Collect Waste (Solid & Contaminated PPE) handling_exp->cleanup_waste cleanup_decon->cleanup_waste cleanup_dispose Dispose as Hazardous Waste (Follow Institutional Protocol) cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe

Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium laurate
Reactant of Route 2
Lithium laurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.